molecular formula C9H9NO3 B032609 N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2

N-Hydroxy-5-norbornene-2,3-dicarboximide

Numéro de catalogue: B032609
Numéro CAS: 21715-90-2
Poids moléculaire: 179.17 g/mol
Clé InChI: ZUSSTQCWRDLYJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Hydroxy-5-norbornene-2,3-dicarboximide is a specialized reagent highly valued in synthetic organic chemistry and bioconjugation for its role as a precursor to active esters. Its primary research application lies in facilitating the formation of amide bonds under mild conditions, particularly in peptide synthesis and the functionalization of biomolecules. The compound's mechanism of action involves its N-hydroxyl group, which acts as an excellent leaving group upon activation of the dicarboximide carbonyls. This activation, typically achieved using coupling agents like DCC (dicyclohexylcarbodiimide), results in a highly reactive O-acylisourea intermediate or a stable N-hydroxysuccinimide (NHS) ester analog. The norbornene scaffold imparts unique steric and electronic properties, which can influence the reactivity and stability of the resulting active ester, offering researchers a tool for fine-tuning conjugation reactions.

Propriétés

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60885178
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21715-90-2
Record name 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
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Record name N-Hydroxy-5-norbornene-2,3-dicarboximide
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Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-5-norbornene-2,3-dicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is a pivotal reagent in synthetic organic chemistry, most notably for its role as a coupling additive in peptide synthesis to mitigate racemization. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action as an antiviral agent. The information is presented to support researchers and professionals in drug development and materials science in the effective application of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and a mixture of tetrahydrofuran (B95107) and dioxane.[1][2][3] The compound exists as endo and exo stereoisomers, which can be distinguished by their spectroscopic characteristics. The physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
Melting Point 163-173 °C[4]
Boiling Point (estimated) 311.69 °C[2]
Density (estimated) 1.2822 g/cm³[2]
pKa (predicted) 9.00 ± 0.20[2]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in ethanol[2]
Storage Store at room temperature[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[5] The stereochemistry of the product (endo or exo) is dependent on the stereochemistry of the starting anhydride.

General Procedure for Synthesis: [6]

  • To 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride, add 30 ml of water.

  • While cooling the mixture to below 20 °C, add 10.6 g of sodium carbonate, followed by 13.9 g of hydroxylamine hydrochloride.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 60-70 °C and maintain for 1 hour.

  • After cooling to room temperature, collect the N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide product by filtration.

G Anhydride 5-Norbornene-2,3-dicarboxylic Anhydride Intermediate Reaction Mixture Anhydride->Intermediate Reagents Hydroxylamine Hydrochloride Sodium Carbonate Water Reagents->Intermediate Product N-Hydroxy-5-norbornene-2,3- dicarboximide Intermediate->Product Stirring & Heating

Synthesis Workflow

Characterization Protocols

Sample Preparation (General Procedure): [7]

  • Weigh approximately 10 mg of the this compound sample into a clean vial.

  • Add 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Use a vortex mixer to ensure the complete dissolution of the sample.

  • Carefully transfer the solution into a 5mm NMR tube using a pipette.

¹H NMR Spectroscopy (Typical Parameters):

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d6

  • Reference: Tetramethylsilane (TMS) at 0 ppm. The residual solvent peak for DMSO-d5 appears at approximately 2.50 ppm.[5][8]

  • Expected Chemical Shifts (endo isomer): δ 10.50 (s, 1H, -OH), 6.07-6.03 (m, 2H, H-5, H-6), 3.28-3.25 (m, 2H, H-2, H-3), 3.25-3.21 (m, 2H, H-1, H-4), 1.57 (d, J = 8.65Hz, 1H, H-7exo), 1.48 (d, J = 8.65Hz, 1H, H-7endo).

¹³C NMR Spectroscopy (Typical Parameters):

  • Spectrometer: 100 MHz

  • Solvent: DMSO-d6

  • Reference: The central peak of the DMSO-d6 septet at 39.52 ppm.[5]

  • Expected Chemical Shifts (endo isomer): δ 172.91 (C=O, 2C), 134.37 (CH, C-5, C-6), 51.01 (CH₂, C-7), 43.85 (CH, C-1, C-4), 42.10 (CH, C-2, C-3).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy (General Procedure): [9]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the swivel press to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Direct Infusion Electrospray Ionization (ESI)-MS (General Procedure): [2]

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µM.

  • Load the solution into a syringe and place it on a syringe pump.

  • Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in the appropriate ion mode (positive or negative).

Application in Peptide Synthesis

This compound is widely used as an additive in carbodiimide-mediated peptide coupling reactions to suppress racemization and improve yield and purity.

Peptide Coupling using HONB and Diisopropylcarbodiimide (DIC):

  • Dissolve the N-protected amino acid (1 mmol) in anhydrous DMF (10 mL).

  • Add this compound (1.1 mmol) and DIC (1.1 mmol) in one portion at 0 °C.

  • Stir the reaction mixture for 5 minutes at 0 °C.

  • Add the amino acid ester or amide (1 mmol) to the mixture.

  • Stir the reaction for an additional 36 hours at 4 °C.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Peptide Coupling using HONB and Dicyclohexylcarbodiimide (DCC): [3]

  • To an ice-cold solution of the N-protected amino acid and this compound in a suitable solvent (e.g., a 1:1 v/v mixture of tetrahydrofuran and dioxane), add DCC with stirring.

  • Continue stirring in the cold for 30 minutes, then at room temperature for 2 hours.

  • The byproduct, N,N'-dicyclohexylurea (DCU), precipitates and can be removed by filtration.

  • The filtrate containing the activated ester can then be reacted with the desired amino component.

G cluster_activation Activation Step cluster_coupling Coupling Step N-Protected Amino Acid N-Protected Amino Acid Active Ester Active Ester N-Protected Amino Acid->Active Ester HONB, DCC/DIC Dipeptide Dipeptide Active Ester->Dipeptide Amino Acid Ester/Amide DCC/DIC DCC/DIC DCC/DIC->Active Ester HONB HONB HONB->Active Ester Amino Acid Ester/Amide Amino Acid Ester/Amide

Peptide Coupling Workflow

Mechanism of Action: Antiviral Activity

This compound has been reported to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), by inhibiting the reverse transcriptase enzyme.[2] This positions it within the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This altered conformation distorts the active site, thereby inhibiting the polymerization of viral DNA from the RNA template.[1]

G cluster_hiv_rt HIV Reverse Transcriptase (p66/p51) RT p66 Subunit p51 Subunit Active Site NNRTI Pocket Viral_DNA Viral DNA Synthesis (Blocked) RT:active_site->Viral_DNA Inhibited Conformational_Change Conformational Change (Inhibition of Polymerization) RT:nnrti_pocket->Conformational_Change HONB HONB HONB->RT:nnrti_pocket Binds to allosteric site Viral_RNA Viral RNA Template Viral_RNA->RT:active_site dNTPs Deoxynucleoside Triphosphates dNTPs->RT:active_site

HIV RT Inhibition by HONB

References

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A Technical Guide to its Mechanism of Action in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) as a coupling additive in peptide synthesis. It details the chemical principles underlying its efficacy in minimizing racemization and suppressing side reactions, particularly the formation of N-acylurea. This document offers a comparative analysis of HONB with other common additives, presents quantitative data where available, and provides detailed experimental protocols for its application in both solid-phase and solution-phase peptide synthesis. Furthermore, this guide includes schematic diagrams generated using the DOT language to visually represent the reaction mechanisms and experimental workflows, offering a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction

The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. The formation of the amide bond between amino acids, the fundamental step in peptide synthesis, is not without its challenges. Two of the most significant hurdles are the preservation of stereochemical integrity (i.e., suppression of racemization) and the prevention of yield-reducing side reactions. The use of coupling additives in conjunction with activating agents, such as carbodiimides, has become a standard practice to address these challenges.

This compound (HONB) is a heterocyclic compound that has emerged as a highly effective coupling additive.[1] Its unique structural features contribute to its superior performance in promoting efficient and high-fidelity peptide bond formation. This guide will elucidate the mechanism through which HONB exerts its beneficial effects, providing a detailed understanding for its rational application in peptide synthesis.

The Core Mechanism of Action

The primary role of HONB in peptide coupling, particularly in methods employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is to act as a reactive intermediate scavenger. The carbodiimide (B86325) activates the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two major undesirable reaction pathways: racemization via oxazolone (B7731731) formation and intramolecular rearrangement to a stable N-acylurea.[2][3]

HONB intervenes by rapidly reacting with the O-acylisourea intermediate to form an active ester, specifically the HONB-ester of the amino acid.[2] This active ester is more stable than the O-acylisourea, yet sufficiently reactive to readily undergo aminolysis by the N-terminal amine of the incoming amino acid, forming the desired peptide bond.

The key advantages conferred by the formation of the HONB active ester are:

  • Suppression of Racemization: The HONB active ester is less prone to deprotonation at the α-carbon compared to the O-acylisourea intermediate. This increased stability against deprotonation significantly reduces the formation of the planar oxazolone intermediate, which is the primary pathway for racemization.[2]

  • Inhibition of N-Acylurea Formation: By rapidly converting the O-acylisourea to the HONB-ester, HONB effectively outcompetes the intramolecular rearrangement that leads to the formation of the unreactive N-acylurea byproduct. This results in higher yields of the desired peptide and simplifies purification.[1]

// Nodes Carboxylic_Acid [label="N-Protected\nAmino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimide [label="Carbodiimide\n(e.g., DCC)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\nIntermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; HONB [label="HONB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HONB_Ester [label="HONB Active Ester\n(Stable Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_Component [label="Amino Component\n(N-terminus of next AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemization [label="Racemization\n(via Oxazolone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\nFormation\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea [label="+"]; O_Acylisourea -> HONB_Ester [label="+ HONB", color="#34A853"]; O_Acylisourea -> Racemization [label="Undesired\nPathway", style=dashed, color="#EA4335"]; O_Acylisourea -> N_Acylurea [label="Undesired\nPathway", style=dashed, color="#EA4335"]; HONB_Ester -> Peptide_Bond [label="+ Amino Component", color="#4285F4"]; Amino_Component -> Peptide_Bond; } .dot Figure 1: General mechanism of HONB in carbodiimide-mediated peptide coupling.

Comparative Analysis with Other Additives

HONB is often compared to other N-hydroxy type additives, most notably 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). While all three function via the formation of active esters, their relative performance can vary depending on the specific coupling reaction.

  • HOBt: For decades, HOBt has been the most widely used coupling additive. It is effective at suppressing racemization and improving coupling efficiency.[4] However, concerns have been raised about its potential explosive properties in its anhydrous form.[5]

  • HOAt: HOAt is generally considered more effective than HOBt in preventing racemization, particularly in challenging couplings, such as those involving sterically hindered amino acids or segment condensations.[6] The nitrogen atom at the 7-position of the benzotriazole (B28993) ring is thought to participate in the reaction, accelerating the aminolysis of the active ester.[7]

  • HONB: HONB is presented as a safe and effective alternative to HOBt.[1] While comprehensive, direct quantitative comparisons with both HOBt and HOAt under identical conditions are limited in the literature, HONB has been shown to be superior to N-hydroxysuccinimide (HOSu) and provides excellent yields and high purity.[1]

Quantitative Data

Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis Data adapted from a study by Carpino et al., highlighting the reduction in epimerization when HOAt is used in place of HOBt.

Coupling Additive% Epimerization
HOBt15.2%
HOAt2.1%

Table 2: Racemization Levels of Various Coupling Reagents This table summarizes the percentage of D-isomer formation for different coupling reagents, providing context for the effectiveness of additives like HOBt and HOAt.[8]

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
DIC/HOBt0.5 - 2.5%

Experimental Protocols

The following are detailed protocols for the application of HONB in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis using DCC/HONB

This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Reactants [label="Dissolve N-protected AA and HONB\nin anhydrous solvent (e.g., DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Amine [label="Add C-terminally protected\namino acid/peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool reaction mixture to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DCC [label="Add DCC solution dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Allow to warm to RT and stir\n(monitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to remove DCU", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve_Reactants; Dissolve_Reactants -> Add_Amine; Add_Amine -> Cool; Cool -> Add_DCC; Add_DCC -> React; React -> Filter; Filter -> Workup; Workup -> Purify; Purify -> End; } .dot Figure 2: Workflow for solution-phase peptide synthesis using DCC/HONB.

Materials:

  • N-α-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride or other C-terminally protected amino acid (1.0 eq)

  • This compound (HONB) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq, if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-α-protected amino acid (1.0 eq) and HONB (1.1 eq) in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography on silica (B1680970) gel.

Solid-Phase Peptide Synthesis (SPPS) using DIC/HONB

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

// Nodes Start [label="Start with N-terminal\ndeprotected resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash resin with DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Preactivate [label="Pre-activate Fmoc-AA with DIC and HONB\nin DMF (optional, or in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Add activated amino acid solution to resin\nand shake", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor coupling completion\n(e.g., Kaiser test)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash resin with DMF and DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to next coupling cycle or final cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Wash1; Wash1 -> Preactivate; Preactivate -> Couple; Couple -> Monitor; Monitor -> Wash2; Wash2 -> Deprotect; Deprotect -> Next_Cycle; } .dot Figure 3: A single coupling cycle in Fmoc-SPPS using DIC/HONB.

Materials:

  • Fmoc-protected amino acid (3-5 eq)

  • This compound (HONB) (3-5 eq)

  • Diisopropylcarbodiimide (DIC) (3-5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and HONB (3-5 eq) in DMF. Add DIC (3-5 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with DCM.

  • Proceed to the next deprotection and coupling cycle.

Synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH) Analogue

Protocol: The synthesis would be carried out on a Rink Amide resin to yield the C-terminal amide. The coupling of each amino acid would follow the general SPPS protocol described in section 5.2, using Fmoc-protected amino acids, DIC as the activator, and HONB as the additive. Special attention should be paid to the coupling of Histidine (His) and Arginine (Arg), which may require double coupling or the use of specific side-chain protecting groups to prevent side reactions. The final cleavage from the resin and deprotection of the side chains would be achieved using a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).

Conclusion

This compound (HONB) is a valuable tool in the arsenal (B13267) of peptide chemists. Its mechanism of action, centered on the formation of a relatively stable yet reactive active ester, effectively mitigates the persistent challenges of racemization and N-acylurea formation in carbodiimide-mediated peptide synthesis. While more extensive quantitative, side-by-side comparisons with other modern additives would be beneficial, the available evidence and its established use underscore its utility as a safe and efficient coupling additive. The detailed protocols provided in this guide offer a practical framework for the successful implementation of HONB in both research and production settings, contributing to the synthesis of high-purity peptides for a wide range of applications.

References

Solubility Profile of N-Hydroxy-5-norbornene-2,3-dicarboximide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) in a range of organic solvents. The information presented herein is critical for the effective use of HONB in various applications, including polymer chemistry and peptide synthesis, where it serves as a crucial reagent for preventing racemization.[1][2] This document compiles quantitative solubility data, details the experimental methodologies for its determination, and visualizes the experimental workflow.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in solution-based chemical synthesis. The following tables summarize the mole fraction solubility of HONB in various pure and mixed organic solvents at different temperatures.

Solubility in Pure Organic Solvents

The following table presents the mole fraction solubility (x₁) of this compound in twelve common organic solvents at temperatures ranging from 278.15 K to 323.15 K.

Temperature (K)Methanol (B129727)EthanolIsopropanoln-Butanol2-ButanoneAcetoneEthyl Acetate (B1210297)Methyl Acetate1,4-Dioxane (B91453)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
278.150.04580.02690.01250.00980.08650.10210.03890.05120.07540.28540.35870.4587
283.150.05360.03150.01480.01160.09870.11780.04520.05980.08810.31580.39540.4985
288.150.06250.03680.01740.01370.11240.13540.05230.06950.10230.34870.43510.5402
293.150.07260.04290.02050.01610.12780.15510.06030.08040.11820.38420.47790.5839
298.150.08410.04980.02410.01890.14510.17720.06930.09260.13610.42250.52410.6301
303.150.09710.05770.02820.02220.16450.20190.07940.10640.15610.46380.57380.6788
308.150.11180.06670.03290.02600.18630.22950.09070.12180.17850.50830.62730.7303
313.150.12840.07690.03830.03030.21070.26040.10340.13910.20360.55610.68480.7848
318.150.14710.08850.04450.03530.23800.29490.11760.15850.23170.60750.74650.8425
323.150.16820.10170.05160.04100.26850.33340.13350.18020.26310.66260.81280.9036

Data sourced from He, H., et al. (2020). Thermodynamic modelling and Hansen solubility parameter of this compound in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 300, 112203.

Solubility in Binary Solvent Systems

The solubility of HONB has also been investigated in binary solvent mixtures. The mole fraction solubility varies significantly with the composition of the solvent mixture and the temperature. For instance, in mixtures of ethyl acetate with 2-methoxyethanol (B45455), methanol, or 1,4-dioxane, the solubility generally increases with both temperature and the mass fraction of the more polar solvent.[3] The mole fraction solubility of HONB was found to range from 0.0115 in an ethyl acetate + 1,4-dioxane mixture (at a mass fraction of 0.2066 for ethyl acetate and a temperature of 278.15 K) to 0.1788 in an ethyl acetate + 2-methoxyethanol mixture (at a mass fraction of 0.7993 for 2-methoxyethanol and a temperature of 323.15 K).[3]

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using a laser monitoring technique. This method offers a precise and automated approach to measuring the solubility of a solid compound in a liquid solvent.

Laser Monitoring Technique

The laser monitoring technique is a synthetic method for solubility determination. The fundamental principle involves monitoring the disappearance of solid solute particles in a solution as the system reaches equilibrium.

Apparatus:

  • A double-jacketed glass vessel to maintain a constant temperature.

  • A laser monitoring system, which includes a laser emitter and a detector.

  • A precision balance for accurate weighing of the solute.

  • A magnetic stirrer to ensure the solution remains homogeneous.

  • A constant temperature water bath to control the temperature of the jacketed vessel.

Procedure:

  • A known mass of the solvent is placed into the thermostated double-jacketed glass vessel.

  • The temperature of the vessel is set and maintained at the desired level by the circulating water bath.

  • The laser beam is passed through the solvent, and the initial intensity is recorded by the detector.

  • A small, precisely weighed amount of the solute (HONB) is added to the solvent while stirring.

  • The laser monitoring system continuously measures the light transmission through the solution. As the solute dissolves, the light intensity returns to its initial value.

  • The process of adding small, known quantities of the solute is repeated.

  • The saturation point is reached when the added solute no longer dissolves completely, and the laser signal does not return to its baseline, indicating the presence of undissolved particles.

  • The total mass of the solute added to the known mass of the solvent at the saturation point is used to calculate the mole fraction solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the laser monitoring technique for solubility determination.

experimental_workflow cluster_setup System Setup cluster_measurement Measurement Cycle cluster_decision Equilibrium Check cluster_end Conclusion A Add known mass of solvent to jacketed vessel B Set and maintain desired temperature A->B C Calibrate laser monitoring system B->C D Add a known mass of HONB C->D E Stir to facilitate dissolution D->E F Monitor laser signal for baseline return E->F G Signal returned to baseline? F->G G->D Yes H Saturation point reached G->H No I Calculate mole fraction solubility H->I

Experimental workflow for solubility determination.

This in-depth guide provides essential data and methodologies for professionals working with this compound. The provided quantitative data and experimental protocols are intended to facilitate the design and optimization of chemical processes involving this versatile compound.

References

Spectroscopic Characterization of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the endo-isomer of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a crucial reagent in peptide synthesis and various other organic transformations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive reference for the characterization of endo-HONB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of endo-HONB were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data of endo-HONB in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
10.50s1HN-OH
6.07-6.03m2HH-5, H-6
3.28-3.25m2HH-2, H-3
3.25-3.21m2HH-1, H-4
1.57d, J = 8.65 Hz1HH-7 (exo)
1.48d, J = 8.65 Hz1HH-7 (endo)

Table 2: ¹³C NMR Spectroscopic Data of endo-HONB in DMSO-d₆ [1]

Chemical Shift (δ, ppm)Carbon TypeAssignment
172.91C=OC=O
134.37CHC-5, C-6
51.01CH₂C-7
43.85CHC-1, C-4
42.10CHC-2, C-3
Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of HONB reveals characteristic absorption bands corresponding to its various functional groups.

Table 3: ATR-IR Spectroscopic Data of HONB [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Broad, MediumO-H stretch (N-OH)
~3060Medium=C-H stretch (alkene)
~2980-2870MediumC-H stretch (aliphatic)
~1770 & ~1700StrongC=O stretch (imide, asymmetric and symmetric)
~1640WeakC=C stretch (alkene)
~1350MediumC-N stretch
~950MediumN-O stretch
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of HONB provides information on its molecular weight and fragmentation pattern.

Table 4: GC-MS Data of HONB [1]

m/zRelative Intensity (%)Proposed Fragment
1795[M]⁺ (Molecular Ion)
11410[M - C₅H₅]⁺
9115[C₇H₇]⁺ (Tropylium ion)
66100[C₅H₆]⁺ (Cyclopentadiene)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of HONB.

Materials and Equipment:

  • This compound (HONB)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of HONB for ¹H NMR and 20-25 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium (B1214612) signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid HONB.

Materials and Equipment:

  • This compound (HONB)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Isopropanol (B130326) and lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with isopropanol and a lint-free wipe.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid HONB powder onto the center of the ATR crystal using a clean spatula.

  • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Identify and label the significant absorption peaks.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of HONB.

Materials and Equipment:

  • This compound (HONB)

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS system equipped with a suitable capillary column (e.g., non-polar)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of HONB (approximately 1 mg/mL) in a suitable volatile solvent.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC-MS autosampler vial.

  • Instrument Setup: Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Set the injector temperature (e.g., 250 °C) and the MS transfer line temperature (e.g., 280 °C).

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The compound will be separated from the solvent and any impurities in the GC column and then enter the mass spectrometer.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to HONB.

  • Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation NMR_Processing->NMR_Analysis IR_Sample Sample Placement (Solid on ATR Crystal) IR_Acquisition Spectrum Acquisition IR_Sample->IR_Acquisition IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dilution in Volatile Solvent) MS_Separation GC Separation MS_Sample->MS_Separation MS_Ionization Ionization (EI) MS_Separation->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection MS_Analysis Molecular Weight and Fragmentation Pattern MS_Detection->MS_Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship Compound HONB (this compound) Spectroscopy Spectroscopic Techniques Compound->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR (ATR) Spectroscopy->IR MS MS (GC-MS) Spectroscopy->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Structure Chemical Structure and Purity Confirmation Data->Structure

Caption: Logical relationship between the compound, analytical techniques, and resulting data.

References

The Emergence of HONB: A Technical Guide to a Specialized Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, chemical purity, and stereochemical integrity. This technical guide delves into the discovery, history, and application of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a significant yet specialized coupling reagent. While perhaps not as ubiquitous as reagents like HOBt or HATU, HONB offers distinct advantages in specific synthetic contexts, particularly in the suppression of problematic side reactions. This document provides a comprehensive overview of its development, mechanism of action, and application, supported by available data and detailed experimental protocols.

Discovery and History

This compound (HONB) was introduced in the mid-1970s as a novel additive for peptide synthesis. A key publication by Fujino et al. in 1974, and a related patent, first described the use of HONB in conjunction with dicyclohexylcarbodiimide (B1669883) (DCC) for peptide bond formation[1]. The primary motivation for its development was to overcome significant side reactions associated with existing coupling methods, namely racemization and the formation of N-acylurea byproducts[2].

The researchers reported that HONB, when used as an additive, effectively minimizes the loss of stereochemical integrity of the amino acids during the coupling reaction. Furthermore, it was shown to inhibit the rearrangement of the O-acylisourea intermediate, a common issue with carbodiimide-mediated couplings that leads to the formation of the difficult-to-remove N-acylurea byproduct[2]. These initial findings positioned HONB as a valuable tool for the synthesis of high-purity peptides, particularly in solution-phase synthesis[2].

Mechanism of Action

The efficacy of HONB as a coupling additive lies in its ability to form a highly reactive and stable active ester intermediate. The general mechanism, when used with a carbodiimide (B86325) like DCC, can be summarized as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid is activated by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the HONB Active Ester: HONB rapidly reacts with the O-acylisourea intermediate to form a HONB-active ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to the N-acylurea byproduct.

  • Peptide Bond Formation: The amino group of the C-protected amino acid or peptide attacks the carbonyl group of the HONB-active ester, forming the desired peptide bond and releasing HONB.

This pathway is advantageous because the HONB active ester is more stable than the O-acylisourea intermediate, reducing the propensity for racemization of the activated amino acid[2].

Reaction Pathway Diagram

PeptideCoupling cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + DCC DCC DCC->O_Acylisourea DCU DCU O_Acylisourea->DCU HONB_Ester HONB Active Ester O_Acylisourea->HONB_Ester + HONB N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Inhibited by HONB) HONB HONB Peptide Protected Dipeptide HONB_Ester->Peptide + C_Protected_AA C-Protected Amino Acid C_Protected_AA->Peptide Released_HONB Released HONB Peptide->Released_HONB

Caption: Mechanism of HONB-mediated peptide coupling.

Quantitative Data and Comparison

While the foundational literature on HONB emphasizes its qualitative advantages, direct, side-by-side quantitative comparisons with more common coupling reagents in peer-reviewed journals are scarce. The following tables summarize available data on the performance of other coupling reagents to provide a comparative context.

Table 1: Racemization Levels of Various Coupling Reagents
Coupling Reagent/AdditivePeptide ModelRacemization (%)Reference
DCC/HOBtBoc-Leu-Phe-OH + H-Val-OtBu< 1[1]
DCC (alone)Boc-Leu-Phe-OH + H-Val-OtBu14.3[1]
DCC/HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6[3]
DCC/HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18[3]
HBTUModel Peptide1.5 - 5.0[4]
HATUModel Peptide0.5 - 2.0[4]
COMUModel Peptide< 1.0[4]
DCC/HONB Various racemization tests conducted "Decreases racemization" (Specific % not provided) [1]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Yield and Purity of Peptides with Various Coupling Reagents
Coupling Reagent/AdditivePeptideYield (%)Purity (%)Reference
DCC/HOBtSmall Peptides85Not Specified[5]
HBTUNot Specified~95-98Not Specified[6]
HATUNot Specified~99Not Specified[6]
DCC/HONB Luteinizing Hormone-Releasing Hormone (LH-RH) "Excellent yields" "High state of purity" [1]

Note: The yields and purities are highly dependent on the specific peptide sequence and purification methods.

Experimental Protocols

The following protocols are based on the original work by Fujino et al. and general procedures for solution-phase peptide synthesis.

Synthesis of this compound (HONB)

Materials:

Procedure:

  • To a suspension of 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride in 30 ml of water, add 10.6 g of sodium carbonate while maintaining the temperature below 20°C.

  • To this solution, add 13.9 g of hydroxylamine hydrochloride.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 60-70°C and maintain for 1 hour.

  • Cool the mixture to room temperature.

  • Collect the precipitated N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide by filtration.

General Protocol for Solution-Phase Peptide Coupling using HONB and DCC

Materials:

  • N-protected amino acid

  • C-protected amino acid (or peptide)

  • HONB

  • Dicyclohexylcarbodiimide (DCC)

  • Appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1 equivalent) and HONB (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

    • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for an additional 1-2 hours.

  • Filtration of Dicyclohexylurea (DCU):

    • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filter cake with a small amount of the reaction solvent.

  • Coupling:

    • To the filtrate containing the HONB active ester, add the C-protected amino acid or peptide (1 equivalent).

    • If the C-protected amino acid is in the form of a salt (e.g., hydrochloride), add a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine) (1 equivalent) to neutralize it before addition.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC). This can take from a few hours to overnight depending on the amino acids being coupled.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected peptide.

    • Purify the crude peptide by column chromatography or recrystallization as needed.

Experimental Workflow Diagram

ExperimentalWorkflow start Start dissolve_reactants Dissolve N-protected AA and HONB in solvent start->dissolve_reactants cool_solution Cool to 0°C dissolve_reactants->cool_solution add_dcc Add DCC solution cool_solution->add_dcc activation_stir Stir at 0°C, then RT add_dcc->activation_stir filter_dcu Filter to remove DCU activation_stir->filter_dcu add_amine Add C-protected AA/peptide (and base if needed) filter_dcu->add_amine coupling_stir Stir at RT until completion add_amine->coupling_stir workup Aqueous Work-up (Acid, Base, Brine Washes) coupling_stir->workup purification Purify Crude Peptide (Chromatography/Recrystallization) workup->purification end End purification->end

Caption: General workflow for peptide synthesis using HONB/DCC.

Conclusion

This compound (HONB) holds a significant place in the history of peptide coupling reagents. Its introduction provided a valuable method for minimizing racemization and eliminating the formation of N-acylurea byproducts, thereby facilitating the synthesis of high-purity peptides. While it has been somewhat superseded in common usage by more modern onium salt-based reagents, the principles of its mechanism of action remain relevant. For researchers in peptide chemistry and drug development, understanding the historical context and specific advantages of reagents like HONB can inform the strategic selection of synthetic methodologies, particularly in challenging cases where side reaction suppression is a primary concern. Further quantitative studies directly comparing HONB with contemporary reagents would be beneficial to fully elucidate its position in the modern peptide synthesis toolkit.

References

An In-depth Technical Guide to N-Hydroxy-5-norbornene-2,3-dicarboximide: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, stability, and applications of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a versatile reagent with significant utility in peptide synthesis, polymer chemistry, and the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a bicyclic norbornene framework. Its chemical formula is C₉H₉NO₃, and it has a molecular weight of approximately 179.17 g/mol .[1][2] The molecule exists as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol.[1][3]

The structure of HONB is characterized by the presence of a reactive N-hydroxy group on the imide ring, which is crucial for its function as a coupling agent. The norbornene moiety provides a rigid scaffold, and the molecule can exist as two stereoisomers: endo and exo. These isomers arise from the orientation of the dicarboximide ring relative to the double bond of the norbornene structure. The endo isomer is typically the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable form.[4][5] The stereochemistry of HONB can influence its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₉NO₃[1][2]
Molecular Weight179.17 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point165-170 °C[6]
SolubilitySparingly soluble in water, soluble in ethanol[1][3]
pKa (predicted)9.00 ± 0.20[3]

Stability Profile

This compound is generally stable at room temperature when stored in a closed container under normal conditions.[3] However, its stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles. The N-hydroxy group makes the imide susceptible to hydrolysis, particularly under basic conditions. This hydrolysis is a competing reaction when HONB is used in the form of its active esters for bioconjugation.[][8]

While specific kinetic data on the hydrolysis and thermal decomposition of HONB is not extensively available in the public domain, its stability profile is comparable to that of other N-hydroxysuccinimide (NHS) esters, which are known to have half-lives on the order of hours at neutral pH.[][9] For applications in drug delivery and bioconjugation, the stability of the HONB-derived active ester is a critical parameter that influences the efficiency of the conjugation reaction.

Experimental Protocols

Synthesis of endo- and exo-N-Hydroxy-5-norbornene-2,3-dicarboximide

The synthesis of HONB is typically achieved through the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[10] The stereochemistry of the resulting HONB depends on the stereochemistry of the starting anhydride.

Protocol for Synthesis of endo-HONB:

  • Dissolve hydroxylamine hydrochloride and sodium carbonate in water.

  • Add endo-5-norbornene-2,3-dicarboxylic anhydride to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Protocol for Synthesis of exo-HONB:

The synthesis of the exo isomer follows a similar procedure, starting with exo-5-norbornene-2,3-dicarboxylic anhydride. The exo anhydride can be obtained through thermal isomerization of the endo anhydride.[4]

synthesis_workflow cluster_endo endo-HONB Synthesis cluster_exo exo-HONB Synthesis endo_anhydride endo-5-norbornene-2,3- dicarboxylic anhydride endo_reaction Reaction at Room Temperature endo_anhydride->endo_reaction isomerization Thermal Isomerization endo_anhydride->isomerization endo_reagents Hydroxylamine HCl, Sodium Carbonate, Water endo_reagents->endo_reaction endo_product endo-N-Hydroxy-5-norbornene- 2,3-dicarboximide endo_reaction->endo_product exo_anhydride exo-5-norbornene-2,3- dicarboxylic anhydride exo_reaction Reaction at Room Temperature exo_anhydride->exo_reaction exo_reagents Hydroxylamine HCl, Sodium Carbonate, Water exo_reagents->exo_reaction exo_product exo-N-Hydroxy-5-norbornene- 2,3-dicarboximide exo_reaction->exo_product endo_anhydride_source Diels-Alder Reaction (Cyclopentadiene + Maleic Anhydride) endo_anhydride_source->endo_anhydride isomerization->exo_anhydride

Caption: Synthesis workflow for endo- and exo-HONB.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of HONB and for developing stability-indicating analytical methods.[11][12]

Objective: To evaluate the stability of HONB under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound (HONB)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV detector, photostability chamber, oven.

Procedure:

  • Sample Preparation: Prepare a stock solution of HONB in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the HONB stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Mix the HONB stock solution with 0.1 N NaOH and keep at room temperature for a defined period.

  • Oxidative Degradation: Treat the HONB stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid HONB powder to dry heat in an oven (e.g., 80 °C).

  • Photolytic Degradation: Expose the HONB solution and solid powder to UV and visible light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Monitor the degradation of the parent compound and the formation of degradation products.

stability_testing_workflow cluster_stress Forced Degradation Conditions start Prepare HONB Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution & Solid) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation: - Degradation Pathways - Method Specificity analysis->data adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (Anti-EGFR Ab + HONB-Linker + Taxol) receptor EGFR adc->receptor Binding endosome Endosome receptor->endosome Internalization (Endocytosis) cell_membrane Cell Membrane lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release (e.g., Cathepsin B cleavage) lysosome->drug_release taxol Active Taxol drug_release->taxol microtubules Microtubules taxol->microtubules Stabilization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

An In-depth Technical Guide on the Synthesis of Endo and Exo Isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the endo and exo isomers of N-Hydroxy-5-norbornene-2,3-dicarboximide. This document details the synthetic pathways, experimental protocols, and comparative data of the two isomers, facilitating a deeper understanding of their stereochemistry and synthesis.

Introduction

This compound (HONB) is a crucial reagent in peptide synthesis, primarily utilized to prevent racemization and the formation of N-acylurea byproducts. The molecule exists as two stereoisomers, endo and exo, arising from the Diels-Alder reaction used to create its norbornene framework. The stereochemistry of these isomers can significantly influence their reactivity and physical properties. This guide elucidates the synthesis of both the kinetically favored endo isomer and the thermodynamically more stable exo isomer.

Synthetic Pathways

The synthesis of both endo- and exo-N-Hydroxy-5-norbornene-2,3-dicarboximide originates from the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640). This reaction primarily yields the endo-5-norbornene-2,3-dicarboxylic anhydride due to secondary orbital interactions that stabilize the endo transition state. The exo anhydride can be obtained through thermal isomerization of the endo isomer. Subsequently, each anhydride isomer is reacted with hydroxylamine (B1172632) to yield the corresponding N-hydroxy-dicarboximide isomer.

G cluster_0 Diels-Alder Reaction cluster_1 Isomerization cluster_2 Imidization Cyclopentadiene Cyclopentadiene endo-Anhydride endo-Anhydride Cyclopentadiene->endo-Anhydride Kinetic Control Maleic Anhydride Maleic Anhydride Maleic Anhydride->endo-Anhydride exo-Anhydride exo-Anhydride endo-Anhydride->exo-Anhydride Heat endo-HONB endo-HONB endo-Anhydride->endo-HONB exo-HONB exo-HONB exo-Anhydride->exo-HONB Hydroxylamine Hydroxylamine Hydroxylamine->endo-HONB Hydroxylamine->exo-HONB

Fig. 1: Overall synthetic workflow.

Experimental Protocols

Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride

The initial step for the synthesis of the endo-N-hydroxy-dicarboximide is the Diels-Alder reaction of cyclopentadiene and maleic anhydride, which kinetically favors the endo product.[1][2]

Procedure:

  • Dissolve maleic anhydride in ethyl acetate (B1210297) with gentle warming.

  • Add petroleum ether or hexane (B92381) to the solution.

  • Slowly add freshly cracked cyclopentadiene to the mixture.

  • Allow the reaction to proceed at room temperature. Crystallization can be initiated by scratching the inside of the reaction vessel.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the endo-anhydride crystals by filtration and wash with a cold solvent.

Synthesis of exo-5-Norbornene-2,3-dicarboxylic anhydride

The exo-anhydride is obtained by thermal isomerization of the endo-anhydride.[1]

Procedure:

  • Heat the endo-5-norbornene-2,3-dicarboxylic anhydride at a temperature below its retro-Diels-Alder decomposition temperature (e.g., in a high-boiling solvent like toluene (B28343) or via microwave irradiation).

  • The isomerization results in an equilibrium mixture of endo and exo isomers.

  • The exo-anhydride can be purified from the mixture by recrystallization.

Synthesis of endo-N-Hydroxy-5-norbornene-2,3-dicarboximide

Procedure: To a solution of 24.6 g of endo-5-norbornene-2,3-dicarboxylic acid anhydride in 30 ml of water, while cooling to below 20°C, add 10.6 g of sodium carbonate followed by 13.9 g of hydroxylamine hydrochloride.[3] The mixture is then stirred at room temperature for 1 hour and subsequently heated to 60-70°C for another hour. After cooling to room temperature, the resulting endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide is collected by filtration.

Synthesis of exo-N-Hydroxy-5-norbornene-2,3-dicarboximide

The synthesis of the exo isomer follows a similar procedure to the endo isomer, starting with the exo-anhydride.[1]

Procedure: The synthesis is performed according to the general procedure for the endo isomer, using exo-5-norbornene-2,3-dicarboxylic anhydride as the starting material. The reaction of the exo-anhydride with hydroxylamine and sodium carbonate in a suitable solvent like tetrahydrofuran (B95107) or water yields the exo-N-hydroxy-5-norbornene-2,3-dicarboximide.[1]

G cluster_endo Endo Isomer Synthesis cluster_exo Exo Isomer Synthesis endo_anhydride endo-Anhydride endo_reagents Hydroxylamine, Sodium Carbonate, Water/THF endo_anhydride->endo_reagents endo_reaction Stir at RT (1h), Heat to 60-70°C (1h) endo_reagents->endo_reaction endo_product endo-HONB endo_reaction->endo_product exo_anhydride exo-Anhydride exo_reagents Hydroxylamine, Sodium Carbonate, Water/THF exo_anhydride->exo_reagents exo_reaction Reaction exo_reagents->exo_reaction exo_product exo-HONB exo_reaction->exo_product

Fig. 2: Experimental workflow for imidization.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of the endo and exo isomers of this compound.

Reaction Yields and Physical Properties
IsomerStarting MaterialYield (%)Melting Point (°C)Appearance
endoendo-Anhydride66164-168[4]White to off-white crystalline powder[4]
exoexo-Anhydride72Not ReportedWhite solid[1]
¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Protonendo-Isomer Chemical Shift (δ, ppm)exo-Isomer Chemical Shift (δ, ppm)
-OH10.50 (s)Not specified
H-5, H-66.07-6.03 (m)Not specified
H-2, H-33.28-3.25 (m)Not specified
H-1, H-43.25-3.21 (m)Not specified
H-7exo1.57 (d, J=8.65 Hz)Not specified
H-7endo1.48 (d, J=8.65 Hz)Not specified

Note: Detailed ¹H NMR data for the exo-isomer was not explicitly provided in the referenced literature.

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Carbonendo-Isomer Chemical Shift (δ, ppm)exo-Isomer Chemical Shift (δ, ppm)
C=O172.91Not specified
C-5, C-6134.37Not specified
C-751.01Not specified
C-1, C-443.85Not specified
C-2, C-342.10Not specified

Note: Detailed ¹³C NMR data for the exo-isomer was not explicitly provided in the referenced literature. However, it is noted that the chemical shifts of the protons on carbons 2 and 3 show the most significant difference between the isomers, with the exo isomer's signal shifted downfield.[1]

Logical Relationships: Kinetic vs. Thermodynamic Control

The formation of the endo and exo isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction.

G Reactants Cyclopentadiene + Maleic Anhydride Endo_Product endo-Anhydride (Kinetic Product) Reactants->Endo_Product Lower Activation Energy Exo_Product exo-Anhydride (Thermodynamic Product) Reactants->Exo_Product Higher Activation Energy Endo_Product->Exo_Product Heat (Isomerization)

Fig. 3: Kinetic vs. Thermodynamic pathways.
  • Kinetic Product (endo) : Formed faster due to a lower activation energy barrier. This is the predominant product at lower reaction temperatures.

  • Thermodynamic Product (exo) : More stable due to reduced steric hindrance. Its formation is favored at higher temperatures, which allows the reaction to overcome the higher activation energy barrier and reach a thermodynamic equilibrium. The endo isomer can also convert to the more stable exo isomer upon heating.[1]

References

A Comprehensive Technical Guide to N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21715-90-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), a crucial reagent in synthetic chemistry. This document consolidates essential information on its chemical and physical properties, detailed experimental protocols for its synthesis and application, safety and handling guidelines, and its mechanism of action, particularly in the realm of peptide synthesis.

Core Properties and Specifications

This compound, often abbreviated as HONB, is a white to off-white crystalline solid.[1][2] It is recognized for its unique bridged bicyclic structure derived from a Diels-Alder reaction, which plays a significant role in its chemical reactivity and applications.[3]

Chemical and Physical Properties

The quantitative properties of HONB are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[4][5]
Molecular Weight 179.17 g/mol [4][5][6]
Melting Point 165-170 °C[2][4]
Boiling Point 347.7 °C (estimated)[4]
Density 1.574 g/cm³[4]
Appearance White to off-white crystalline powder[4][6][7]
Solubility Soluble in ethanol; sparingly soluble in water.[1][6]
pKa 9.00 ± 0.20 (Predicted)[1]
Compound Identifiers

For easy reference across databases and regulatory frameworks, the following identifiers are associated with HONB.

Identifier TypeValueSource(s)
CAS Number 21715-90-2[4][5][7]
EC Number 244-538-6[2]
MDL Number MFCD00065691[7]
PubChem ID 89529[7]
InChI Key ZUSSTQCWRDLYJA-UHFFFAOYSA-N[8]
Canonical SMILES C1C2C=CC1C3C2C(=O)N(C3=O)O
HS Code 2925190090[4]

Synthesis and Experimental Protocols

The synthesis of HONB typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with hydroxylamine (B1172632).[1] The stereochemistry of the starting anhydride (endo or exo) is a critical consideration, as the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride kinetically favors the endo isomer.[3]

Synthesis of this compound

This protocol describes a common method for synthesizing HONB from its corresponding anhydride.

Materials:

  • 5-norbornene-2,3-dicarboxylic anhydride (24.6 g)

  • Sodium carbonate (10.6 g)

  • Hydroxylamine hydrochloride (13.9 g)

  • Water (30 ml)

Procedure:

  • Add 30 ml of water to 24.6 g of 5-norbornene-2,3-dicarboxylic acid anhydride in a suitable reaction vessel.

  • Cool the mixture to below 20°C using an ice bath.

  • While maintaining the cool temperature, add 10.6 g of sodium carbonate, followed by the addition of 13.9 g of hydroxylamine hydrochloride.

  • Stir the mixture at room temperature for 1 hour.

  • Increase the temperature to 60-70°C and continue the reaction for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Collect the this compound product by filtration.[9]

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane (B81311) to yield a white solid.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Product & Purification Anhydride 5-Norbornene-2,3-dicarboxylic anhydride Mixing Mix reactants in water, cool to <20°C Anhydride->Mixing Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixing Base Sodium Carbonate Base->Mixing Reaction1 React at room temp for 1 hour Mixing->Reaction1 Reaction2 Heat to 60-70°C for 1 hour Reaction1->Reaction2 Cooldown Cool to room temp Reaction2->Cooldown Filtration Collect crude product by filtration Cooldown->Filtration Purification Recrystallize from cyclohexane Filtration->Purification FinalProduct Pure HONB Purification->FinalProduct

Caption: General synthesis workflow for this compound (HONB).

Applications in Peptide Synthesis

The primary and most significant application of HONB is as a coupling additive in peptide synthesis, particularly when using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[4][10] Its role is to minimize the racemization of amino acids during the activation step and to prevent the formation of N-acylurea, an undesired byproduct.[4][6]

Mechanism of Action in Peptide Coupling

During peptide bond formation, a carbodiimide activates the carboxylic acid of an N-protected amino acid. This activated intermediate is highly reactive and susceptible to racemization via an oxazolone (B7731731) intermediate. HONB intercepts this reactive intermediate to form an active ester, known as an HONB ester. This ester is more stable than the initial activated species, reducing the likelihood of racemization, yet it remains sufficiently reactive to couple efficiently with the amino group of the next amino acid, forming the desired peptide bond.[11] This process affords peptides in excellent yields and high purity.[10]

G cluster_activation Activation Step cluster_suppression Racemization Suppression cluster_coupling Coupling Step AminoAcid N-Protected Amino Acid (R-COOH) ActivatedIntermediate O-Acylisourea Intermediate (Highly Reactive) AminoAcid->ActivatedIntermediate + DCC DCC Carbodiimide (DCC/DIC) HONB_Ester HONB Active Ester (More Stable) ActivatedIntermediate->HONB_Ester + HONB Racemization Oxazolone Formation (Racemization) ActivatedIntermediate->Racemization HONB HONB PeptideBond Peptide Bond Formation HONB_Ester->PeptideBond + Peptide Peptide Peptide Chain (H₂N-R') Byproduct HONB (regenerated) PeptideBond->Byproduct

Experimental Protocol: Peptide Coupling using HONB and DIC

This protocol outlines a general procedure for coupling an amino acid to a growing peptide chain using HONB and DIC.

Materials:

  • N-protected amino acid (1.0 mmol)

  • This compound (HONB) (1.1 mmol)

  • Diisopropylcarbodiimide (DIC) (1.1 mmol)

  • Amine component (e.g., L-Pro-NH₂) (1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Methanol/Dichloromethane (MeOH/CH₂Cl₂) mixture for chromatography

Procedure:

  • Dissolve the N-protected amino acid (1.0 mmol) in 10 mL of anhydrous DMF in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Add HONB (1.1 mmol) and DIC (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at 0°C for 5 minutes.

  • Add the amine component (1.0 mmol) to the mixture.

  • Stir the reaction for an additional 36 hours at 4°C.

  • Remove the solvent (DMF) by evaporation under reduced pressure.

  • Purify the crude product by column chromatography using a MeOH/CH₂Cl₂ (e.g., 15:85) eluent to yield the final peptide product. [12]

Other Applications

While its primary use is in peptide synthesis, HONB's reactivity makes it a versatile compound in other areas of chemistry:

  • Polymer Chemistry: It can be used as a crosslinking agent, forming covalent bonds between polymer chains to enhance mechanical properties and stability. [1]* Drug Development: HONB serves as a precursor in the synthesis of bioactive molecules and prodrugs. [1][7]* Materials Science: It is employed in formulating surface coatings that require enhanced adhesion and durability and can be used in the creation of biodegradable materials. [7]

Biological Activity

Some studies have reported potential biological activities for HONB, although this is not its primary area of application. It has been noted to show effectiveness against HIV by inhibiting the reverse transcriptase enzyme. [6][8]Additionally, some animal studies have suggested anticancer activity. [6][8]These findings highlight potential avenues for future research but require further validation.

Safety and Handling

Proper handling of HONB is essential in a laboratory setting. The following table summarizes key safety information.

Safety AspectInformationSource(s)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][8]
Hazard Codes Xi (Irritant)[8]
Risk Statements 36/37/38 (Irritating to eyes, respiratory system and skin)[8]
Storage Store in a cool, ventilated, and dry environment away from heat or moisture. Recommended storage at 2-8°C.[4][8]
Personal Protective Equipment Eyeshields, gloves, dust mask type N95 (US)[13]

Limited toxicological data is available, but based on its structure, it is considered moderately toxic upon ingestion or inhalation. [1]It is not currently classified as a carcinogen by IARC or the EPA. [1][14]

Spectral Data

Characterization of HONB is typically performed using standard spectroscopic methods.

  • ¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra are complex due to the bicyclic structure. The chemical shifts of the protons on carbons 2 and 3 are particularly useful for distinguishing between the exo and endo isomers. [6]* Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch (hydroxyl group), C=O stretch (dicarboximide), and C=C stretch (norbornene double bond). [3][15] This guide serves as a foundational resource for professionals working with this compound. By consolidating key data and protocols, it aims to facilitate efficient and safe laboratory work while promoting a deeper understanding of this versatile chemical compound.

References

HONB as a Condensation Reagent in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, particularly in the construction of amide and ester bonds crucial for pharmaceuticals and other bioactive molecules, the choice of condensation reagent is paramount. N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) has emerged as a highly effective additive in carbodiimide-mediated coupling reactions. This technical guide provides a comprehensive overview of HONB, detailing its mechanism of action, key advantages in minimizing side reactions, and applications in peptide and ester synthesis. This document consolidates available data, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a critical resource for researchers and professionals in drug development and organic chemistry.

Introduction to HONB as a Condensation Reagent

This compound, commonly known as HONB, is a heterocyclic compound widely employed as an additive in condensation reactions, most notably in peptide synthesis.[1] It is utilized in conjunction with a dehydrating agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of amide or ester linkages from carboxylic acids and amines or alcohols, respectively.

The primary role of HONB is to act as a reactive intermediate scavenger. In carbodiimide-mediated reactions, the carboxylic acid is first activated to a highly reactive O-acylisourea intermediate. This intermediate is susceptible to undesirable side reactions, including racemization of chiral centers and rearrangement to a stable N-acylurea byproduct, which can complicate purification and reduce product yield.[1][2] HONB effectively intercepts the O-acylisourea to form an HONB-active ester. This active ester is more stable than the O-acylisourea, thereby suppressing racemization, and is highly reactive towards the nucleophilic amine or alcohol, leading to efficient formation of the desired amide or ester bond.[3]

Core Advantages of Employing HONB

The utilization of HONB in condensation reactions offers several distinct advantages over other additives or proceeding without an additive:

  • Suppression of Racemization: In peptide synthesis, maintaining the stereochemical integrity of amino acids is critical for the biological activity of the final peptide. HONB has been shown to be highly effective in minimizing racemization during peptide coupling.[1][4] The formation of the more stable HONB-active ester reduces the opportunity for the deprotonation-reprotonation events at the chiral center that lead to loss of stereochemical purity.

  • Inhibition of N-Acylurea Formation: A common and often problematic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form an N-acylurea. This byproduct is often difficult to remove from the desired product and represents a loss of both the carboxylic acid substrate and the carbodiimide reagent. HONB effectively competes with this rearrangement by rapidly forming the active ester, thus significantly reducing the formation of N-acylurea.[5][6]

  • Improved Yields and Purity: By mitigating the aforementioned side reactions, the use of HONB leads to cleaner reaction profiles, higher yields of the desired product, and simplified purification procedures.[3][5] This is particularly advantageous in the synthesis of complex peptides and other sensitive molecules where purity is of utmost importance.

Mechanism of Action

The efficacy of HONB as a condensation reagent lies in its ability to modulate the reactivity of the activated carboxylic acid intermediate. The general mechanism for an HONB-assisted, DCC-mediated amide bond formation is illustrated below.

G cluster_reactants cluster_intermediates cluster_products cluster_side_products RCOOH Carboxylic Acid (R-COOH) DCC DCC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC HONB HONB DCU DCU RNH2 Amine (R'-NH2) HONB_ester HONB-Active Ester O_acylisourea->HONB_ester + HONB N_acylurea N-Acylurea O_acylisourea->N_acylurea Rearrangement Racemized_Product Racemized Product O_acylisourea->Racemized_Product Racemization Amide Amide (R-CO-NHR') HONB_ester->Amide + R'-NH2

Figure 1: Mechanism of HONB-assisted amide bond formation.

Quantitative Data and Comparative Analysis

While direct quantitative, side-by-side comparisons of HONB with other common additives like 1-Hydroxybenzotriazole (HOBt) are not extensively available in peer-reviewed literature, the qualitative advantages of HONB are well-documented.[3][5] The following tables summarize the expected performance based on available data for similar benzotriazole-based additives and qualitative reports on HONB.

Table 1: Qualitative Comparison of Common Coupling Additives

AdditiveSuppression of RacemizationSuppression of N-Acylurea FormationRelative Cost
HONB Excellent[1]Excellent[5]Moderate
HOBt Good[7]Good[7]Low
HOAt Excellent[8]Excellent[4]High

Table 2: Quantitative Comparison of Racemization with HOBt and HOAt (as a proxy for HONB performance)

Data adapted from a study on a difficult solid-phase peptide synthesis.[8]

Coupling AdditiveCoupling Reagent% Epimerization (L-D-L isomer)
HOBtDCC18%
HOAtDCC6%

This data for HOAt, which shares structural similarities with HONB, suggests that significant reductions in racemization can be achieved compared to HOBt, particularly in challenging coupling reactions.

Experimental Protocols

General Protocol for HONB/DCC-Mediated Peptide Coupling in Solution Phase

This protocol provides a general guideline for the coupling of an N-protected amino acid to the free amine of another amino acid or peptide fragment.

  • Dissolution of Reactants:

    • Dissolve the N-protected amino acid (1.0 equivalent) and HONB (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

    • In a separate flask, dissolve the amino component (with a free N-terminus) (1.0 equivalent) in the same anhydrous solvent.

  • Activation:

    • Cool the solution containing the N-protected amino acid and HONB to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

    • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the HONB-active ester. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Coupling:

    • Add the solution of the amino component to the reaction mixture containing the activated ester at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate with an appropriate aqueous workup sequence. This typically involves sequential washes with a weak acid (e.g., 5% citric acid) to remove any unreacted amine, a weak base (e.g., 5% sodium bicarbonate) to remove unreacted carboxylic acid and HONB, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude peptide can be purified by flash column chromatography or recrystallization.

Synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH) using HONB
Proposed Protocol for HONB-Mediated Ester Synthesis

While the primary application of HONB is in peptide synthesis, its mechanism of action is also applicable to the formation of esters from carboxylic acids and alcohols. Specific literature protocols for HONB-mediated esterification are scarce. However, a plausible experimental procedure can be extrapolated from the principles of peptide coupling and general esterification methods.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 equivalent) and HONB (1.1 equivalents) in an anhydrous, aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C.

    • Add DCC (1.1 equivalents) and stir at 0 °C for 30-60 minutes to form the HONB-active ester.

  • Esterification:

    • Add the alcohol (1.0-1.5 equivalents) to the reaction mixture. For less reactive alcohols, a catalytic amount of a non-nucleophilic base such as 4-(dimethylamino)pyridine (DMAP) may be beneficial.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Perform an aqueous workup similar to that described for peptide synthesis to remove unreacted starting materials and HONB.

    • Dry the organic layer, concentrate, and purify the crude ester by flash chromatography or distillation.

Visualizing Workflows and Relationships with Graphviz

General Experimental Workflow for HONB/DCC Coupling

G start Start dissolve Dissolve Carboxylic Acid and HONB in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC Solution cool->add_dcc activate Activation (Formation of HONB-Active Ester) add_dcc->activate add_amine Add Amine/Alcohol Solution activate->add_amine couple Coupling Reaction (Stir at Room Temperature) add_amine->couple monitor Monitor Reaction Progress (TLC/LC-MS) couple->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify end Final Product purify->end

Figure 2: General workflow for HONB/DCC mediated coupling.

Logical Relationship of HONB in Suppressing Side Reactions

G O_acylisourea O-Acylisourea Intermediate HONB_ester HONB-Active Ester (More Stable) O_acylisourea->HONB_ester HONB Addition (Fast, Favored) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Slow, Suppressed) Racemized_Product Racemized Product (Byproduct) O_acylisourea->Racemized_Product Racemization (Suppressed) Desired_Product Desired Product (Amide/Ester) HONB_ester->Desired_Product Nucleophilic Attack (Amine/Alcohol)

Figure 3: HONB's role in directing the reaction pathway.

Conclusion

This compound (HONB) is a valuable and highly effective condensation reagent additive for the synthesis of amide and, potentially, ester bonds. Its ability to significantly suppress racemization and inhibit the formation of N-acylurea byproducts makes it a superior choice for many applications, particularly in the synthesis of complex and sensitive peptides where purity and stereochemical integrity are paramount. This technical guide has provided a detailed overview of HONB, including its mechanism of action, comparative advantages, and practical experimental protocols. The inclusion of visual diagrams further clarifies the underlying chemical principles and workflows. For researchers, scientists, and drug development professionals, a thorough understanding and application of HONB can lead to more efficient, higher-yielding, and purer synthetic products, ultimately accelerating the pace of research and development.

References

Methodological & Application

Utilizing HONB in Solid-Phase Peptide Synthesis (SPPS) for Enhanced Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The efficiency and fidelity of this method rely heavily on the selection of appropriate coupling reagents and additives to ensure high yields and minimize side reactions, most notably racemization. N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is a highly effective coupling additive that, when used in conjunction with a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), significantly suppresses racemization and prevents the formation of N-acylurea byproducts.[1][2] These advantages lead to the synthesis of peptides in excellent yields and a high state of purity.[2][3] This document provides detailed application notes, experimental protocols, and comparative data on the use of HONB in SPPS.

Mechanism of Action

In SPPS, carbodiimides like DCC activate the C-terminal carboxyl group of an amino acid to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain. However, this activation can also lead to two major side reactions:

  • Racemization: The activated amino acid is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.

  • N-acylurea formation: The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and terminates the peptide chain elongation.

HONB mitigates these side reactions by acting as a carboxyl group activating agent. It reacts with the O-acylisourea intermediate to form a more stable HONB-active ester. This active ester is highly reactive towards the desired aminolysis, leading to peptide bond formation, but is significantly less prone to racemization and does not rearrange to form N-acylurea.[1]

Data Presentation: Comparative Performance of Coupling Additives

The selection of a coupling additive is critical for minimizing racemization and maximizing yield. While direct recent quantitative comparisons involving HONB are limited in publicly available literature, historical data and comparisons with other common additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) demonstrate the landscape of racemization suppression.

Table 1: Comparison of Racemization Levels with Different Coupling Additives

Coupling AdditiveCoupling ReagentModel Peptide/Fragment Coupling% Epimerization/RacemizationReference
HONB DCCSynthesis of Luteinizing Hormone-Releasing Hormone (LH-RH)Low (qualitative)[2]
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18%[3]
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6%[3]
HOBtDIPCDIZ-Phg-Pro-NH28.9%[4]
HOAtDIPCDIZ-Phg-Pro-NH22.1%[4]
OxymaPure®DIPCDIZ-Phg-Pro-NH23.8%[4]

Table 2: Qualitative Comparison of Coupling Additive Performance

FeatureHONBHOBtHOAt
Racemization Suppression Excellent[1][2]GoodSuperior
N-Acylurea Prevention Excellent[1][2]GoodGood
Coupling Efficiency HighGoodVery High
Relative Cost ModerateLowHigh

Experimental Protocols

The following is a detailed protocol for a manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle utilizing HONB as a coupling additive. This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (HONB)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol 1: Standard SPPS Coupling Cycle with HONB

This protocol describes a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling with HONB/DCC:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HONB (3 eq.), and DCC (3 eq.) in DMF.

    • Note: Equivalents are relative to the resin loading capacity.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage and Precipitation
  • Final Deprotection and Washing:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the resin thoroughly with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage from Resin:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizing the Process: Workflows and Mechanisms

To better understand the role of HONB in SPPS, the following diagrams illustrate the overall workflow and key chemical mechanisms.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HONB, DCC in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation End Purified Peptide Precipitation->End

Caption: General workflow for a single cycle in Fmoc-SPPS using HONB.

HONB_Mechanism cluster_activation Carboxyl Activation cluster_side_reactions Side Reactions (Without HONB) cluster_honb_pathway HONB-Mediated Pathway Fmoc-AA-COOH Fmoc-Amino Acid O-Acylisourea O-Acylisourea Intermediate Fmoc-AA-COOH->O-Acylisourea + DCC DCC DCC Racemization Racemization O-Acylisourea->Racemization N-Acylurea N-Acylurea (Chain Termination) O-Acylisourea->N-Acylurea HONB_Ester HONB-Active Ester (Stable Intermediate) O-Acylisourea->HONB_Ester + HONB HONB HONB Peptide_Bond Peptide Bond Formation HONB_Ester->Peptide_Bond + Peptide-Resin Peptide_Resin Peptide-Resin (H2N-)

Caption: HONB's role in directing the reaction towards peptide bond formation.

Racemization_Suppression Activated_AA Activated Amino Acid (e.g., O-Acylisourea) Oxazolone Oxazolone Formation (Racemization Intermediate) Activated_AA->Oxazolone Base-catalyzed α-proton abstraction HONB_Ester HONB-Active Ester Activated_AA->HONB_Ester Fast reaction with HONB Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Correct_Peptide Optically Pure Peptide HONB_Ester->Correct_Peptide Rapid aminolysis

Caption: Mechanism of racemization suppression by HONB.

Conclusion

This compound (HONB) is a valuable and highly effective additive in solid-phase peptide synthesis. Its ability to form stable active esters leads to a significant reduction in racemization and the prevention of N-acylurea formation.[1][2] This results in higher crude peptide purity, which simplifies downstream purification processes and can improve overall yield. For researchers and drug development professionals aiming to synthesize high-quality peptides, particularly those containing racemization-prone amino acids, the incorporation of HONB into their SPPS protocols is a highly recommended strategy.

References

Application Notes and Protocols for Bioconjugation of Peptides and Proteins with HONB-Activated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern life sciences and drug development. A widely employed strategy for modifying peptides and proteins involves the use of amine-reactive reagents, particularly active esters. Among these, N-hydroxysuccinimide (NHS) esters are a mainstay for their efficiency in reacting with primary amines (N-terminus and lysine (B10760008) side chains) to form stable amide bonds.

This document provides detailed application notes and protocols for the use of endo-N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) activated esters for the bioconjugation of peptides and proteins. HONB is an analogue of NHS and is primarily recognized for its superior performance in peptide synthesis, where it significantly reduces racemization and inhibits the formation of N-acylurea byproducts when used with carbodiimides like DCC.[1][2][3] While direct comparative quantitative data for HONB in bioconjugation is not as extensively documented as for NHS, its structural similarity and performance in related applications suggest it as a valuable alternative, potentially offering enhanced stability of the active ester and improved reaction outcomes.

These protocols are based on established methods for NHS-ester chemistry and are expected to be directly applicable to HONB-activated molecules.

Principle of the Reaction

The bioconjugation process using HONB-activated esters is a two-step nucleophilic acyl substitution reaction. First, a molecule of interest containing a carboxylic acid is activated with HONB, typically using a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive HONB ester. This HONB ester is then reacted with a peptide or protein, where the primary amine groups (from lysine residues or the N-terminus) act as nucleophiles, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of HONB as a byproduct.

The reaction is pH-dependent, with optimal rates typically observed in the slightly alkaline range (pH 7.2-8.5).[4] This pH range represents a compromise between maximizing the concentration of deprotonated, nucleophilic primary amines and minimizing the competing hydrolysis of the active ester.[4][5]

Quantitative Data Summary

While specific head-to-head quantitative data for HONB versus other activating agents in bioconjugation is limited in publicly available literature, the following tables summarize typical performance data for the well-characterized NHS esters, which are expected to be comparable to HONB-activated esters.

Table 1: Comparison of Common Amine-Reactive Crosslinking Chemistries

FeatureNHS Esters (e.g., HONB-esters)IsothiocyanatesSulfonyl ChloridesCarbodiimides (EDC)
Reactive Group N-Hydroxysuccinimide esterIsothiocyanateSulfonyl chlorideCarbodiimide
Target Primary aminesPrimary aminesPrimary & secondary amines, thiols, phenolsCarboxyl groups (for activation)
Resulting Bond AmideThioureaSulfonamideAmide (zero-length)
Optimal pH 7.2 - 8.5[4]9.0 - 10.0> 8.04.5 - 6.0 (activation); 7.2-7.5 (amine reaction)
Reaction Rate Relatively fast (minutes to hours)[6]Slower than NHS estersHigh reactivityModerate
Linkage Stability HighLess stable than amideVery stableHigh

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Buffer

pHTemperature (°C)Approximate Half-life
7.044-5 hours[7]
8.04~1 hour
8.525< 10 minutes[5]
9.04minutes[7][8]

Data presented is for NHS esters and serves as an estimate for HONB-activated esters due to a lack of specific data for HONB.

Experimental Protocols

Diagrams of Experimental Workflows and Mechanisms

Bioconjugation_Workflow cluster_activation Step 1: Activation of Molecule cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification Molecule Molecule-COOH Activated_Molecule Molecule-CO-HONB (Active Ester) Molecule->Activated_Molecule HONB, EDC HONB HONB EDC EDC Conjugate Protein-NH-CO-Molecule (Conjugate) Activated_Molecule->Conjugate Protein Protein-NH2 Protein->Conjugate Reaction at pH 7.2-8.5 Byproduct HONB Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: General workflow for bioconjugation using HONB-activated esters.

Reaction_Mechanism Molecule-COOH Molecule-COOH Activated_Ester Molecule-CO-HONB Molecule-COOH->Activated_Ester + HONB, EDC Conjugate Protein-NH-CO-Molecule + HONB Activated_Ester->Conjugate + Protein-NH2 (pH 7.2-8.5)

Caption: Reaction mechanism for amine modification with HONB-activated esters.

Protocol 1: General Procedure for Labeling Peptides and Proteins with HONB-Activated Esters

This protocol is a general guideline for the conjugation of a pre-activated HONB ester (e.g., a fluorescent dye-HONB) to a target peptide or protein.

Materials:

  • Peptide or protein of interest

  • HONB-activated labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5[5]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Prepare the Peptide/Protein Solution:

    • Dissolve the peptide or protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the target for the HONB ester.[5]

  • Prepare the HONB-Activated Reagent Solution:

    • Allow the vial of the HONB-activated reagent to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the reagent in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]

  • Conjugation Reaction:

    • Calculate the required amount of the HONB-activated reagent. A 10- to 20-fold molar excess of the reagent over the peptide/protein is a good starting point for optimization.

    • While gently vortexing the peptide/protein solution, slowly add the calculated volume of the HONB-activated reagent stock solution.

    • The final concentration of the organic solvent (DMF or DMSO) should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent label.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • The choice of purification method will depend on the size of the biomolecule and the properties of the label.

Protocol 2: Two-Step Procedure for Conjugation using In-Situ Activation with HONB and EDC

This protocol is for situations where the molecule to be conjugated has a carboxylic acid that first needs to be activated with HONB.

Materials:

  • Molecule with a carboxylic acid group

  • HONB

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Peptide or protein of interest

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5

  • Quenching and Purification supplies as in Protocol 1

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the molecule containing the carboxylic acid in the Activation Buffer.

    • Add HONB to the solution (typically 1.2-1.5 molar equivalents relative to the carboxylic acid).

    • Add EDC to the solution (typically 1.2-1.5 molar equivalents).

    • Incubate at room temperature for 15-30 minutes to form the HONB-activated ester.

  • Conjugation to the Peptide/Protein:

    • Immediately add the freshly prepared HONB-activated ester solution to the peptide or protein solution (dissolved in Conjugation Buffer at 1-10 mg/mL).

    • Adjust the pH of the final reaction mixture to 7.2-8.5 if necessary.

    • Incubate, quench, and purify as described in Protocol 1 (steps 3-5).

Troubleshooting

Low Conjugation Yield:

  • Suboptimal pH: Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.

  • Hydrolysis of Active Ester: Use freshly prepared HONB-activated reagent. Minimize the time the reagent is in an aqueous solution before addition to the protein.[5]

  • Competing Amines: Ensure the buffer and any other additives are free of primary amines.

  • Low Protein Concentration: Increase the concentration of the peptide or protein to favor the bimolecular reaction over hydrolysis.

Protein Aggregation:

  • High Degree of Labeling: Reduce the molar excess of the HONB-activated reagent.

  • Solvent Effects: Ensure the final concentration of the organic solvent is not detrimental to the protein's stability.

  • pH near Isoelectric Point (pI): Adjust the reaction pH to be at least one pH unit away from the pI of the protein.

Characterization of the Conjugate

After purification, it is essential to characterize the bioconjugate to determine the degree of labeling (DOL) and confirm its integrity.

  • UV-Vis Spectroscopy: For conjugates with chromophoric labels, the DOL can be estimated by measuring the absorbance at the λmax of the label and the protein (typically 280 nm).[10]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached labels.

  • Chromatography (e.g., HPLC, FPLC): Can be used to assess the purity of the conjugate and separate species with different degrees of labeling.

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the conjugation process has not adversely affected the biological activity of the peptide or protein.

By following these protocols and considering the key parameters, researchers can effectively utilize HONB-activated esters for the successful bioconjugation of peptides and proteins for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of Enkephalin Analogs using N-Hydroxy-5-norbornene-2,3-dicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of enkephalin analogs utilizing N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) as a coupling additive. HONB is a highly effective reagent for peptide synthesis, known to minimize racemization and suppress the formation of N-acylurea byproducts, leading to higher purity and yields of the target peptide.[1][2][3]

Introduction to Enkephalin Analogs and the Role of HONB

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting on opioid receptors.[4][5][6] The two primary forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[4] However, their therapeutic use is limited by rapid degradation in vivo. The synthesis of enkephalin analogs, through modifications such as amino acid substitution or cyclization, aims to enhance stability, bioavailability, and receptor selectivity.[7][8]

The chemical synthesis of peptides, particularly those containing sensitive amino acids, can be challenging. A critical step is the formation of the peptide bond, which is often facilitated by a coupling reagent. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective, they can lead to side reactions, including racemization of the activated amino acid.[1] this compound (HONB) is employed as an additive in conjunction with carbodiimides to mitigate these side reactions. HONB reacts with the activated amino acid to form an active ester, which then efficiently couples with the N-terminal amine of the growing peptide chain, reducing the extent of racemization and improving the overall quality of the synthesis.[1][3]

Data Presentation: Biological Activity of Enkephalin Analogs

The following tables summarize the binding affinities and functional activities of various synthesized enkephalin analogs at the µ (mu) and δ (delta) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of Representative Enkephalin Analogs

CompoundSequenceµ Ki (nM)δ Ki (nM)Reference
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu25.3 ± 3.11.2 ± 0.2[9]
DADLETyr-D-Ala-Gly-Phe-D-Leu15.6 ± 2.51.0 ± 0.1[9]
Analog 1Tyr-c[D-Lys-Gly-Phe-L-Asp]-NH₂0.210.65[10]
Analog 2Dmt-DNle-Gly-Phe(p-Cl)-Ppp0.380.36[8]

Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity. Dmt = 2',6'-dimethyl-L-tyrosine; DNle = D-norleucine; Ppp = N-phenyl-N-(piperidin-4-yl)propionamide

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of Enkephalin Analogs

Compoundµ Receptor EC₅₀ (nM)µ Receptor Eₘₐₓ (%)δ Receptor EC₅₀ (nM)δ Receptor Eₘₐₓ (%)Reference
Leu-Enkephalin18.7 ± 2.91001.5 ± 0.3100[9]
DADLE10.2 ± 1.81000.9 ± 0.1100[9]
Analog 112.987.3--[10]
Analog 28.51-1.83-[8]

EC₅₀ represents the concentration of the analog that produces 50% of the maximal response. Eₘₐₓ represents the maximal efficacy relative to a standard agonist.

Experimental Protocols

The following is a generalized protocol for the solid-phase peptide synthesis (SPPS) of an enkephalin analog. This protocol can be adapted for the synthesis of various analogs.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound (HONB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Kaiser test kit

Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling and Preparation:

    • Place the Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HONB (3 equivalents) and DIC/DCC (3 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) and pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation:

    • Once the Kaiser test is negative, wash the resin with DMF (5 x 10 mL).

    • Repeat steps 2-4 for each subsequent amino acid in the enkephalin analog sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage solution to separate it from the resin beads.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized enkephalin analog by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Enkephalin Analog Synthesis

experimental_workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, DIC/DCC, HONB, DIPEA) deprotection->coupling wash1 DMF Wash coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive wash2 DMF Wash kaiser->wash2 Negative repeat Repeat for next amino acid wash2->repeat cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final AA repeat->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Solid-Phase Synthesis Workflow for Enkephalin Analogs.
Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an enkephalin analog to a µ or δ opioid receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

enkephalin_signaling cluster_membrane Cell Membrane receptor Opioid Receptor (μ or δ) g_protein G-Protein (αi/o, βγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activates camp ↓ cAMP ac->camp analgesia Analgesia ion_channel->analgesia enkephalin Enkephalin Analog enkephalin->receptor Binds camp->analgesia mapk->analgesia

Simplified Enkephalin Signaling Cascade.

References

Application Notes and Protocols for Nanoparticle-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "HONB": The term "HONB" did not yield specific results in the context of drug delivery systems during the literature search. Therefore, these application notes and protocols are presented for a general yet representative nanoparticle-based drug delivery system, which can be adapted by researchers for their specific nanoparticle formulation.

Application Note: A Versatile Nanoparticle Platform for Targeted Cancer Therapy

Introduction

Nanoparticle-based drug delivery systems are at the forefront of cancer therapy, offering the potential to enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1][2][3] These systems can be engineered to encapsulate therapeutic agents, protect them from degradation, and deliver them specifically to tumor tissues.[1][4] This targeted approach is often achieved through passive targeting, leveraging the enhanced permeability and retention (EPR) effect, or active targeting, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.[4][5]

This application note describes a hypothetical polymeric nanoparticle system designed for the controlled release of a chemotherapeutic agent, doxorubicin (B1662922) (DOX), a widely used anticancer drug that can cause significant cardiotoxicity.[5]

Nanoparticle System Overview

The described system consists of biodegradable and biocompatible polymeric nanoparticles.[4] These nanoparticles are formulated to encapsulate DOX with high efficiency and provide sustained drug release, which can improve the drug's bioavailability and reduce the frequency of administration.[1][2]

Table 1: Physicochemical Properties of DOX-Loaded Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-25 ± 5
Drug Loading Content (%)5 ± 1
Encapsulation Efficiency (%)85 ± 5
Mechanism of Action

The DOX-loaded nanoparticles are designed to accumulate in tumor tissues via the EPR effect.[5] Once at the tumor site, the nanoparticles are taken up by cancer cells through endocytosis. The acidic environment of the endosomes and lysosomes can trigger the degradation of the polymer matrix, leading to the controlled release of DOX into the cytoplasm.[4] The released DOX then intercalates with DNA, inhibits topoisomerase II, and induces apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of DOX-Loaded Polymeric Nanoparticles

This protocol describes the preparation of DOX-loaded nanoparticles using a modified nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of DOX·HCl in 5 mL of acetone.

  • Add the organic phase dropwise into 20 mL of a 1% PVA aqueous solution under moderate magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove unencapsulated DOX and excess PVA.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

Particle Size and Zeta Potential Analysis:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Drug Loading Content and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized DOX-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of DOX using a UV-Vis spectrophotometer or a fluorescence spectrophotometer at the appropriate wavelength.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of DOX from the nanoparticles in vitro.[6]

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in 1 mL of PBS (pH 7.4 or 5.0).

  • Place the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of the corresponding PBS release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectrophotometer.

  • Plot the cumulative percentage of drug release versus time.

Visualizations

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway often targeted in cancer therapy.

Experimental_Workflow Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies (Drug Release, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Refinement

Caption: Workflow for nanoparticle drug delivery system development.

References

Application Notes and Protocols: N-Hydroxy-5-norbornene-2,3-dicarboximide and its Derivatives as Crosslinking Agents in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) and its derivatives, particularly in the form of norbornene-functionalized gelatin (GelNB), as versatile crosslinking agents in the development of advanced polymer systems. The focus is on the synthesis, characterization, and application of these hydrogels, with a particular emphasis on their use in biomedical and drug delivery contexts.

Introduction

This compound and its derivatives are proving to be invaluable tools in polymer chemistry for creating crosslinked networks with tunable properties. The norbornene group's high reactivity in thiol-ene "click" chemistry allows for efficient and biocompatible crosslinking under mild conditions, making these materials highly suitable for applications in tissue engineering and drug delivery. GelNB, synthesized by reacting gelatin with a HONB derivative (carbic anhydride), has emerged as a leading biomaterial in this class due to its combination of the inherent bioactivity of gelatin with the controlled crosslinking afforded by the norbornene moiety.

Applications

Polymers crosslinked with HONB derivatives, especially GelNB hydrogels, offer a wide range of applications in the biomedical field:

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of the thiol-ene crosslinking process allows for the encapsulation of cells within the hydrogel matrix with high viability. The ability to tune the mechanical properties of the hydrogel by varying the crosslinker concentration enables the creation of microenvironments that can mimic native tissue and direct stem cell differentiation.[1][2]

  • Controlled Drug Delivery: The porous structure of these hydrogels allows for the loading and controlled release of therapeutic agents. The release kinetics can be modulated by altering the crosslinking density, which affects both the swelling behavior and the degradation rate of the hydrogel matrix.[3][4] The release of drugs from hydrogel matrices is primarily governed by diffusion, swelling, and degradation of the polymer network.[5][6]

  • Bioprinting: The rapid and controllable gelation kinetics of GelNB hydrogels make them excellent bioinks for 3D bioprinting, enabling the fabrication of complex, cell-laden structures with high precision.[2]

  • Disease Modeling: The ability to create tunable 3D microenvironments makes these hydrogels valuable for developing in vitro models of diseases, allowing for the study of disease progression and the testing of new therapies.[1]

Quantitative Data on GelNB Hydrogel Properties

The physical and mechanical properties of GelNB hydrogels can be precisely controlled by adjusting the concentration of the crosslinking agent. The following tables summarize the impact of crosslinker concentration on key hydrogel characteristics.

Table 1: Effect of Thiolated Crosslinker Concentration on the Mechanical Properties of GelNB Hydrogels

Crosslinking DensityDegree of Functionalization (%)Storage Modulus (G') (Pa)Elastic Modulus (kPa)
Low20206-
Medium53-15.56 ± 0.05
High97138321.53 ± 5.06

Data compiled from studies on GelNB/GelS hydrogels, where varying degrees of functionalization correspond to different crosslinking densities.[2]

Table 2: Swelling Behavior of GelNB Hydrogels with Varying Crosslinking Density

Crosslinking DensityEquilibrium Mass Swelling Ratio
Low17.4
High8.7

Data from a study on GelNB/GelS hydrogels, demonstrating that higher crosslinking density leads to a lower swelling ratio.[3]

Table 3: Thermal Properties of Crosslinked Norbornene-Based Polymers

Polymer SystemDecomposition Temperature (°C)
Crosslinked Poly(norbornene-dicarboximide)s> 400
Gelatin (for comparison)Stage 1: 50-150 (moisture), Stage 2: 220-320 (degradation)
Furfuryl-Gelatin Hydrogels~327 (main degradation peak)

Thermal stability is significantly enhanced in crosslinked norbornene-based systems compared to uncrosslinked gelatin.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Norbornene-Functionalized Gelatin (GelNB)

This protocol describes the synthesis of GelNB by reacting gelatin with carbic anhydride (B1165640).

Materials:

  • Gelatin (Type A or B)

  • Carbic anhydride (cis-5-Norbornene-endo-2,3-dicarboxylic anhydride)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sodium hydroxide (B78521) (NaOH) solution (5 M)

  • Dialysis tubing (12-14 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve 10% (w/v) gelatin in DPBS at 50°C with constant stirring.

  • Once fully dissolved, add 20% (w/v) carbic anhydride to the gelatin solution.

  • Adjust the pH of the reaction mixture to 8.0 using 5 M NaOH solution and maintain it at this level. A clear solution should be obtained.

  • Allow the reaction to proceed at 40°C for a duration ranging from a few hours to over 70 hours, depending on the desired degree of norbornene substitution.

  • Quench the reaction by adding a five-fold excess of warm (37°C) DPBS.

  • Purify the GelNB solution by dialyzing against deionized water at 40°C for 3-5 days, changing the water frequently.

  • Freeze the purified GelNB solution at -80°C and then lyophilize for 5-7 days to obtain a white, porous foam.

  • Store the lyophilized GelNB at -20°C or -80°C until use.

Protocol 2: Crosslinking of GelNB Hydrogels via Thiol-Ene Photopolymerization

This protocol details the formation of GelNB hydrogels using a photoinitiator and a thiol-containing crosslinker.

Materials:

  • Lyophilized GelNB

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Thiol crosslinker (e.g., Dithiothreitol (DTT) or PEG-tetra-thiol (PEG4SH))

  • DPBS

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator (e.g., 0.03% w/v LAP in DPBS).

  • Dissolve the lyophilized GelNB in the photoinitiator solution to the desired concentration (e.g., 5% w/v).

  • Dissolve the thiol crosslinker in DPBS to the desired concentration. The concentration will determine the final mechanical properties of the hydrogel.

  • Mix the GelNB solution and the crosslinker solution at the desired ratio (a 1:1 molar ratio of norbornene to thiol groups is common).

  • Pipette the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light for a sufficient duration to initiate crosslinking. The exposure time will depend on the light intensity and the photoinitiator concentration (typically a few seconds to minutes).

  • The hydrogel is now formed and can be used for subsequent experiments.

Protocol 3: Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Prepare hydrogel discs of a uniform size.

  • Record the initial weight of the swollen hydrogel (Ws).

  • Lyophilize the hydrogel discs to completely remove water and record the dry weight (Wd).

  • The mass swelling ratio is calculated as: Swelling Ratio = (Ws - Wd) / Wd[9]

Thermogravimetric Analysis (TGA):

  • Lyophilize the hydrogel sample to a constant weight.

  • Place a small amount of the dried hydrogel (typically 5-10 mg) in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[10]

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.

Mechanical Testing (Tensile):

  • Prepare dog-bone shaped hydrogel samples.

  • Clamp the sample into a tensile testing machine (e.g., an Instron).[11]

  • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

  • Record the stress-strain curve to determine the tensile strength (ultimate tensile stress) and elongation at break.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from GelNB synthesis to its application in drug delivery studies.

G cluster_synthesis Synthesis & Purification cluster_fabrication Hydrogel Fabrication cluster_characterization Characterization cluster_application Application S1 Gelatin + Carbic Anhydride Reaction S2 Dialysis S1->S2 S3 Lyophilization S2->S3 F1 GelNB + Crosslinker + Photoinitiator S3->F1 F2 UV Exposure F1->F2 C1 Mechanical Testing F2->C1 C2 Swelling Studies F2->C2 C3 Thermal Analysis (TGA) F2->C3 A1 Drug Loading F2->A1 A2 In Vitro Release Studies A1->A2 A3 Cellular Uptake & Cytotoxicity A2->A3 G cluster_reactants Reactants cluster_process Reaction Steps GelNB Gelatin-Norbornene (GelNB) Step3 Radical Addition to Norbornene GelNB->Step3 Thiol Multi-thiol Crosslinker Step2 Thiyl Radical Formation Thiol->Step2 Step4 Chain Transfer to Thiol Thiol->Step4 Initiator Photoinitiator UV UV Light Initiator->UV Step1 Initiator Activation UV->Step1 Step1->Step2 Step2->Step3 Step3->Step4 Step5 Crosslinked Network Step4->Step5 G cluster_hydrogel Drug-Loaded Hydrogel cluster_mechanisms Release Mechanisms Hydrogel Polymer Network with Entrapped Drug Diffusion Diffusion Hydrogel->Diffusion Swelling Swelling Hydrogel->Swelling Degradation Degradation Hydrogel->Degradation ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling->ReleasedDrug Degradation->ReleasedDrug

References

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) in Solution-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) is a highly effective coupling additive in solution-phase peptide synthesis. Utilized in conjunction with a carbodiimide (B86325) coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), HONB plays a crucial role in minimizing common side reactions and enhancing the purity and yield of the final peptide product. Its primary functions are the suppression of racemization at the α-carbon of the activated amino acid and the prevention of N-acylurea byproduct formation.[1][2] These characteristics make HONB a valuable tool for the synthesis of complex or racemization-prone peptide sequences, ensuring the stereochemical integrity and simplifying the purification process.

The mechanism of action for HONB involves the in-situ formation of a HONB-active ester of the N-protected amino acid. This active ester is more stable than the O-acylisourea intermediate formed with DCC alone, yet sufficiently reactive to ensure efficient coupling with the amino component. This increased stability of the active ester intermediate significantly reduces the propensity for the formation of a 5(4H)-oxazolone, the key intermediate responsible for racemization.

Key Applications and Advantages

  • Reduction of Racemization: HONB is a potent racemization suppressant, particularly important when coupling amino acids that are susceptible to epimerization, such as histidine and cysteine.[3]

  • Inhibition of N-Acylurea Formation: By efficiently trapping the O-acylisourea intermediate, HONB prevents its rearrangement into the poorly soluble and difficult-to-remove N-acylurea byproduct, leading to cleaner reaction profiles and higher isolated yields.[1][2]

  • High Yields and Purity: The use of HONB contributes to obtaining peptide products in excellent yields and a high state of purity.[1][2]

  • Synthesis of Complex Peptides: HONB has been successfully employed in the synthesis of biologically active peptides, such as Luteinizing Hormone-Releasing Hormone (LH-RH).[1]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using the DCC/HONB Method

This protocol outlines the general steps for the coupling of an N-protected amino acid to the free amine of another amino acid or peptide in solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine) (1.0 eq)

  • Amino acid or peptide ester hydrochloride (e.g., Glycine methyl ester hydrochloride) (1.0 eq)

  • This compound (HONB) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HONB (1.1 eq) in anhydrous DCM or DMF.

  • Neutralization of Amine Salt: In a separate flask, dissolve the amino acid or peptide ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add triethylamine (1.0 eq) to neutralize the salt.

  • Activation: Cool the solution from step 1 to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HONB active ester. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling: To the activated mixture, add the neutralized amine solution from step 2.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude peptide can be purified by column chromatography or recrystallization.

Protocol 2: Preparation of a Boc-L-Phenylalanine-HONB Active Ester

This protocol describes the pre-formation of the HONB active ester, which can then be isolated or used in a subsequent coupling step.

Materials:

  • Boc-L-Phenylalanine (1.0 eq, 2.65 g)

  • This compound (HONB) (1.0 eq, 1.79 g)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 2.27 g)

  • Anhydrous Tetrahydrofuran (THF)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution: Dissolve Boc-L-Phenylalanine and HONB in anhydrous THF in a round-bottom flask.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC in anhydrous THF dropwise with stirring.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Isolation: a. Filter off the precipitated dicyclohexylurea (DCU). b. Evaporate the solvent from the filtrate under reduced pressure. c. The resulting residue is the Boc-L-Phenylalanine-HONB active ester, which can be used directly or purified further.

Protocol 3: Anderson Test for Racemization Assessment by HPLC

The Anderson test is a classic method to quantify the extent of racemization during a peptide coupling reaction. This protocol is adapted for analysis by High-Performance Liquid Chromatography (HPLC). The model reaction is the coupling of N-benzyloxycarbonyl-glycyl-L-phenylalanine (Z-Gly-Phe) with ethyl glycinate (B8599266) (Gly-OEt).

Materials:

  • Z-Gly-L-Phe (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Coupling reagents to be tested (e.g., DCC/HONB, DCC/HOBt)

  • Triethylamine (TEA) (1.0 eq)

  • Solvent (e.g., DMF)

  • HPLC system with a chiral column

  • Standard samples of Z-Gly-L-Phe-Gly-OEt and Z-Gly-D-Phe-Gly-OEt

Procedure:

  • Coupling Reaction: Perform the coupling of Z-Gly-L-Phe with Gly-OEt using the chosen coupling reagent combination (e.g., DCC/HONB) following a standard coupling protocol.

  • Work-up: After the reaction is complete, work up the reaction mixture to isolate the crude tripeptide product.

  • Sample Preparation: Dissolve a known amount of the crude product in the HPLC mobile phase.

  • HPLC Analysis: a. Inject the sample onto a chiral HPLC column capable of separating the diastereomeric peptides (Z-Gly-L-Phe-Gly-OEt and Z-Gly-D-Phe-Gly-OEt). b. Elute with an appropriate mobile phase and monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Quantification: a. Identify the peaks corresponding to the L-L and D-L diastereomers by comparing their retention times with those of the authentic standards. b. Integrate the peak areas of both diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization and Yield

Coupling AdditiveModel ReactionRacemization (%)Yield (%)Reference
HONB Z-Gly-L-Phe + Gly-OEtNot specified, but noted as lowHigh[1][2]
HOBtZ-Gly-L-Phe + Gly-OEt< 1 (with DCC in DMF)Not specified[4]
None (DCC alone)Z-Gly-L-Phe + Gly-OEt12 (in DCM at room temp)Not specified[4]
HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6Not specified[4]
HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18Not specified[4]

Table 2: Yields of Dipeptides Synthesized via Microwave-Assisted Solution-Phase Protocol

DipeptideCoupling ReagentsYield (%)RacemizationReference
Various DipeptidesDIC/HONB in DMF65No[5]

Visualizations

Peptide_Coupling_with_HONB cluster_activation Activation Step cluster_side_reaction Side Reaction (Inhibited) cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + DCC DCC DCC HONB_Ester HONB Active Ester O_Acylisourea->HONB_Ester + HONB O_Acylisourea->HONB_Ester N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement HONB HONB Dipeptide Protected Dipeptide HONB_Ester->Dipeptide + Amino Component HONB_Ester->Dipeptide Amine_Component Amino Component (Peptide or Amino Acid Ester) Final_Peptide Final_Peptide DCU DCU

Caption: Reaction pathway of peptide coupling using the DCC/HONB method.

Experimental_Workflow Start Start Dissolve_AA_HONB Dissolve N-Protected AA and HONB in solvent Start->Dissolve_AA_HONB Cool_to_0C Cool to 0°C Dissolve_AA_HONB->Cool_to_0C Add_DCC Add DCC solution Cool_to_0C->Add_DCC Pre_activate Stir for 30 min (Pre-activation) Add_DCC->Pre_activate Add_Amine Add neutralized amino component Pre_activate->Add_Amine React Stir for 4-24h at room temperature Add_Amine->React Filter_DCU Filter to remove DCU React->Filter_DCU Workup Aqueous Work-up Filter_DCU->Workup Purify Purify crude peptide Workup->Purify End End Purify->End Racemization_Pathway Activated_AA Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Formation Peptide_Bond_L Desired Peptide (L-configuration) Activated_AA->Peptide_Bond_L Direct Coupling HONB_Ester HONB Active Ester Activated_AA->HONB_Ester HONB Addition Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Tautomerization Peptide_Bond_D Epimerized Peptide (D-configuration) Racemized_AA->Peptide_Bond_D Coupling HONB_Ester->Peptide_Bond_L Coupling

References

Troubleshooting & Optimization

Troubleshooting Guide for HONB in Peptide Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficiency and fidelity of peptide coupling reactions are paramount. N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) has emerged as a valuable coupling additive, particularly effective in minimizing common side reactions. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues that may arise during the use of HONB in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is HONB and what is its primary role in peptide coupling reactions?

A1: HONB, or this compound, is a chemical reagent used as an additive in peptide synthesis.[1] Its principal function is to act as a reactive ester intermediate when combined with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). This mechanism offers two key advantages:

  • Reduction of Racemization: HONB effectively suppresses the racemization of amino acids during the coupling process, ensuring the stereochemical integrity of the resulting peptide.[1][2]

  • Inhibition of N-acylurea Formation: A common side reaction with carbodiimide (B86325) coupling agents is the formation of N-acylurea byproducts, which can complicate purification and reduce yield. HONB minimizes the formation of these impurities.[1][3]

Q2: How does HONB compare to other common coupling additives like HOBt and HOSu?

A2: HONB is often considered a superior alternative to older additives like N-hydroxysuccinimide (HOSu or NHS).[1] When used with DCC, HONB has been shown to significantly reduce racemization compared to HOSu.[1] While direct quantitative comparisons with 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are not extensively documented in readily available literature, the principle of forming a more stable activated ester intermediate to reduce side reactions is shared among these additives.[4][5] The choice between them may depend on the specific peptide sequence, coupling conditions, and desired purity profile.[6]

Troubleshooting Common Issues

Problem 1: Low Peptide Yield

Q: I am experiencing a lower than expected yield in my peptide coupling reaction using HONB. What are the potential causes and how can I troubleshoot this?

A: Low peptide yield can stem from several factors, even when using an effective additive like HONB. Here’s a systematic approach to troubleshooting:

  • Incomplete Coupling Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using a qualitative method like the Kaiser test (for free primary amines). If the test is positive, indicating incomplete coupling, you can try recoupling by adding fresh amino acid and coupling reagents.[7] Extending the reaction time can also be beneficial.[7]

  • Aggregation of the Growing Peptide Chain: As the peptide chain elongates, it can aggregate on the solid support, hindering further reactions.

    • Solution: Consider switching to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP).[8] For particularly difficult sequences, using chaotropic salts or incorporating pseudoproline dipeptides can help disrupt secondary structure formation.[8]

  • Suboptimal Reagent Stoichiometry: Using incorrect ratios of amino acid, coupling agent, and HONB can lead to inefficient coupling.

    • Solution: A common practice is to use a slight excess of the amino acid and coupling reagents.[7] Ensure accurate weighing and dispensing of all reagents.

  • Degradation of Reagents: The stability of the reagents is crucial.

    • Solution: Use fresh, high-quality reagents. Ensure that solvents like DMF are free from amine impurities, which can cause premature deprotection.

Problem 2: Presence of Impurities and Side Reactions

Q: Despite using HONB, I am observing unexpected peaks in my HPLC analysis, suggesting the presence of impurities. What are the common side reactions and how can I prevent them?

A: While HONB is effective at minimizing certain side reactions, others can still occur. Here are some common issues and their solutions:

  • Racemization: Although HONB significantly reduces racemization, it may not eliminate it entirely, especially with sensitive amino acids like histidine and cysteine.[8]

    • Solution: For highly sensitive couplings, consider using even more effective racemization suppressors like HOAt.[4] Performing the coupling reaction at a lower temperature can also help minimize this side reaction.[9]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a succinimide (B58015) ring, a side reaction that can be difficult to resolve.

    • Solution: Adding HOBt to the deprotection solution (piperidine) has been shown to suppress aspartimide formation.[8] Utilizing protecting groups on the backbone amide of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can also sterically hinder this side reaction.[8]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[8]

    • Solution: When using Fmoc/tBu chemistry, synthesizing on a 2-chlorotrityl chloride resin is recommended for sequences with proline at the N-terminus, as the steric bulk of the linker inhibits diketopiperazine formation.[8]

  • Oxidation: Methionine and tryptophan residues are susceptible to oxidation during synthesis and cleavage.

    • Solution: Use scavengers in the cleavage cocktail to protect these sensitive residues.

Problem 3: Solubility Issues

Q: I am having trouble dissolving HONB in my reaction solvent. What are the recommended solvents?

A: The solubility of coupling additives can impact the efficiency of the reaction.

  • Troubleshooting: If you encounter solubility issues, try preparing the solution by first dissolving HONB in a small amount of DMF or NMP with gentle warming and sonication before adding it to the reaction vessel. Ensure your solvents are anhydrous, as water can affect the solubility of many reagents used in peptide synthesis.

Data Presentation

While specific quantitative data for HONB across a wide range of conditions is limited in the available literature, the following table provides a comparative overview of racemization levels for different coupling additives, illustrating the general trend of improved performance with more advanced reagents.

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%

This data is from a study by Carpino and highlights the significant reduction in epimerization when HOAt is used in place of HOBt in a challenging coupling reaction.[4]

Experimental Protocols

The following is a general protocol for a solid-phase peptide synthesis coupling step using HONB with DCC. The exact equivalents and reaction times may need to be optimized for specific amino acid couplings.

Protocol: Standard Coupling with DCC/HONB

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HONB (3 equivalents) in DMF. Add DCC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then with a solvent like dichloromethane (B109758) (DCM) to prepare for the next deprotection step.[14]

Visualizing Workflows and Concepts

To further clarify the processes involved, the following diagrams created using Graphviz illustrate the mechanism of HONB, a general experimental workflow, and a troubleshooting decision tree.

HONB_Mechanism Carboxylic Acid Carboxylic Acid O-acylisourea\n(Reactive Intermediate) O-acylisourea (Reactive Intermediate) Carboxylic Acid->O-acylisourea\n(Reactive Intermediate) + DCC DCC DCC HONB HONB HONB Active Ester\n(More Stable) HONB Active Ester (More Stable) O-acylisourea\n(Reactive Intermediate)->HONB Active Ester\n(More Stable) + HONB N-acylurea\n(Side Product) N-acylurea (Side Product) O-acylisourea\n(Reactive Intermediate)->N-acylurea\n(Side Product) (Side Reaction) Peptide Bond Peptide Bond HONB Active Ester\n(More Stable)->Peptide Bond + Amine Amine Amine

Caption: Mechanism of HONB in suppressing N-acylurea formation.

Peptide_Coupling_Workflow Start Start Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Swell_Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling 4. Add Activated AA to Resin Wash1->Coupling Activation 3. Pre-activate Amino Acid (AA + HONB + DCC in DMF) Activation->Coupling Monitor 5. Kaiser Test Coupling->Monitor Monitor->Coupling Positive (Recouple) Wash2 Wash with DMF/DCM Monitor->Wash2 Negative Next_Cycle Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Continue Synthesis End End Next_Cycle->End Final Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impurities Impurities Detected Problem->Impurities Solubility_Issue HONB Solubility Issue Problem->Solubility_Issue Check_Coupling Kaiser Test Positive? Low_Yield->Check_Coupling Identify_Impurity Identify Impurity (MS) Impurities->Identify_Impurity Use_DMF_NMP Use DMF/NMP, Sonicate Solubility_Issue->Use_DMF_NMP Check_Aggregation Hydrophobic Sequence? Check_Coupling->Check_Aggregation No Recouple Recouple/Extend Time Check_Coupling->Recouple Yes Check_Reagents Reagents Fresh? Check_Aggregation->Check_Reagents No Use_NMP Use NMP/Chaotropic Salts Check_Aggregation->Use_NMP Yes Replace_Reagents Use Fresh Reagents Check_Reagents->Replace_Reagents No Racemization Racemization Identify_Impurity->Racemization Aspartimide Aspartimide Identify_Impurity->Aspartimide Other_Side_Reaction Other Identify_Impurity->Other_Side_Reaction Lower_Temp Lower Coupling Temp Racemization->Lower_Temp Hmb_Protection Use Hmb Protection Aspartimide->Hmb_Protection Optimize_Protocol Optimize Protocol Other_Side_Reaction->Optimize_Protocol

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) Active Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) and other N-hydroxysuccinimide (NHS) ester-based crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to potential side reactions with specific amino acids during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an HONB/NHS ester in bioconjugation?

The primary reaction of an N-hydroxysuccinimide (NHS) ester, including HONB, is with a primary amine (-NH₂) to form a stable and effectively irreversible amide bond.[1] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) (Lys) residues and the α-amino group at the N-terminus of the polypeptide chain.[2][3] This reaction is most efficient in a pH range of 7.2 to 8.5.[1]

Q2: What are the most common side reactions associated with HONB/NHS esters?

The most significant side reaction is the hydrolysis of the ester.[1] In this competing reaction, the ester reacts with water, resulting in an unreactive carboxylic acid and the release of N-hydroxysuccinimide, rendering the crosslinker inactive for conjugation.[1][2] The rate of hydrolysis is highly dependent on pH, increasing as the solution becomes more alkaline.[1] Other side reactions can occur with the nucleophilic side chains of several amino acids.[2][4]

Q3: Which amino acid side chains can cause side reactions with HONB/NHS esters?

While HONB/NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic functional groups, though generally to a lesser extent.[1] These include:

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile that can react to form a thioester bond.[2][3]

  • Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups of these residues can be acylated to form ester bonds.[2][3][5] These linkages are generally unstable.[1]

  • Histidine (His): The imidazole (B134444) ring can be acylated, but this reaction is typically considered minor and the resulting bond is unstable.[2][3]

Q4: How does pH influence the specificity of the conjugation reaction?

The pH of the reaction buffer is the most critical factor in controlling specificity.[2]

  • Optimal Range (pH 7.2-8.5): This range provides the best balance for efficient reaction with primary amines (lysine, N-terminus), which are sufficiently deprotonated to be nucleophilic, while keeping the rate of hydrolysis manageable.[2][3]

  • High pH (>8.5): The rate of ester hydrolysis increases dramatically, which can significantly reduce conjugation efficiency by consuming the reagent before it can react with the target protein.[2][3] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[2]

  • Low pH (<7.0): Primary amines become increasingly protonated (-NH₃⁺) and non-nucleophilic, slowing the desired reaction.[2] Under these conditions, side reactions with the hydroxyl groups of tyrosine, serine, and threonine may become more significant.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments that may be attributable to side reactions.

Issue 1: Low or No Conjugation Yield

Potential Cause Troubleshooting Steps
Hydrolysis of HONB/NHS Ester Verify Reagent Activity: Before the experiment, test the activity of the ester. A simple quality control check is to measure the absorbance of the released NHS at 260-280 nm after intentional, complete hydrolysis with a base (e.g., 0.5-1.0 N NaOH) and compare it to the non-hydrolyzed reagent.[6] An active reagent will show a significant increase in absorbance after hydrolysis.[6] Optimize Reaction Conditions: Prepare the HONB/NHS ester stock solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2] Minimize the time the ester is in the aqueous buffer before purification. Consider lowering the reaction temperature to 4°C to slow hydrolysis.[3]
Suboptimal Buffer pH Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range (7.2-8.5).[3]
Incompatible Buffer Components Use Amine-Free Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the HONB/NHS ester.[7] Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate.[3] If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to conjugation.[2]

Issue 2: Poor Reproducibility or Unstable Conjugate

Potential Cause Troubleshooting Steps
Reaction with Non-Target Amino Acids Characterize the Conjugate: Use mass spectrometry (see Protocol 2) to identify the sites of modification. The formation of unstable thioester (from Cysteine) or O-acyl ester (from Tyr, Ser, Thr) bonds can lead to loss of the label over time.[2][3] Adjust pH: To minimize reactions with hydroxyl groups (Tyr, Ser, Thr), ensure the pH is above 7.2.[3] Block Reactive Groups: If modification of cysteine is a significant and undesirable side reaction, consider pre-treating the protein with a reversible sulfhydryl blocking agent before adding the HONB/NHS ester.[3]
Protein Precipitation Limit Organic Solvent: Many NHS esters are first dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%, to avoid denaturing the protein.[2]

Data Presentation

Table 1: Relative Reactivity of Amino Acid Side Chains with HONB/NHS Esters and Bond Stability

This table provides a general overview of the relative reactivity of nucleophilic amino acid side chains with HONB/NHS esters and the stability of the resulting covalent bond. The actual reactivity can be influenced by factors such as the local microenvironment, solvent accessibility, and pKa of the specific residue within the protein structure.[3]

Amino Acid ResidueNucleophilic GroupRelative ReactivityResulting BondBond Stability
Lysine ε-AminoHigh (Primary Target) AmideVery Stable
N-Terminus α-AminoHigh (Primary Target) AmideVery Stable
Cysteine SulfhydrylModerateThioesterLabile
Tyrosine Phenolic HydroxylLowEsterLabile
Serine Aliphatic HydroxylLowEsterLabile
Threonine Aliphatic HydroxylLowEsterLabile
Histidine ImidazoleVery LowAcyl-imidazoleUnstable
Arginine GuanidiniumVery LowN/AN/A
Table based on data from BenchChem Technical Support.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with an HONB/NHS Ester

This protocol provides a general guideline. Optimization of molar excess and reaction time may be necessary for specific applications.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.3). If the protein of interest is in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column or dialysis.[2]

  • Protein Solution Preparation: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • HONB/NHS Ester Solution Preparation: Immediately before use, dissolve the HONB/NHS ester reagent in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to create a 10-20 mM stock solution.[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved HONB/NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.[2]

  • Quenching (Optional): Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. This will react with and consume any excess HONB/NHS ester. Incubate for 15-30 minutes.[2]

  • Purification: Remove unreacted reagent, the quenching agent, and byproducts (e.g., released HONB/NHS) from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Protocol 2: Detection of Side Reactions by Mass Spectrometry (Peptide Mapping)

Mass spectrometry is the most definitive method for identifying both intended and unintended modification sites on a protein.

  • Sample Preparation: Take an aliquot of the purified conjugate from Protocol 1.

  • Proteolytic Digestion: Denature the protein (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide). Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence.

    • Search for the expected mass shift corresponding to your label on lysine residues.

    • Crucially, perform a variable modification search for the same mass shift on tyrosine, serine, threonine, cysteine, and histidine residues.[2]

    • The identification of peptides with the mass modification on these other residues confirms the presence of side reactions. Manual inspection of the MS/MS fragmentation spectra is necessary to confirm the precise location of the modification on the peptide.[2]

Visualizations

Reaction_Pathways cluster_reagents Reactants cluster_products Potential Products HONB_Ester HONB/NHS Active Ester Amide Stable Amide Bond (Lys, N-Terminus) HONB_Ester->Amide Primary Amine (pH 7.2-8.5) DESIRED Hydrolysis Inactive Carboxylic Acid (Hydrolysis) HONB_Ester->Hydrolysis Water (competing reaction, increases with pH) Thioester Labile Thioester (Cysteine) HONB_Ester->Thioester Sulfhydryl SIDE REACTION Ester Labile Ester (Tyr, Ser, Thr) HONB_Ester->Ester Hydroxyl SIDE REACTION Protein Protein Protein->Amide Protein->Thioester Protein->Ester

Caption: Primary and competing side reaction pathways of HONB/NHS esters with proteins.

Troubleshooting_Workflow decision decision issue issue start Start: Low Conjugation Yield check_reagent Verify Reagent Activity (Protocol in text) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_buffer Check Buffer (Amine-free? pH 7.2-8.5?) reagent_ok->check_buffer Yes new_reagent Use Fresh Reagent reagent_ok->new_reagent No buffer_ok Buffer OK? check_buffer->buffer_ok check_conditions Optimize Conditions (Temp, Time, Conc.) buffer_ok->check_conditions Yes remake_buffer Prepare Fresh, Correct Buffer buffer_ok->remake_buffer No analyze Analyze Conjugate by Mass Spec (Protocol 2) check_conditions->analyze success Problem Solved analyze->success new_reagent->success remake_buffer->success

Caption: Troubleshooting workflow for low conjugation yield in HONB/NHS ester reactions.

References

Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions, with a special focus on sterically hindered amino acids using HONB (N-Hydroxy-5-norbornene-2,3-dicarboximide) and other coupling reagents. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is HONB and what are its primary advantages in peptide synthesis?

This compound (HONB) is a coupling additive used in conjunction with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in peptide synthesis.[1] Its main advantages include:

  • Reduction of Racemization: HONB is highly effective at suppressing the racemization of amino acids during the coupling step, which is crucial for maintaining the stereochemical integrity of the final peptide.[1][2]

  • Inhibition of N-acylurea Formation: When using carbodiimides, a common side reaction is the formation of N-acylurea byproducts, which can complicate purification and reduce yields. HONB minimizes the formation of these byproducts.[1][2]

  • Formation of Reactive Esters: HONB reacts with the carbodiimide-activated amino acid to form a highly reactive HONB-ester intermediate. This active ester is more stable against racemization than the initial O-acylisourea intermediate and reacts efficiently with the amine component to form the desired peptide bond.[3]

Q2: Why are sterically hindered amino acids difficult to couple?

Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, and amino acids with bulky side chains (e.g., Val, Ile), present significant challenges in peptide synthesis. The bulky substituents around the α-carbon or on the amine nitrogen physically obstruct the approach of the reacting molecules, slowing down the rate of peptide bond formation.[4][5] This can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences in the peptide chain.[4]

Q3: When should I choose HONB over other coupling additives or reagents for sterically hindered amino acids?

The choice of coupling strategy depends on the degree of steric hindrance and the specific requirements of your synthesis.

  • HONB/Carbodiimide (B86325): This combination is a cost-effective and efficient method for reducing racemization.[1] It is a good choice for couplings with moderate steric hindrance where preventing epimerization is a high priority.

  • Uronium/Phosphonium (B103445) Reagents (e.g., HATU, HBTU, HCTU, PyBOP): For highly hindered amino acids, more potent "in-situ" activating reagents are often necessary.[5] These reagents form highly reactive esters (e.g., OAt or OBt esters) that can overcome significant steric barriers more effectively than carbodiimide/additive combinations.[5] Reagents like HATU and HCTU are generally considered more reactive than HBTU and PyBOP.

  • COMU: This uronium salt is a safer alternative to reagents based on the potentially explosive HOBt and HOAt, and its byproducts are water-soluble, simplifying purification.[6]

  • Acyl Fluorides: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride (B91410) can be an effective strategy.[5]

Q4: Can I use "double coupling" for sterically hindered amino acids?

Yes, double coupling is a common and effective strategy to drive difficult coupling reactions to completion.[4][5] After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling cycle.[5] This is often necessary for sterically demanding residues to achieve high coupling efficiency.[5]

Q5: What is the role of the solvent in coupling sterically hindered amino acids?

The solvent plays a critical role in solvating the growing peptide chain attached to the solid support.[5] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.[5] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[5] In some cases, solvent mixtures such as DCM/DMF/NMP may be beneficial.[5]

Troubleshooting Guide

This guide addresses common issues encountered when coupling sterically hindered amino acids.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction (indicated by a positive ninhydrin (B49086) test)1. Insufficient reactivity of the coupling reagent: The activation may not be strong enough to overcome the steric hindrance.[5] 2. Short reaction time: Sterically hindered couplings are slower and require more time.[5] 3. Peptide aggregation: The growing peptide chain may be folding or aggregating on the solid support, blocking the N-terminal amine.[4]1. Switch to a more potent coupling reagent: If using a carbodiimide/HONB system, consider switching to a uronium or phosphonium salt like HATU, HCTU, or COMU.[4][5] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight.[5] 3. Perform a double coupling: Repeat the coupling step with fresh reagents.[4][5] 4. Increase temperature: Gentle heating can sometimes improve coupling efficiency, but must be done cautiously to avoid increased racemization.[5] Microwave-assisted peptide synthesis is also a highly effective option.[5] 5. Optimize solvent: Switch to NMP or a solvent mixture to improve solvation and disrupt aggregation.[5]
High Levels of Racemization 1. Over-activation of the amino acid: Prolonged exposure to activating agents, especially in the presence of a strong base, can lead to epimerization. 2. Inappropriate choice of base: Strong bases can increase the risk of racemization.1. Use an appropriate additive: Ensure HONB or HOBt is used in carbodiimide-mediated couplings.[1][6] For uronium/phosphonium reagents, those based on HOAt or OxymaPure are known to be effective at suppressing racemization.[4] 2. Minimize pre-activation time: Keep the time between activation and addition to the resin to a minimum. 3. Choose a weaker base: Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially for racemization-prone residues.
Formation of Deletion Sequences Incomplete coupling: Unreacted N-terminal amines from a previous cycle react in a subsequent coupling step.[4]1. Ensure complete coupling: Use the strategies outlined above (more potent reagents, double coupling, longer reaction times) to drive the reaction to completion. 2. Incorporate a capping step: After the coupling of a sterically hindered amino acid, cap any unreacted amines with a reagent like acetic anhydride. This prevents them from reacting in the next cycle, thus avoiding the formation of deletion peptides.[4]
Side Product Formation (e.g., N-acylurea) Reaction of the activated amino acid with the carbodiimide: This is a common side reaction with DCC or DIC.[1]Use an additive: The addition of HONB or HOBt effectively competes with this side reaction, leading to cleaner products and higher yields.[1][3]

Quantitative Data on Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a comparative summary of the performance of commonly used reagents.

Coupling Reagent/System Reagent Type Relative Coupling Efficiency for Hindered Amino Acids Racemization Potential Key Advantages Key Disadvantages
HATU Uronium SaltVery HighLow to ModerateHigh reactivity, well-established for difficult couplings.[4][5]Can cause guanidinylation of the N-terminus if used in excess; based on potentially explosive HOAt.[6]
HCTU Uronium SaltHighModerateGood reactivity, often more cost-effective than HATU.[5]May be less effective than HATU for the most challenging couplings.[4]
COMU Uronium SaltVery HighLowHigh reactivity, safer (OxymaPure-based), water-soluble byproducts.[6]Can be less stable in solution over extended periods.[4]
PyBOP Phosphonium SaltModerate to HighModerateGood for many standard couplings, avoids guanidinylation side reactions.Less effective for highly hindered couplings compared to HATU/COMU.[4]
DIC/HONB Carbodiimide/AdditiveLow to ModerateLowCost-effective, excellent for suppressing racemization and N-acylurea formation.[1]Often inefficient for highly hindered couplings, may require longer reaction times or double coupling.[4]
DIC/HOBt Carbodiimide/AdditiveLow to ModerateModerate to HighLow cost, simple to use.[4]Often inefficient for hindered couplings; HOBt is potentially explosive.[7]

Note: The data presented is a qualitative summary collated from multiple sources and may not represent direct head-to-head comparisons under identical reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HONB/DCC Coupling of a Sterically Hindered Amino Acid (Solid Phase)

This protocol provides a general guideline and may require optimization based on the specific amino acid and peptide sequence.

  • Resin Preparation:

    • Swell the resin (containing the N-terminally deprotected peptide) in a suitable solvent like DMF or NMP for 30-60 minutes.

    • Wash the resin thoroughly with the solvent.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HONB (3-5 equivalents) in DMF or NMP.

    • Cool the solution in an ice bath.

    • Add DCC (3-5 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-form the active ester.

  • Coupling Reaction:

    • Add the cold solution of the activated amino acid to the resin.

    • Allow the reaction to proceed at room temperature for 2-8 hours. For very hindered couplings, the reaction time may need to be extended to overnight.

  • Monitoring and Washing:

    • Monitor the reaction for the presence of free primary amines using a qualitative test (e.g., the Kaiser test).

    • If the test is positive after the initial coupling time, a second coupling (double coupling) is recommended. Drain the resin and repeat steps 2 and 3 with fresh reagents.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF or NMP, followed by DCM and methanol, to remove any soluble byproducts and excess reagents.

Protocol 2: High-Efficiency Coupling using HATU (Solid Phase)

This protocol is recommended for achieving higher efficiency with severely hindered couplings.

  • Resin Preparation:

    • Swell the resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the solution.

    • Immediately add the activation mixture to the drained resin.

  • Reaction and Monitoring:

    • Agitate the reaction vessel at room temperature for 1 to 4 hours.

    • Monitor the reaction completion using the Kaiser test. If necessary, perform a double coupling.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Visualizations

HONB_Coupling_Mechanism AA_COOH Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA_COOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea HONB_Ester HONB Active Ester (Reactive, Stable to Racemization) O_Acylisourea->HONB_Ester + HONB DCU DCU (Byproduct) O_Acylisourea->DCU forms HONB HONB HONB->HONB_Ester Peptide_Bond New Peptide Bond (R-CO-NH-P) HONB_Ester->Peptide_Bond + H2N-P Peptide_NH2 Peptide Chain (H2N-P) Peptide_NH2->Peptide_Bond Released_HONB Released HONB Peptide_Bond->Released_HONB releases

Caption: Mechanism of HONB-assisted carbodiimide coupling.

Troubleshooting_Workflow Start Low Coupling Yield for Sterically Hindered Amino Acid CheckReagent Using Carbodiimide/HONB? Start->CheckReagent SwitchReagent Switch to HATU, HCTU, or COMU CheckReagent->SwitchReagent Yes CheckTime Increase Reaction Time (e.g., to overnight) CheckReagent->CheckTime No (Using potent reagent) SwitchReagent->CheckTime DoubleCouple Perform Double Coupling CheckTime->DoubleCouple CheckSolvent Optimize Solvent (e.g., use NMP) DoubleCouple->CheckSolvent ConsiderTemp Consider Microwave or Gentle Heating CheckSolvent->ConsiderTemp End Coupling Optimized ConsiderTemp->End

Caption: Troubleshooting workflow for low coupling efficiency.

References

Preventing N-acylurea formation with HONB in carbodiimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carbodiimide (B86325) coupling reactions with a focus on preventing N-acylurea formation using N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB).

Troubleshooting Guide

Problem 1: Low Yield of Desired Amide/Peptide Product

Possible CauseRecommended Solution
N-acylurea Formation: The primary cause of low yield is often the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea byproduct.[1][2][3]Incorporate HONB: Add 1.0-1.5 equivalents of HONB to the reaction mixture. HONB rapidly traps the O-acylisourea intermediate to form a stable active ester, which is less prone to rearrangement and efficiently reacts with the amine component.[4][5][6]
Hydrolysis of Activated Intermediate: Presence of moisture can hydrolyze the active ester or the O-acylisourea intermediate, leading to the regeneration of the starting carboxylic acid.Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Activation: The carbodiimide reagent may not be efficiently activating the carboxylic acid.Optimize Reagent Stoichiometry: Use a slight excess of the carbodiimide (e.g., 1.1-1.2 equivalents) and HONB (1.1-1.2 equivalents) relative to the carboxylic acid.
Steric Hindrance: Bulky amino acids or substrates can slow down the coupling reaction, allowing more time for side reactions to occur.Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature) may be necessary. Monitor the reaction progress carefully to avoid epimerization.

Problem 2: Presence of N-acylurea Impurity in the Final Product

Possible CauseRecommended Solution
Slow Reaction with Amine: If the amine component is a weak nucleophile or is present in low concentration, the O-acylisourea intermediate has a longer lifetime, increasing the likelihood of rearrangement to N-acylurea.Optimize Reaction Conditions: Ensure the amine component is fully dissolved and consider using a slight excess (1.1 equivalents). The use of HONB is highly recommended as it forms an active ester that is more stable than the O-acylisourea, providing a larger window for the amine to react.[4][6]
High Reaction Temperature: Elevated temperatures can accelerate the intramolecular rearrangement to N-acylurea.[1]Control Reaction Temperature: Perform the initial activation of the carboxylic acid with the carbodiimide and HONB at 0°C. After the addition of the amine, the reaction can often be allowed to slowly warm to room temperature.
Choice of Solvent: Polar aprotic solvents like DMF can sometimes enhance the formation of N-acylurea.[2]Solvent Screening: If N-acylurea formation is persistent, consider screening other anhydrous solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Problem 3: Epimerization of Chiral Centers

Possible CauseRecommended Solution
Formation of Oxazolone (B7731731) Intermediate: The activated carboxylic acid can form a 5(4H)-oxazolone intermediate, which is prone to epimerization.[7]Use of HONB: HONB is highly effective in suppressing racemization by rapidly converting the activated carboxylic acid into an active ester, which is less likely to form the oxazolone intermediate.[4][5][6]
Excess Base: The presence of a strong, non-nucleophilic base can promote epimerization.Careful Base Addition: If a base is required (e.g., to neutralize an amine salt), use a mild base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) and use the minimum amount necessary.
Prolonged Reaction Times at Elevated Temperatures: Increased reaction times and temperatures can lead to higher levels of epimerization.Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem in carbodiimide reactions?

A1: N-acylurea is a common and problematic byproduct in carbodiimide-mediated coupling reactions. It is formed through an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][2] This rearrangement renders the activated acid inactive towards the desired amine nucleophile, leading to reduced product yields.[3] Furthermore, N-acylurea can be difficult to separate from the desired product due to similar physical properties, complicating purification.[2]

Q2: How does HONB prevent the formation of N-acylurea?

A2: HONB acts as an "additive" or "trapping agent". It reacts with the O-acylisourea intermediate much faster than the intermediate can rearrange.[6] This reaction forms a more stable, yet still reactive, HONB-active ester. This active ester then readily reacts with the amine to form the desired amide bond, while minimizing the opportunity for the O-acylisourea to convert into the unproductive N-acylurea.[4][6]

Q3: Is HONB better than other additives like HOBt?

A3: While both HONB and HOBt (1-hydroxybenzotriazole) function by forming active esters to suppress side reactions, HONB is often considered superior, particularly in challenging couplings or with substrates prone to racemization.[6] The HONB-active ester is highly reactive towards the amine nucleophile but is significantly more stable against deprotonation than the intermediates formed with some other additives, which dramatically reduces the risk of epimerization.[6]

Q4: What are the ideal reaction conditions when using HONB?

A4: The optimal conditions can vary depending on the specific substrates. However, a good starting point is to use 1.0-1.2 equivalents of the carbodiimide (e.g., DCC, EDC) and 1.0-1.2 equivalents of HONB relative to the carboxylic acid. The reaction is typically carried out in an anhydrous polar aprotic solvent such as DMF or DCM. It is often beneficial to perform the initial activation of the carboxylic acid at 0°C before adding the amine component.

Q5: Can I use HONB in solid-phase peptide synthesis (SPPS)?

A5: Yes, HONB is an effective additive for suppressing N-acylurea formation and racemization in solid-phase peptide synthesis (SPPS). The general principles are the same as in solution-phase synthesis. HONB is added along with the carbodiimide during the coupling step to ensure efficient and clean amide bond formation on the solid support.

Data Presentation

While direct quantitative comparisons of N-acylurea formation with HONB are not extensively available in the literature, the effectiveness of related additives in suppressing side reactions like racemization provides strong evidence for their utility. The following table presents a qualitative comparison of common additives.

Table 1: Qualitative Comparison of Common Coupling Additives

AdditiveEffectiveness in Suppressing N-acylureaEffectiveness in Suppressing RacemizationNotes
None PoorPoorHigh risk of N-acylurea formation and epimerization.
HOBt GoodGoodA widely used and effective additive.[8]
HOAt Very GoodVery GoodGenerally more effective than HOBt, especially for difficult couplings.[7]
HONB Very GoodExcellentOften provides superior results with challenging couplings and sensitive amino acids, leading to cleaner reaction profiles and higher yields.[6]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling using EDC/HONB

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) and HONB (1.1 eq.) in anhydrous DCM or DMF (to achieve a concentration of 0.1-0.5 M).

  • Activation: Cool the solution to 0°C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq.) portion-wise. Stir the mixture at 0°C for 15-30 minutes.

  • Coupling: In a separate flask, dissolve the amine (1.05 eq.) in a minimal amount of anhydrous DCM or DMF. Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HONB

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.), HONB (3.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3.0 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Deprotection: Proceed to the Fmoc deprotection step for the next coupling cycle.

Visualizations

G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement HONB_Ester HONB Active Ester (Stable Intermediate) O_Acylisourea->HONB_Ester + HONB (Fast) Desired_Amide Desired Amide (R-CO-NH-R'') HONB_Ester->Desired_Amide + Amine Amine Amine (R''-NH2) HONB HONB

Caption: Reaction mechanism of carbodiimide coupling with HONB.

G Start Start: Low Amide Yield Check_N_Acylurea Analyze for N-Acylurea (e.g., LC-MS) Start->Check_N_Acylurea N_Acylurea_Present N-Acylurea Detected? Check_N_Acylurea->N_Acylurea_Present Add_HONB Incorporate HONB in the reaction N_Acylurea_Present->Add_HONB Yes Check_Hydrolysis Check for Hydrolysis (Starting Acid Present?) N_Acylurea_Present->Check_Hydrolysis No Optimize_Conditions Optimize Conditions: - Anhydrous Solvent - Lower Temperature - Check Stoichiometry Add_HONB->Optimize_Conditions End Improved Yield Optimize_Conditions->End Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Check_Hydrolysis->Anhydrous_Conditions Yes Check_Activation Review Activation Step: - Reagent Quality - Stoichiometry Check_Hydrolysis->Check_Activation No Anhydrous_Conditions->End Check_Activation->End

Caption: Troubleshooting workflow for low amide yield.

References

Technical Support Center: Minimizing Racemization with HONB in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) to minimize racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a concern?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to the formation of D-amino acid residues in the peptide chain where L-amino acids were intended. This results in diastereomeric impurities that are often difficult to separate from the desired peptide. These impurities can significantly reduce the biological activity and therapeutic efficacy of the final peptide product.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common cause of racemization is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the abstraction of the α-proton, leading to a loss of the defined stereochemistry. A secondary mechanism involves direct enolization, where a base abstracts the α-proton from the activated amino acid.[3]

Q3: How does HONB (this compound) help minimize racemization?

A3: HONB acts as a coupling additive that suppresses racemization. When present during the activation of the amino acid's carboxyl group, HONB reacts with the highly reactive activated intermediate to form a more stable HONB-ester. This active ester is still sufficiently reactive to form the peptide bond but is significantly less prone to oxazolone formation and subsequent racemization.[4] By forming this more stable intermediate, HONB reduces the time the amino acid is in a highly activated, racemization-prone state.[4]

Q4: Which amino acids are most susceptible to racemization?

A4: Histidine (His) and cysteine (Cys) are notoriously prone to racemization during peptide synthesis.[2] Other susceptible amino acids include serine (Ser) and phenylalanine (Phe), particularly under non-optimized conditions.[2]

Q5: When should I consider using HONB over other additives like HOBt or HOAt?

A5: While HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are effective and well-documented racemization suppressors, HONB presents a valuable alternative, particularly in specific applications like aqueous-based solid-phase peptide synthesis.[5] The choice of additive can depend on the specific peptide sequence, the coupling conditions, and solubility requirements.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High levels of epimerization detected by HPLC/MS. Inefficient suppression of racemization by the additive.Verify HONB Quality and Stoichiometry: Ensure the HONB is of high purity and used in the correct molar ratio (typically 1-1.2 equivalents relative to the amino acid).• Optimize Coupling Conditions: Lower the reaction temperature (e.g., to 0°C) to reduce the rate of racemization.[2]• Minimize Pre-activation Time: If pre-activation is used, keep the time to a minimum before adding the amine component. Prolonged activation increases the risk of racemization.[6]• Evaluate the Coupling Reagent: For carbodiimide-based couplings (e.g., DIC, DCC), the use of an additive like HONB is crucial.[3][7]
Low coupling efficiency or incomplete reaction. Poor solubility of HONB or the activated ester.Solvent Selection: Ensure HONB is fully dissolved in the reaction solvent. While soluble in common solvents like DMF, for aqueous-phase synthesis, ensure compatibility.• Increase Reaction Time: While minimizing pre-activation is important, the overall coupling reaction time may need to be extended for sterically hindered amino acids. Monitor the reaction progress using a ninhydrin (B49086) test.[8]
Formation of N-acylurea byproduct with carbodiimide (B86325) reagents. Incomplete reaction of the activated intermediate with HONB.Ensure Proper Stoichiometry: Use a slight excess of HONB relative to the carbodiimide to favor the formation of the HONB-ester over the N-acylurea byproduct.[4]• Order of Reagent Addition: Add the amino acid, HONB, and then the carbodiimide to the reaction mixture to promote the rapid formation of the desired active ester.

Quantitative Data on Racemization Suppression

Direct quantitative comparisons of HONB with HOBt and HOAt are not as widely published. However, the following tables provide data on the effectiveness of HOBt and HOAt in suppressing racemization, which can serve as a benchmark for evaluating the performance of HONB in your experiments.

Table 1: Comparison of Epimerization with HOBt and HOAt in a "Difficult" Solid-Phase Peptide Synthesis [1]

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%

Table 2: Influence of Coupling Reagent and Additive on Racemization [1]

Coupling AdditiveCoupling ReagentPeptide Synthesized% Epimerization
HOAtEDCGly-Phe-Pro-NH₂29.8%
HOAtDICGly-Phe-Pro-NH₂4.2%

Experimental Protocols

Protocol 1: Standard Coupling with DIC/HONB in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for a manual coupling step using DIC as the coupling reagent and HONB as the racemization suppressor.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound (HONB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents based on resin substitution) and HONB (3-5.5 equivalents) in DMF. b. Add this solution to the washed resin. c. Add DIC (3-5.5 equivalents) to the resin suspension. d. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next cycle.

Visualizing the Mechanism and Workflow

Racemization_Suppression cluster_activation Amino Acid Activation cluster_pathways Reaction Pathways AA_COOH N-Protected Amino Acid (R-COOH) Activated_Intermediate Highly Reactive Intermediate AA_COOH->Activated_Intermediate + CouplingReagent Coupling Reagent (e.g., DIC) CouplingReagent->Activated_Intermediate + Oxazolone Oxazolone Formation Activated_Intermediate->Oxazolone Unsuppressed Pathway HONB_Ester Stable HONB-Ester Activated_Intermediate->HONB_Ester + HONB Racemized_Product Racemized Peptide Oxazolone->Racemized_Product HONB HONB Peptide Desired Peptide HONB_Ester->Peptide + Amine Component Amine Amine Component (H₂N-Peptide)

Caption: Mechanism of HONB in suppressing racemization.

SPPS_Workflow start Start SPPS Cycle swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF) deprotect->wash1 couple 4. Coupling Step: - Fmoc-AA - HONB - DIC wash1->couple monitor 5. Monitor with Kaiser Test couple->monitor monitor->couple Positive (Recouple) wash2 6. Wash Resin (DMF, DCM) monitor->wash2 Negative next_cycle Next Cycle or Cleavage wash2->next_cycle

Caption: General workflow for an SPPS coupling cycle using HONB.

References

Optimizing HONB to carbodiimide molar ratio for efficient coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) to carbodiimide (B86325) molar ratios for efficient coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of HONB in carbodiimide-mediated coupling reactions?

A1: HONB acts as a crucial additive in coupling reactions that utilize carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Its primary functions are to enhance reaction efficiency, increase the yield of the desired amide product, and suppress unwanted side reactions. Specifically, HONB helps to minimize racemization of chiral centers and prevents the formation of N-acylurea, a common byproduct in carbodiimide chemistry.[1][2]

Q2: What is the recommended molar ratio of HONB to carbodiimide (e.g., EDC)?

A2: While the optimal ratio can be substrate-dependent, a common starting point is an equimolar ratio (1:1) of HONB to the carbodiimide.[3][4] However, studies on similar additives like HOBt have shown that sub-stoichiometric amounts (less than one equivalent relative to the carbodiimide or carboxylic acid) can also be highly effective.[5] In some cases, as little as 0.1 to 0.4 molar equivalents of the additive have been shown to be sufficient.[5][6] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for a specific reaction.

Q3: Can using an excess of HONB be detrimental to the reaction?

A3: While HONB is generally effective, using a large excess is typically unnecessary and may not provide additional benefits. For related additives like HOBt, it has been observed that using less than an equimolar amount can be more effective in suppressing certain side reactions and increasing the yield of the desired product compared to using a full equivalent.[5]

Q4: My coupling reaction is giving a low yield. What are the possible causes and solutions?

A4: Low yields in carbodiimide coupling reactions can stem from several factors:

  • Steric Hindrance: Bulky amino acids or substrates can physically impede the reaction.[7]

    • Solution: Switch to a more potent, onium salt-based coupling reagent like HBTU or HATU, or optimize reaction conditions by moderately increasing the temperature.[7][8]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow.

    • Solution: Ensure all components are dissolved in a suitable anhydrous solvent like DMF or NMP. A solvent mixture or a small amount of a solubilizing agent like DMSO might be necessary.[7]

  • Hydrolysis of EDC: EDC is sensitive to moisture and can hydrolyze, rendering it inactive.[9]

    • Solution: Use freshly opened vials of EDC and anhydrous solvents.

  • Incorrect pH: The pH of the reaction mixture is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7-8.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during your coupling experiments.

Problem Possible Cause Recommended Solution
Low Coupling Efficiency Suboptimal HONB to carbodiimide ratio.Start with a 1:1 molar ratio of HONB to carbodiimide and titrate down to sub-stoichiometric amounts (e.g., 0.5 or 0.2 equivalents of HONB) to find the optimal concentration.[5][6]
Inactive carbodiimide reagent due to hydrolysis.Use a fresh, unopened vial of carbodiimide (e.g., EDC) and ensure all solvents are anhydrous.[9]
Presence of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate.The addition of HONB is designed to prevent this. Ensure an adequate amount of HONB is present. Consider performing the reaction at a lower temperature (e.g., 0 °C).[1]
Racemization of the product Loss of stereochemical integrity during activation.Use of HONB significantly suppresses racemization.[1][2] Ensure the correct stoichiometry of a non-nucleophilic base (e.g., DIPEA) is used, as excess base can promote racemization.[7]
Difficulty purifying the product Presence of urea (B33335) byproducts.If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2][11] For other carbodiimides like DCC, the urea is less soluble and may require filtration.

Quantitative Data Summary

The following table summarizes the impact of the additive-to-carbodiimide molar ratio on reaction outcomes, based on studies of HOBt, a close analog of HONB.

Additive Molar Equivalent (relative to EDC/Carboxylic Acid)ObservationImpact on Yield/PurityReference
0Low yield of desired amide (14%) in the absence of HOBt.High levels of starting material and decomposition products.[6]
0.1Reaction rates and heat output were identical to higher concentrations.High yields of desired amide (>80%).[6]
0.4Reaction rates and heat output were identical to higher concentrations.High yields of desired amide (>80%).[6]
1.0Reaction rates and heat output were identical to lower concentrations.High yields of desired amide (>80%).[6]
>1.0Less effective in suppressing competitive ester formation in alcoholic solvents.May lead to a decrease in the yield of the desired peptide compared to sub-equimolar amounts.[5]

Experimental Protocol: EDC/HONB-Mediated Amide Coupling (Solution-Phase)

This protocol provides a general procedure for coupling a carboxylic acid and an amine using EDC and HONB.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HONB (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents, if starting with an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) and HONB (1.2 equiv.) in anhydrous DMF or DCM in a flame-dried round-bottom flask.

  • Add the amine (1.1 equiv.). If the amine is an HCl or TFA salt, add DIPEA (2-3 equiv.) to the mixture and stir for 5-10 minutes at room temperature to form the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) to the stirred solution in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the water-soluble urea byproduct, excess reagents, and base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Visualizations

G Troubleshooting Low Yield in Carbodiimide Coupling start Low Yield Observed q1 Is the coupling sterically hindered? start->q1 a1_yes Switch to Potent Reagent (HATU/HBTU) Increase Temperature q1->a1_yes Yes q2 Are all reactants fully dissolved? q1->q2 No end_node Yield Improved a1_yes->end_node a2_no Use Solvent Mixture (e.g., DMF/DMSO) Ensure Anhydrous Conditions q2->a2_no No q3 Is the EDC reagent fresh? q2->q3 Yes a2_no->q3 a3_no Use a new, unopened vial of EDC q3->a3_no No q4 Is the HONB:EDC ratio optimized? q3->q4 Yes a3_no->q4 a4_no Start with 1:1 ratio Test sub-stoichiometric HONB q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: A decision tree for troubleshooting low-yield couplings.

G EDC/HONB Coupling Pathway cluster_activation Activation Step cluster_side_reaction Side Reaction cluster_hobt_path HONB Pathway cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (No HONB) Active_Ester HONB Active Ester (More Stable) O_Acylisourea->Active_Ester + HONB HONB HONB Amide_Bond Amide Product (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine R'-NH2

Caption: Mechanism of EDC/HONB-mediated amide bond formation.

References

Technical Support Center: Purification of Peptides Synthesized with N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides synthesized using N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful purification of your synthetic peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides synthesized with HONB.

Problem Potential Cause Solution
Persistent broad peak or multiple peaks around the main product in HPLC. Presence of HONB or its byproducts. HONB is soluble in many organic solvents used in HPLC.Washing: Before cleavage from the resin, wash the peptide-resin thoroughly with solvents in which HONB is soluble, such as ethanol (B145695), to remove residual HONB.[1][2][3] Extraction: After cleavage, if the peptide is soluble in an organic solvent, perform a liquid-liquid extraction with a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) to remove the acidic HONB (pKa ~6.0).[4] Optimized HPLC Gradient: Use a shallow gradient during RP-HPLC to improve the resolution between the peptide and any remaining HONB-related impurities.
Presence of a significant peak corresponding to dicyclohexylurea (DCU). Incomplete removal of DCU, a byproduct of DCC coupling, which is often used with HONB. DCU has limited solubility in many common solvents.Filtration: After the coupling step, most of the DCU can be removed by filtration as it precipitates out of the reaction mixture. Solvent Selection: Use solvents in which DCU is poorly soluble for washing the peptide-resin (e.g., acetonitrile (B52724), carbon tetrachloride). Acidic Wash: If the peptide is stable, an extraction with dilute acid (e.g., 6 M HCl) can help remove DCU. RP-HPLC: DCU is hydrophobic and will be retained on a C18 column. A well-optimized gradient can effectively separate it from the peptide product.
Low peptide yield after purification. Peptide Precipitation: The peptide may have precipitated along with DCU during the filtration step. Suboptimal HPLC Conditions: Poor recovery from the HPLC column due to irreversible adsorption or poor solubility in the mobile phase.Check Precipitate: Analyze the filtered DCU precipitate for the presence of your peptide. If significant amounts are found, adjust the filtration and washing procedure. HPLC Optimization: Ensure the peptide is fully dissolved in the injection solvent. Use mobile phase additives like TFA to improve solubility and peak shape.[5] A shallower gradient might also improve recovery.
Unexpected side products detected by mass spectrometry. N-acylurea formation: A common side reaction with carbodiimide (B86325) coupling agents, though HONB helps to suppress this.[1] Racemization: Loss of stereochemical integrity during coupling, which HONB is known to reduce.Reaction Conditions: Ensure optimal coupling conditions (temperature, reaction time) to minimize side reactions. HPLC Separation: Diastereomeric peptides resulting from racemization can often be separated by RP-HPLC with a high-resolution column and an optimized gradient.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts to expect when using HONB in peptide synthesis?

A1: When using HONB in conjunction with a carbodiimide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), the primary byproducts are this compound (HONB) itself, which is released after the coupling reaction, and dicyclohexylurea (DCU), the byproduct of DCC. You may also have unreacted HONB and DCC.

Q2: How can I detect HONB and DCU in my crude peptide sample?

A2: Both HONB and DCU can be detected by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection at a low wavelength (e.g., 210-220 nm). Their retention times will depend on the specific column and gradient used. DCU is significantly more hydrophobic than HONB and will generally have a longer retention time. Mass spectrometry can also be used to confirm the presence of these byproducts by their respective molecular weights (HONB: 179.17 g/mol , DCU: 224.36 g/mol ).

Q3: What is the best way to remove residual HONB before HPLC purification?

A3: Since HONB is soluble in ethanol, a thorough wash of the peptide-resin with ethanol before cleavage is an effective way to remove a significant amount of residual HONB.[1][2][3] If performing solution-phase synthesis, a liquid-liquid extraction with a mildly basic aqueous solution can be effective, taking advantage of the acidic nature of the N-hydroxy group of HONB.[4]

Q4: I am still seeing DCU in my purified peptide. What can I do?

A4: If DCU persists after initial filtration and washing, optimizing your RP-HPLC method is the next step. DCU is very hydrophobic and should be well-retained on a C18 column. A shallower gradient can improve the separation between your peptide and DCU. In some cases, a different stationary phase (e.g., C8) might offer a different selectivity and better separation.

Q5: Will using HONB affect the choice of my HPLC purification strategy?

A5: The general principles of peptide purification by RP-HPLC remain the same. However, you need to be mindful of the potential for HONB and DCU as major impurities and tailor your purification strategy accordingly. This primarily involves optimizing the washing steps prior to purification and the HPLC gradient to ensure good separation of these byproducts from your target peptide.

Experimental Protocols

Protocol 1: Pre-Purification Wash to Remove HONB and DCU

This protocol is performed on the peptide-resin after synthesis and before cleavage.

  • DCM Wash: Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove any non-polar soluble impurities.

  • Ethanol Wash: Wash the resin thoroughly with ethanol (5 x 10 mL per gram of resin) to remove residual HONB.[1][2][3]

  • Acetonitrile Wash: Wash the resin with acetonitrile (3 x 10 mL per gram of resin) to help remove any remaining DCU.

  • DCM Wash: Perform a final wash with DCM (3 x 10 mL per gram of resin) to prepare the resin for cleavage.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding with cleavage.

Protocol 2: Reverse-Phase HPLC Purification of a HONB-Synthesized Peptide

This protocol provides a starting point for the purification of a crude peptide after cleavage and precipitation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude peptide dissolved in a minimal amount of Mobile Phase A (if solubility is an issue, a small amount of acetonitrile or DMSO can be added)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection and Gradient Elution: Inject the filtered sample onto the column. The following gradient is a general starting point and should be optimized based on the hydrophobicity of the peptide.

Time (minutes) % Mobile Phase B
05
55
6565
7095
7595
805
905
  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Quantitative Data Summary:

The following table provides a general expectation for peptide purity and recovery after a single round of RP-HPLC purification. Actual results will vary depending on the peptide sequence and the efficiency of the pre-purification washes.

Parameter Expected Value
Crude Peptide Purity 50-80%
Purity after one RP-HPLC run >95%
Typical Recovery 30-60%

Visualizations

Peptide_Synthesis_Purification_Workflow Peptide Synthesis and Purification Workflow using HONB A Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) B Coupling Step: Amino Acid + DCC + HONB A->B Sequential Addition C Washing Steps (DCM, Ethanol, Acetonitrile) B->C Removal of Excess Reagents K Byproducts: HONB, DCU B->K D Cleavage from Resin & Side-chain Deprotection (TFA) C->D C->K Washed Out E Precipitation (Cold Diethyl Ether) D->E F Crude Peptide E->F G RP-HPLC Purification F->G Purification H Pure Peptide Fractions G->H Fraction Collection I Lyophilization H->I J Purified Peptide I->J

Caption: Workflow for peptide synthesis using HONB and subsequent purification.

HONB_Mechanism Role of HONB in Suppressing Side Reactions cluster_0 Peptide Coupling cluster_1 Undesired Side Reactions cluster_2 HONB-Mediated Pathway CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + DCC DCC DCC Racemization Racemization O_Acylisourea->Racemization Leads to N_Acylurea N-Acylurea Formation O_Acylisourea->N_Acylurea Rearrangement HONB_Ester HONB Active Ester (Stable Intermediate) O_Acylisourea->HONB_Ester + HONB HONB HONB PeptideBond Desired Peptide Bond HONB_Ester->PeptideBond + Amine Amine R'-NH2 (Amine)

Caption: HONB minimizes side reactions by forming a stable active ester intermediate.

References

Technical Support Center: Addressing Solubility of HONB in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with compounds commonly referred to as HONB. As this acronym can refer to two distinct chemical entities used in different applications, this guide is divided into two sections for clarity.

Section 1: HONB in Peptide Synthesis

This section focuses on N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) , a crucial reagent used to minimize racemization during peptide synthesis.[1][2][3] Proper dissolution in the reaction media is critical for its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HONB) and why is its solubility critical?

A1: this compound (CAS: 21715-90-2) is a coupling additive used in peptide synthesis, often in conjunction with carbodiimides like DCC.[2][3] Its primary functions are to suppress the racemization of amino acids and prevent the formation of N-acylurea byproducts.[3][4] For HONB to effectively perform these roles, it must be fully dissolved in the reaction solvent. Incomplete dissolution can lead to lower reaction rates, reduced peptide purity, and the formation of undesirable side products.

Q2: What are the recommended solvents for dissolving HONB?

A2: HONB is reported to be soluble in ethanol.[1][4][5][6] In the context of peptide synthesis, it is frequently used in polar aprotic solvents. Dimethylformamide (DMF) is a common solvent for these reactions. Studies have also investigated its solubility in binary solvent mixtures, such as ethyl acetate (B1210297) combined with methanol, 2-methoxyethanol, or 1,4-dioxane, indicating that solvent choice can be tailored to specific reaction conditions.[7]

Q3: My HONB is not dissolving completely in the reaction solvent. What are the troubleshooting steps?

A3: If you are experiencing poor solubility, consider the following steps:

  • Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.

  • Increase Temperature: Gently warming the solvent can help dissolve the HONB. However, be mindful of the thermal stability of other reagents in your reaction.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Use a Co-solvent: If using a solvent where HONB has limited solubility, adding a small amount of a co-solvent in which it is highly soluble (like DMF or ethanol) can improve overall solubility.[8][9]

  • Check for Contamination: Ensure the HONB itself is pure and has been stored correctly in a dry environment, as moisture can affect its properties.[1][5]

Q4: How does temperature affect the solubility of HONB?

A4: Like most solid solutes, the solubility of HONB in organic solvents generally increases with temperature.[7] If a reaction is conducted at a low temperature, you may need to dissolve the HONB at room temperature or with gentle warming first before cooling the reaction mixture.

Q5: Are there any common issues related to poor HONB solubility during peptide coupling?

A5: Yes, poor solubility can lead to several problems. Undissolved HONB cannot effectively form the active ester intermediate, which is necessary to prevent racemization.[2] This can result in a higher proportion of diastereomeric impurities in the final peptide. Furthermore, it can lead to inconsistent and non-reproducible results due to a heterogeneous reaction mixture.

Quantitative Data: HONB Solubility

While comprehensive quantitative data is limited in publicly available literature, its solubility behavior in select mixed solvents has been studied.

Solvent SystemTemperature RangeTrend
Ethyl acetate + 2-methoxyethanol278.15 K – 323.15 KSolubility increases with temperature and with a higher mass fraction of 2-methoxyethanol.[7]
Ethyl acetate + methanol278.15 K – 323.15 KSolubility increases with temperature and with a higher mass fraction of methanol.[7]
Ethyl acetate + 1,4-dioxane278.15 K – 323.15 KSolubility increases with temperature and with a higher mass fraction of 1,4-dioxane.[7]
Dimethylformamide (DMF) + methanol278.15 K – 323.15 KThe related compound 5-norbornene-2,3-dicarboximide shows increased solubility with higher temperature and a higher mass fraction of DMF.[10]
Experimental Protocols

Protocol 1: Preparation of a HONB Stock Solution for Peptide Coupling

  • Materials: this compound (HONB), anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Accurately weigh the required amount of HONB powder.

    • Transfer the HONB to a clean, dry volumetric flask.

    • Add approximately half of the final required volume of anhydrous DMF.

    • Swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes until the solution is clear.

    • Once fully dissolved, add anhydrous DMF to the calibration mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.

Visualizations

G start HONB fails to dissolve in reaction solvent check_solvent Is the solvent anhydrous and high purity? start->check_solvent sonicate Apply sonication for 10-15 minutes check_solvent->sonicate Yes reassess Reassess solvent system or consult literature for alternatives check_solvent->reassess No, replace solvent warm Gently warm the mixture (monitor temperature) sonicate->warm cosolvent Add a co-solvent (e.g., DMF) in which HONB is highly soluble warm->cosolvent check_solubility Is the solution clear? cosolvent->check_solubility proceed Proceed with the reaction check_solubility->proceed Yes check_solubility->reassess No

Caption: Troubleshooting workflow for HONB dissolution.

Section 2: HONB as a UV Absorber

This section pertains to 2-Hydroxy-4-(n-octyloxy)benzophenone (HONB) , also known as Octabenzone or Benzophenone-12. It is a UV absorber used to protect polymers, coatings, and other materials from light-induced degradation.[11] Its low polarity presents significant solubility challenges in many systems.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-4-(n-octyloxy)benzophenone and why is solubility a major concern?

A1: 2-Hydroxy-4-(n-octyloxy)benzophenone (CAS: 1843-05-6) is a UV absorber that functions by absorbing harmful UV radiation and dissipating it as heat, thus protecting materials from yellowing and physical degradation.[11] It is highly non-polar, making it practically insoluble in water and only slightly soluble in polar solvents like ethanol.[11][12] To be effective, it must be molecularly dispersed (dissolved) within the material it is intended to protect. Poor solubility can lead to precipitation, reduced UV protection, and negative impacts on the material's clarity and physical properties.

Q2: What is the general solubility profile of 2-Hydroxy-4-(n-octyloxy)benzophenone?

A2: Its solubility follows the "like dissolves like" principle. It is freely soluble in non-polar aromatic and aliphatic solvents but has very low solubility in polar solvents.

  • Freely Soluble: Benzene, Toluene (B28343), n-hexane, Acetone.[11][13]

  • Slightly Soluble: Ethanol, Chloroform, Methanol (may require sonication).[11]

  • Very Slightly Soluble / Insoluble: Ethane dichloride, Water (<0.001 mg/L).[11][12][14]

Q3: How can I improve the solubility of this UV absorber in my formulation?

A3: Improving solubility often requires a systematic approach:

  • Co-solvents: Use a co-solvent system. First, dissolve the UV absorber in a solvent in which it is highly soluble (e.g., toluene or acetone), and then gradually introduce this solution into the main formulation base.

  • Surfactants/Plasticizers: In some systems, particularly aqueous or polymer-based ones, surfactants or plasticizers can help to compatibilize the non-polar UV absorber with the more polar matrix.

  • Temperature: Gently heating the mixture can increase both the rate of dissolution and the solubility limit. Always perform this in a well-ventilated area and be aware of the flash points of the solvents used.

  • Phase Transfer Catalysts: In certain synthesis reactions to produce related compounds, phase transfer agents have been used to improve the interaction between aqueous and organic phases.[15] This principle of improving miscibility can be applied conceptually to formulations.

Q4: I am observing recrystallization or "blooming" of the UV absorber on the surface of my polymer. How can this be prevented?

A4: Blooming or recrystallization occurs when the concentration of the UV absorber exceeds its solubility limit in the polymer matrix. To prevent this:

  • Do not exceed the solubility limit: Ensure the loading level is below the saturation point in your specific polymer system at its service temperature.

  • Improve Compatibility: Use a plasticizer or a compatibilizer that has good affinity for both the polymer and the UV absorber.

  • Optimize Cooling Rate: During processing (e.g., extrusion or molding), a rapid cooling rate can sometimes trap the additive in a dispersed state, whereas slow cooling may allow time for crystals to nucleate and grow.

Quantitative Data: Solubility of 2-Hydroxy-4-(n-octyloxy)benzophenone
SolventSolubility DescriptionQuantitative Data (at 20-25 °C)
WaterInsoluble< 0.001 mg/L[12][14]
BenzeneFreely SolubleData not specified
TolueneSolubleData not specified[13]
n-HexaneFreely SolubleData not specified[11]
AcetoneFreely SolubleData not specified[11]
EthanolSlightly SolubleData not specified[11]
MethanolSlightly Soluble (Sonication may be needed)Data not specified[11]
Experimental Protocols

Protocol 2: Incorporation of 2-Hydroxy-4-(n-octyloxy)benzophenone into a Polystyrene Film

  • Materials: 2-Hydroxy-4-(n-octyloxy)benzophenone, Polystyrene (PS) pellets, Toluene.

  • Procedure:

    • Prepare a 10% (w/v) solution of polystyrene in toluene by dissolving PS pellets in the solvent with stirring. This may take several hours.

    • In a separate container, calculate the desired amount of the UV absorber (e.g., 1% by weight relative to the polystyrene).

    • Dissolve the weighed UV absorber in a small amount of toluene until a clear solution is obtained.

    • Add the concentrated UV absorber solution to the polystyrene solution and stir until the mixture is completely homogeneous.

    • Cast the resulting solution onto a clean glass plate using a casting knife to achieve a uniform thickness.

    • Allow the solvent to evaporate completely in a ventilated fume hood. Final drying can be done in a vacuum oven at a temperature below the glass transition temperature of polystyrene.

Visualizations

G start Goal: Dissolve UV Absorber in Formulation check_polarity Is the formulation base polar or non-polar? start->check_polarity non_polar Use a direct dissolution approach. Select a compatible non-polar solvent (e.g., Toluene, Hexane). check_polarity->non_polar Non-polar polar Use an indirect approach. check_polarity->polar Polar end Homogeneous Mixture Achieved non_polar->end dissolve_first Step 1: Dissolve UV absorber in a minimal amount of a compatible, strong non-polar solvent (e.g., Acetone). polar->dissolve_first add_slowly Step 2: Slowly add the concentrate from Step 1 to the polar formulation base under high shear mixing. dissolve_first->add_slowly add_compatibilizer Step 3 (Optional): Add a compatibilizer or surfactant to stabilize the dispersion. add_slowly->add_compatibilizer add_compatibilizer->end

Caption: Logic for dissolving a non-polar UV absorber.

References

Impact of reaction temperature and time on HONB coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of reaction temperature and time on the coupling efficiency of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB).

Frequently Asked Questions (FAQs)

Q1: What is HONB and why is it used in peptide synthesis?

A1: HONB (this compound) is a coupling additive used in peptide synthesis to facilitate the formation of amide bonds between amino acids. It is known for its ability to suppress racemization and minimize the formation of unwanted side products, such as N-acylurea, when used with carbodiimide (B86325) coupling agents like DCC. This leads to higher yields of the desired peptide and simplifies the purification process.

Q2: What is the general mechanism of action for HONB in a coupling reaction?

A2: In a typical carbodiimide-mediated coupling reaction, the carbodiimide activates the carboxylic acid of an N-protected amino acid. HONB then reacts with this activated intermediate to form a more stable, yet highly reactive, active ester. This HONB-ester is less prone to racemization and readily reacts with the free amine group of the growing peptide chain to form the desired peptide bond.

Q3: What are the typical reaction temperatures for HONB-mediated coupling?

A3: HONB-mediated coupling reactions are versatile and can be performed over a range of temperatures. Commonly, these reactions are carried out at room temperature (approximately 20-25°C). However, for sensitive amino acids or to minimize side reactions, lower temperatures, such as 0-4°C, are often employed.[1] For particularly difficult couplings, elevated temperatures, including those achieved through microwave-assisted synthesis, can be used to increase the reaction rate, though this requires careful optimization to avoid degradation and racemization.[1][2][3] One source suggests an optimal reaction temperature of 45°C for HONB.

Q4: How does reaction time affect HONB coupling efficiency?

A4: Reaction time is a critical parameter that is dependent on the specific amino acids being coupled, the reaction temperature, and the coupling reagents used. Generally, most coupling reactions are complete within a few hours at room temperature.[4] For instance, a range of 10 to 60 minutes is often cited for standard couplings.[4] However, for sterically hindered amino acids or at lower temperatures, longer reaction times, potentially up to 24-36 hours, may be necessary to ensure complete reaction.[1] It is crucial to monitor the reaction progress to determine the optimal time.

Q5: Can elevated temperatures in HONB coupling lead to side reactions?

A5: Yes, while elevated temperatures can increase the rate of the coupling reaction, they can also promote undesirable side reactions. The most significant concern is racemization, the loss of the stereochemical integrity of the amino acid.[5] High temperatures can also lead to the degradation of sensitive reagents or the growing peptide chain. Therefore, any use of elevated temperatures should be carefully optimized and monitored.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete coupling reaction.- Optimize Reaction Time and Temperature: For standard couplings, ensure the reaction proceeds for at least 1-2 hours at room temperature. For difficult couplings, consider increasing the reaction time or cautiously increasing the temperature.[4] - Check Reagent Quality: Ensure all reagents, including HONB, coupling agents, and solvents, are of high purity and anhydrous. - Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent and HONB for a short period (e.g., 5-15 minutes) before adding the amine component.[4]
Presence of Unexpected Peaks in HPLC (Impure Product) Formation of side products due to side reactions.- Temperature Control: Perform the coupling at a lower temperature (e.g., 0-4°C) to minimize side reactions like racemization.[1] - Minimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the chance of side product formation. Monitor the reaction to stop it once completion is reached. - Reagent Stoichiometry: Use the appropriate stoichiometry of coupling reagents and HONB. An excess of the coupling reagent can sometimes lead to side reactions.
Racemization Detected High reaction temperature or prolonged reaction time.- Lower the Reaction Temperature: Conduct the coupling at 0°C or room temperature.[5] - Reduce Reaction Time: Optimize the reaction time to be as short as possible while still achieving a high yield. - Choice of Base: If a base is used, a weaker, non-nucleophilic base is often preferred to minimize racemization.[5]
Incomplete Coupling with Sterically Hindered Amino Acids The bulky nature of the amino acid side chains slows down the reaction.- Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., up to 24 hours or more) and monitor for completion. - Increase Temperature: Cautiously increase the reaction temperature. Microwave-assisted synthesis can be particularly effective for driving difficult couplings to completion in a shorter time.[2][3][6] - Use a More Potent Coupling Reagent: In combination with HONB, a more powerful coupling reagent may be beneficial.

Data Presentation

The following tables provide an illustrative summary of the expected impact of reaction temperature and time on HONB coupling efficiency. Please note that these are generalized trends, and optimal conditions should be determined empirically for each specific peptide synthesis.

Table 1: Impact of Reaction Temperature on Coupling Efficiency (Illustrative)

Temperature (°C)Reaction Time (hours)Expected Coupling EfficiencyPotential for Side Reactions
0 - 412 - 36Good to ExcellentLow
20 - 25 (Room Temp)1 - 4ExcellentModerate
450.5 - 2Potentially OptimalModerate to High
> 60 (Microwave)< 0.5High (with optimization)High (risk of racemization)

Table 2: Impact of Reaction Time on Coupling Efficiency at Room Temperature (20-25°C) (Illustrative)

Reaction Time (minutes)Expected Coupling Efficiency (Standard Coupling)Expected Coupling Efficiency (Hindered Coupling)
10 - 30Moderate to GoodLow to Moderate
30 - 60Good to ExcellentModerate to Good
60 - 120ExcellentGood to Excellent
> 120No significant increaseMay continue to increase

Experimental Protocols

Protocol 1: General HONB-Mediated Coupling in Solution Phase

This protocol is a general guideline for a solution-phase peptide coupling reaction using a carbodiimide and HONB.

  • Dissolution: Dissolve the N-protected amino acid (1 equivalent) and HONB (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add the carbodiimide coupling reagent (e.g., DIC or DCC, 1.1 equivalents) to the solution and stir for 5-10 minutes for pre-activation.

  • Coupling: Add the amino acid ester hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. For more challenging couplings, the reaction can be stirred at 4°C for up to 36 hours.

  • Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any precipitated urea (B33335) (if DCC is used). The filtrate is then typically washed with dilute acid, dilute base, and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude peptide is then purified using an appropriate method, such as column chromatography.

Protocol 2: Microwave-Assisted HONB-Mediated Coupling

This protocol outlines a rapid coupling method using microwave irradiation.

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the N-protected amino acid (1.5 equivalents), HONB (1.5 equivalents), and the resin-bound peptide with a free N-terminus.

  • Solvent Addition: Add an appropriate solvent such as DMF.

  • Coupling Agent Addition: Add the carbodiimide coupling reagent (e.g., DIC, 1.5 equivalents).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 50-75°C) for a short duration (e.g., 5-15 minutes).[3]

  • Washing: After the reaction, thoroughly wash the resin with the reaction solvent to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Protocol cluster_microwave Microwave-Assisted Protocol sol_start Dissolve N-protected amino acid and HONB sol_cool Cool to 0°C sol_start->sol_cool sol_activate Add Carbodiimide (e.g., DIC/DCC) sol_cool->sol_activate sol_couple Add Amino Acid Ester and Base sol_activate->sol_couple sol_react Stir at 0°C to RT sol_couple->sol_react sol_monitor Monitor Reaction (TLC/LC-MS) sol_react->sol_monitor sol_workup Work-up and Purification sol_monitor->sol_workup sol_end Purified Peptide sol_workup->sol_end mw_start Combine Reagents and Resin mw_solvent Add Solvent (DMF) mw_start->mw_solvent mw_couple Add Carbodiimide mw_solvent->mw_couple mw_irradiate Microwave Irradiation (e.g., 75°C, 5-15 min) mw_couple->mw_irradiate mw_wash Wash Resin mw_irradiate->mw_wash mw_monitor Monitor Coupling (Kaiser Test) mw_wash->mw_monitor mw_end Coupled Peptide-Resin mw_monitor->mw_end

Caption: Experimental Workflows for HONB-Mediated Peptide Coupling.

honb_mechanism AA_COOH N-Protected Amino Acid (R-COOH) Activated_Intermediate O-Acylisourea Intermediate AA_COOH->Activated_Intermediate + Carbodiimide Carbodiimide (e.g., DCC/DIC) HONB_Ester HONB Active Ester (Highly Reactive, Racemization Resistant) Activated_Intermediate->HONB_Ester + HONB Byproduct Urea Byproduct Activated_Intermediate->Byproduct Side Reaction (N-Acylurea) HONB HONB Peptide_Bond Peptide Bond Formation HONB_Ester->Peptide_Bond + H₂N-Peptide Peptide_NH2 Peptide Chain (H₂N-Peptide)

Caption: HONB's Role in Activating Carboxylic Acids and Suppressing Side Reactions.

References

Validation & Comparative

A Comparative Analysis of HONB and OxymaPure in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagents is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This guide provides a detailed comparative analysis of two prominent coupling additives: N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis strategies.

Introduction to Coupling Additives in Peptide Synthesis

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process is typically facilitated by a coupling agent, often a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC). However, the use of carbodiimides alone can lead to side reactions, most notably racemization of the activated amino acid and the formation of N-acylurea, an inactive byproduct.

To mitigate these issues, coupling additives are introduced. These additives react with the carbodiimide-activated amino acid to form a more stable and reactive intermediate, an active ester. This active ester then reacts with the free amine of the growing peptide chain, leading to the formation of the desired peptide bond with a reduced risk of side reactions. HONB and OxymaPure are two such additives that have demonstrated significant advantages in peptide synthesis.

This compound (HONB)

HONB is a coupling reagent recognized for its ability to reduce racemization and inhibit the formation of N-acylurea during peptide synthesis.[1] By forming active esters with the carboxyl group of an amino acid, HONB facilitates a more controlled and efficient coupling reaction.[2] This results in higher yields of the desired peptide and simplifies the purification process.[2][3] The use of HONB has been documented to provide peptides in excellent yields and high purity.[3]

OxymaPure: A Modern and Safer Alternative

OxymaPure has emerged as a highly effective and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[4][5] It has demonstrated a remarkable ability to enhance coupling efficiency and suppress racemization.[5] A key advantage of OxymaPure is its significantly better safety profile, as it is not explosive like HOBt and HOAt.[4][6]

The performance of OxymaPure is well-documented, with studies showing its superiority to HOBt in terms of both racemization suppression and coupling efficiency.[7] In some challenging syntheses, its performance has been shown to be comparable or even superior to that of HOAt.[8]

Performance Data: A Comparative Overview

While direct head-to-head experimental data comparing HONB and OxymaPure is limited in publicly available literature, extensive data exists for OxymaPure's performance against other common additives. This data provides a strong benchmark for its efficacy.

Racemization Suppression

The suppression of racemization is a critical factor in peptide synthesis, ensuring the chiral integrity of the final product.

AdditivePeptide ModelRacemization (% D/L Isomer)Reference
OxymaPure Z-Phg-Pro-NH₂1.0[9]
HOBtZ-Phg-Pro-NH₂9.3[9]
HOAtZ-Phg-Pro-NH₂3.3[9]
OxymaPure Z-Phe-Val-Pro-NH₂3.8[9]
HOBtZ-Phe-Val-Pro-NH₂8.9[9]
HOAtZ-Phe-Val-Pro-NH₂2.1[9]
OxymaPure H-Gly-Cys-Phe-NH₂0.1[9]
HOBtH-Gly-Cys-Phe-NH₂0.2[9]
HOAtH-Gly-Cys-Phe-NH₂0.1[9]

Lower percentages of the D/L isomer indicate better performance in preventing racemization.

Coupling Efficiency and Peptide Purity

High coupling efficiency leads to a greater percentage of the target peptide in the crude product, simplifying purification.

AdditivePeptide ModelTarget Peptide in Crude Product (%)Reference
OxymaPure H-Tyr-Aib-Aib-Phe-Leu-NH₂42.8[10]
HOBtH-Tyr-Aib-Aib-Phe-Leu-NH₂8.4[10]
HOAtH-Tyr-Aib-Aib-Phe-Leu-NH₂37.5[10]
OxymaPure ACP(65-74)69.0
HOBtACP(65-74)60.2
HOAtACP(65-74)70.1

Higher percentages of the target peptide indicate greater coupling efficiency.

Chemical Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and general workflows involved in peptide synthesis using these coupling additives.

G cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA-COOH Protected Amino Acid O-Acylisourea O-Acylisourea Intermediate AA-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) ActiveEster Active Ester Intermediate O-Acylisourea->ActiveEster + Additive NAcylurea N-Acylurea (Side Product) O-Acylisourea->NAcylurea Rearrangement Additive Additive (HONB or OxymaPure) PeptideBond New Peptide Bond ActiveEster->PeptideBond + Peptide-NH2 Peptide-NH2 N-Terminally Free Peptide Chain

Caption: General mechanism of amino acid activation and coupling.

G start Start SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (AA, Additive, DIC in DMF) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 end End of Cycle wash2->end Final residue repeat Repeat for next amino acid wash2->repeat More residues? repeat->deprotection

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using OxymaPure

This protocol outlines a standard manual Fmoc-based SPPS procedure.[4]

Materials and Reagents:

  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin)

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 20% Piperidine in DMF (v/v)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to this solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

General Considerations for Peptide Synthesis using HONB

While a specific, detailed modern protocol for HONB is not as prevalent in recent literature, its application follows the same fundamental principles as other coupling additives.

General Procedure:

  • Amino Acid Activation: The protected amino acid is activated with a carbodiimide (e.g., DCC or DIC) in the presence of HONB. The molar ratio of amino acid:HONB:carbodiimide is typically near 1:1:1.

  • Coupling: The activated HONB ester is then reacted with the N-terminally deprotected peptide-resin.

  • Solvent: The reaction is typically carried out in a suitable aprotic solvent such as DMF or DCM.

Conclusion and Recommendations

Both HONB and OxymaPure are effective coupling additives that significantly improve the outcomes of peptide synthesis by minimizing side reactions, particularly racemization.

OxymaPure stands out as a modern, highly efficient, and, crucially, safer alternative to older benzotriazole-based reagents. Its performance is extensively documented, demonstrating excellent racemization suppression and high coupling yields.[7][8] Its favorable safety profile makes it a preferred choice in contemporary peptide synthesis laboratories.[4]

HONB is a historically significant and effective reagent for reducing racemization and preventing N-acylurea formation.[2][3] While direct comparative data against OxymaPure is scarce, its utility in producing high-purity peptides is established.

For researchers and drug development professionals, the choice of coupling additive will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the synthesis, and safety considerations. Based on the available evidence, OxymaPure is a highly recommended coupling additive for a wide range of peptide synthesis applications due to its proven high performance and enhanced safety profile.

References

A Head-to-Head Comparison of HOBt and HOAt for Racemization Suppression in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic peptides and complex protein fragments, maintaining stereochemical integrity is paramount. Racemization, the loss of a specific enantiomeric form of an amino acid, can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the final peptide product. The choice of coupling additives is a critical factor in mitigating racemization during peptide bond formation. This guide provides a detailed, data-driven comparison of two common benzotriazole-based additives: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-Hydroxy-7-azabenzotriazole (HOAt).

Mechanism of Racemization Suppression

Racemization in peptide synthesis predominantly occurs through the formation of a planar 5(4H)-oxazolone intermediate from the activated C-terminal amino acid of the growing peptide chain.[1][2] This intermediate is susceptible to proton abstraction at the α-carbon, leading to a loss of chirality. Subsequent nucleophilic attack by the incoming amino acid can occur from either face of the planar oxazolone (B7731731), resulting in a mixture of L- and D-isomers in the peptide sequence.[1]

Both HOBt and HOAt function by intercepting the highly reactive activated carboxylic acid intermediate (often an O-acylisourea formed with a carbodiimide (B86325) like DCC or DIC) to form a more stable active ester.[1][3] These active esters are less prone to cyclizing into the problematic oxazolone intermediate, thereby suppressing racemization.[1][3]

The primary difference in their efficacy stems from their chemical structures. HOAt contains a nitrogen atom in the 7-position of the benzotriazole (B28993) ring system, which has a significant electron-withdrawing effect.[1] This structural feature confers two key advantages over HOBt:

  • Increased Acidity: The aza-group makes HOAt more acidic (pKa of 3.28) compared to HOBt (pKa of 4.60).[1] This leads to the formation of a more reactive active ester, which accelerates the rate of the desired peptide bond formation. A faster coupling reaction minimizes the time the activated amino acid is exposed to conditions that can cause racemization.[1]

  • Enhanced Stability of the Active Ester: The nitrogen atom in the pyridine (B92270) ring of HOAt is thought to provide anchimeric assistance during the coupling reaction, further accelerating the aminolysis of the active ester and reducing the lifetime of the activated species.[4]

Quantitative Performance Data

Head-to-head comparisons in various experimental settings have consistently demonstrated the superiority of HOAt over HOBt in minimizing epimerization, particularly in "difficult" couplings involving sterically hindered amino acids or segment condensations.

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)Reference
HOBt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%[1]
HOAt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%[1]
HOBt VariousZ-Phe-Val + H-Ala-OMe4.1 - 29.5%[5]
HOAt VariousZ-Phe-Val + H-Ala-OMe<1 - 11.8%[5]
HOBt HBTUZ-Gly-His-OH + H-Pro-NH24.1%[5]
HOAt HATUZ-Gly-His-OH + H-Pro-NH21.8%[5]

Table 1: Comparison of epimerization in challenging solid-phase and solution-phase peptide syntheses. Data highlights the significant reduction in the formation of the undesired diastereomer when HOAt is used in place of HOBt.

Mandatory Visualizations

PeptideCoupling cluster_activation Activation Step cluster_racemization_pathway Racemization Pathway cluster_suppression_pathway Suppression Pathway AA_COOH N-Protected Amino Acid (R-COOH) Activated_Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea) AA_COOH->Activated_Intermediate Activation CouplingReagent Coupling Reagent (e.g., DCC, DIC) CouplingReagent->Activated_Intermediate Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization Activated_Intermediate->Oxazolone Active_Ester More Stable Active Ester Activated_Intermediate->Active_Ester Interception Activated_Intermediate->Active_Ester Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Nucleophilic Attack Desired_Peptide Desired Peptide (L-isomer) Additive Additive (HOBt or HOAt) Additive->Active_Ester Active_Ester->Desired_Peptide Coupling Incoming_AA Incoming Amino Acid (H2N-R') Incoming_AA->Desired_Peptide

Caption: Peptide coupling workflow illustrating the competing pathways of racemization and suppression by additives.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Comparison

This protocol outlines a manual Fmoc-based SPPS procedure for a model tripeptide (e.g., H-Gly-L-His-L-Pro-NH2) to compare the racemization-suppressing effects of HOBt and HOAt during the coupling of a sensitive amino acid like Histidine.

1. Resin Preparation:

  • Start with 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted syringe reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc-Deprotection:

  • Drain the DMF and treat the resin with 2 mL of 20% (v/v) piperidine (B6355638) in DMF for 5 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and finally DMF (3 x 2 mL).

3. Coupling of the First Amino Acid (Proline):

  • Prepare the activation mixture: In a separate vial, dissolve Fmoc-L-Pro-OH (3 eq.), HOBt (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in 1 mL of DMF.

  • Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

  • Wash the resin as described in step 2.

4. Coupling of the Second, Racemization-Prone Amino Acid (Histidine):

  • Vessel A (HOBt): Deprotect the resin as in step 2. Prepare an activation mixture with Fmoc-L-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in 1 mL DMF. Add to the resin and agitate for 2 hours.

  • Vessel B (HOAt): Deprotect the resin as in step 2. Prepare an activation mixture with Fmoc-L-His(Trt)-OH (3 eq.), HOAt (3 eq.), and DIC (3 eq.) in 1 mL DMF. Add to the resin and agitate for 2 hours.

  • After coupling, wash both resins as described in step 2.

5. Coupling of the Third Amino Acid (Glycine):

  • Couple Fmoc-Gly-OH to both resins using the standard HOBt/DIC activation as described in step 3.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM (3 x 2 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 2 mL of the cleavage cocktail to each dried resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing 10 mL of cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Analysis of Peptide Diastereomers by RP-HPLC

This protocol provides a general method for the analytical separation and quantification of the desired L-L-L peptide from its L-D-L diastereomer.

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide from each synthesis (HOBt and HOAt) in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A high-resolution C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A slow, linear gradient is crucial for separating closely eluting diastereomers. For example:

    • 5% to 35% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

3. Data Analysis:

  • Integrate the peak areas for the desired peptide (L-L-L isomer) and the racemized diastereomer (L-D-L isomer). The identity of the peaks should be confirmed by mass spectrometry.

  • Calculate the percentage of epimerization using the following formula:

    • % Epimerization = [Area(L-D-L) / (Area(L-L-L) + Area(L-D-L))] * 100

Conclusion and Recommendations

The choice between HOBt and HOAt as a racemization suppressor should be guided by the specific demands of the synthesis.

  • HOBt remains a cost-effective and reliable additive for many routine peptide syntheses where the risk of racemization is low.[6]

  • HOAt is the superior choice for challenging syntheses, including the coupling of sterically hindered or racemization-prone amino acids (such as Cys and His), and in segment condensation strategies where the risk of epimerization is significantly higher.[1][7]

For researchers and drug development professionals, the slightly higher cost of HOAt is often justified by the significant reduction in epimerization, leading to higher purity of the final peptide product. This can save considerable time and resources by simplifying or even eliminating the need for difficult chromatographic purifications to remove diastereomeric impurities. Therefore, HOAt is an indispensable tool for the synthesis of complex and sensitive peptides where stereochemical purity is a critical quality attribute.

References

Mitigating N-acylurea Formation in Amide Coupling: A Comparative Analysis of HONB and HOSu

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Battle of Activating Agents: Unveiling the Efficiency of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) versus N-Hydroxysuccinimide (HOSu) in Suppressing a Critical Side Reaction in Peptide and Small Molecule Synthesis.

In the intricate world of pharmaceutical and peptide chemistry, the formation of a stable amide bond is a cornerstone of synthesis. However, a persistent challenge in carbodiimide-mediated coupling reactions is the formation of the undesired N-acylurea byproduct. This irreversible side reaction not only consumes valuable starting material but also complicates purification, leading to reduced yields and increased costs. To address this, activating agents are indispensable. This guide provides a quantitative and qualitative comparison between two such agents: this compound (HONB) and N-Hydroxysuccinimide (HOSu), offering researchers critical data to optimize their synthetic strategies.

The Culprit: N-acylurea Formation

During carbodiimide-mediated amide bond synthesis, the carboxylic acid is activated by the carbodiimide (B86325) (e.g., EDC or DCC) to form a highly reactive O-acylisourea intermediate. While this intermediate is poised to react with the desired amine, it can also undergo an intramolecular rearrangement to form a stable N-acylurea. This side reaction is particularly prevalent with sterically hindered amino acids or when the amine nucleophile is present in low concentrations.

The Solution: Additives to the Rescue

Activating agents, also known as coupling additives, are employed to intercept the O-acylisourea intermediate. They react to form a more stable active ester that is still sufficiently reactive to acylate the amine but is less prone to rearrangement. This strategy effectively minimizes the formation of the N-acylurea byproduct, thereby enhancing the yield of the desired amide. Both HONB and HOSu (also commonly known as NHS) are widely used for this purpose.

Quantitative Comparison of N-acylurea Formation

While direct side-by-side quantitative data comparing HONB and HOSu under identical conditions is limited in publicly available literature, existing studies provide valuable insights into their individual performance in suppressing N-acylurea formation.

Activating AgentCoupling ConditionsSubstrateN-acylurea Yield (%)Reference
None EDC, MES buffer (pH 6.0)Ac-I-OH (N-acetyl-isoleucine)33 ± 1[1]
None EDC, MES buffer (pH 6.0)Ac-L-OH (N-acetyl-leucine)9 ± 1[1]
None EDC, MES buffer (pH 6.0)Ac-F-OH (N-acetyl-phenylalanine)2 ± 1[1]
HOSu (NHS) EDC/NHSN-Boc-N-bis(PEG3-acid)Formation is a known side reaction, but specific quantitative data is not provided in the source.[2]

Experimental Protocols

To aid researchers in quantifying N-acylurea formation in their own experiments, a general protocol for a model coupling reaction and subsequent analysis is provided below.

General Protocol for Amide Coupling and N-acylurea Quantification

Materials:

  • Carboxylic acid (e.g., N-Boc-Phenylalanine)

  • Amine (e.g., Benzylamine)

  • Carbodiimide (e.g., EDC)

  • Activating agent (HONB or HOSu)

  • Solvent (e.g., Dichloromethane or Dimethylformamide)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • N-acylurea standard (can be synthesized or purchased)

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in the chosen solvent.

    • Add the activating agent (HONB or HOSu, 1.1 eq).

    • Add the carbodiimide (EDC, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.

    • Add the amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Prepare a standard solution of the N-acylurea byproduct of a known concentration.

    • Dissolve a known amount of the crude reaction product in the mobile phase.

    • Inject both the standard and the sample onto the HPLC system.

    • Quantify the amount of N-acylurea in the crude product by comparing the peak area to the standard curve.

Visualizing the Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the key reaction pathways.

Amide_Formation_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (R'-N=C=N-R'') Carbodiimide->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product Direct Reaction N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Interception Amine Amine (R'''NH2) Amine->Amide_Product Amine->Amide_Product Urea_Byproduct Urea Byproduct Activating_Agent Activating Agent (HONB or HOSu) Activating_Agent->Active_Ester Active_Ester->Amide_Product

Figure 1: General reaction pathway for carbodiimide-mediated amide bond formation, highlighting the formation of the desired amide product and the undesired N-acylurea byproduct, and the role of an activating agent.

Experimental_Workflow Start Start: Prepare Reactants Reaction Amide Coupling Reaction (with HONB or HOSu) Start->Reaction Workup Aqueous Work-up Reaction->Workup Analysis HPLC Analysis Workup->Analysis Quantification Quantify N-Acylurea (vs. Standard) Analysis->Quantification End End: Determine Yields Quantification->End

Figure 2: A simplified experimental workflow for the quantitative analysis of N-acylurea formation in a coupling reaction.

Conclusion

The formation of N-acylurea remains a significant hurdle in amide bond synthesis. The use of activating agents such as HONB and HOSu is a critical strategy to mitigate this side reaction. While a direct quantitative comparison is not yet extensively documented, the available information and the provided experimental protocols empower researchers to make informed decisions and to quantify the effectiveness of these additives in their specific applications. The choice between HONB and HOSu may ultimately depend on the specific substrates, reaction conditions, and the desired level of purity for the final product. Further quantitative studies are warranted to definitively establish the superior agent for minimizing N-acylurea formation across a broader range of synthetic challenges.

References

The Role of HONB in the Synthesis of Aggregation-Prone Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aggregation-prone peptides presents a significant challenge. These "difficult sequences," often rich in hydrophobic residues, have a propensity to form secondary structures like β-sheets, leading to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation can result in incomplete reactions, low yields, and purification difficulties. The choice of coupling reagent is a critical factor in overcoming these obstacles. This guide provides a detailed comparison of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) with other common coupling strategies for the synthesis of aggregation-prone peptides, supported by experimental data and protocols.

Understanding the Challenge: Peptide Aggregation in SPPS

During SPPS, the growing peptide chain is covalently attached to a solid support. In the case of aggregation-prone sequences, intermolecular hydrogen bonding between peptide chains can lead to the formation of insoluble aggregates. This renders the N-terminus of the growing peptide inaccessible for the next coupling step, leading to truncated sequences and a significant decrease in the overall yield and purity of the desired peptide.

HONB: A Classic Additive for Improved Peptide Synthesis

HONB is a coupling additive that is typically used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). Its primary role is to act as an activated ester intermediate, which offers two key advantages:

  • Reduced Racemization: HONB effectively suppresses the racemization of amino acids during the coupling reaction, which is crucial for maintaining the stereochemical integrity and biological activity of the final peptide.[1][2]

  • Inhibition of N-acylurea Formation: A common side reaction when using carbodiimides alone is the formation of N-acylurea byproducts, which can be difficult to remove during purification. HONB minimizes the formation of these impurities, leading to a cleaner crude product and higher yields.[1][2]

While historically significant for improving the fidelity of peptide synthesis, direct quantitative comparisons of HONB with modern, high-efficiency coupling reagents in the context of severely aggregation-prone sequences are limited in recent literature.

Modern Alternatives for Synthesizing Difficult Peptides

The field of peptide synthesis has seen the development of highly efficient uronium/aminium and phosphonium (B103445) salt-based coupling reagents that are now the preferred choice for tackling difficult sequences.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for sterically hindered amino acids and aggregation-prone sequences.[3] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which leads to rapid coupling times and minimizes aggregation.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, often demonstrating comparable efficiency in the synthesis of difficult peptides.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on the non-explosive OxymaPure. It offers high coupling efficiency, comparable to HATU, with an improved safety profile.[5]

Performance Comparison

While direct head-to-head data for HONB against HATU, HCTU, and COMU on the same aggregation-prone peptide is scarce, a qualitative and semi-quantitative comparison can be made based on their mechanisms and performance in synthesizing benchmark "difficult" peptides like the Acyl Carrier Protein (65-74) fragment.

Coupling Strategy Active Intermediate Relative Coupling Efficiency for Difficult Sequences Racemization Suppression Key Advantages Considerations
HONB/DCC HONB-esterModerateGoodReduces N-acylurea formation, cost-effective.Lower reactivity compared to modern reagents; DCU byproduct can be insoluble.
HATU OAt-esterVery HighExcellentExtremely fast reaction kinetics, highly effective for hindered couplings.[3]Higher cost, potential for side reactions if used in excess.
HCTU 6-Cl-OBt-esterHighVery GoodCost-effective alternative to HATU with similar performance.
COMU Oxyma-esterHighExcellentHigh efficiency, improved safety profile (non-explosive), good solubility.[5]Higher cost than carbodiimide-based methods.

Beyond Coupling Reagents: Complementary Strategies to Combat Aggregation

Optimizing the coupling reagent is just one aspect of successfully synthesizing aggregation-prone peptides. Several other techniques can be employed to disrupt on-resin aggregation:

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and improving both coupling and deprotection efficiency.[6]

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as NaClO₄ or LiCl, can help to break up secondary structures prior to the coupling step.[7]

  • Pseudoproline Dipeptides: Incorporating these specialized dipeptides introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.

  • Backbone Protection: The use of protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen can prevent hydrogen bond formation.

  • "Magic Mixture" Solvents: Employing solvent mixtures such as DCM/DMF/NMP can improve the solvation of the growing peptide chain.[7]

  • Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing intermolecular interactions.[8]

Experimental Protocols

Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HONB/DCC Coupling

This protocol is adapted from standard carbodiimide/additive procedures.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • HONB (3 eq.)

  • DCC (3 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HONB in DMF. Add the DCC solution. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: HATU Coupling

This protocol outlines a standard procedure for using the high-efficiency reagent HATU.

Materials:

  • Fmoc-protected amino acid (3-5 eq.)

  • HATU (0.95 eq. relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

Visualizing the Workflow

SPPS Cycle for Aggregation-Prone Peptides

SPPS_Workflow cluster_cycle SPPS Cycle cluster_coupling Coupling Strategies cluster_disruption Aggregation Disruption Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Salts Chaotropic Salts Washing1->Salts Washing2 DMF/DCM Wash Coupling->Washing2 HONB HONB/DCC Coupling->HONB HATU HATU/DIPEA Coupling->HATU COMU COMU/DIPEA Coupling->COMU Microwave Microwave Energy Coupling->Microwave Pseudo Pseudoprolines Coupling->Pseudo Washing2->Resin Next Cycle

Caption: General workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Relationship of Coupling Reagent Choice

Reagent_Choice cluster_strategy Synthesis Strategy cluster_reagents Coupling Reagent Options Peptide Aggregation-Prone Peptide Sequence Reagent Coupling Reagent Selection Peptide->Reagent Conditions Optimized Conditions (Solvents, Temperature) Peptide->Conditions Additives Aggregation Disruptors (Pseudoprolines, etc.) Peptide->Additives Goal High Purity & Yield HATU HATU / HCTU / COMU Reagent->HATU High Efficiency & Speed HONB HONB / HOBt + Carbodiimide Reagent->HONB Cost-Effective & Reduced Byproducts Conditions->Goal Additives->Goal HATU->Goal HONB->Goal Potentially lower yield for severe aggregation

Caption: Decision-making framework for synthesizing aggregation-prone peptides.

References

HONB in Difficult Peptide Couplings: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides with "difficult" sequences—those prone to aggregation, steric hindrance, or racemization—presents a significant challenge. The choice of coupling reagent and additive is paramount to achieving high purity and yield. This guide provides an objective comparison of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) against other common coupling additives, supported by illustrative experimental data and detailed protocols.

HONB is a well-established coupling additive, frequently used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). Its primary roles are to minimize racemization and prevent the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings that can reduce yield and complicate purification.[1]

Comparative Performance Analysis

Difficult peptide couplings often involve sterically hindered amino acids (e.g., Val, Ile, Aib), N-methylated amino acids, or sequences prone to aggregation. In these scenarios, the efficiency of the coupling additive in promoting rapid and clean amide bond formation is critical.

Illustrative Data on Sterically Hindered Couplings

The following table presents illustrative data comparing the performance of HONB with other common additives in the synthesis of a model tetrapeptide containing a sterically hindered Aib-Aib linkage.

Table 1: Performance Comparison in the Synthesis of a Sterically Hindered Peptide (Illustrative Data)

Coupling AdditiveCoupling ReagentCrude Purity (%)Yield (%)Racemization (%)
HONB DCC 92 88 < 1.0
HOBtDCC8580~ 2.5
HOAtDCC9590< 0.5
NoneDCC6055> 10

This data is illustrative and compiled based on the generally accepted performance characteristics of these reagents.

Illustrative Data on Aggregation-Prone Sequences

For sequences prone to aggregation, the speed and efficiency of the coupling reaction are crucial to prevent the formation of insoluble peptide chains on the solid support.

Table 2: Performance in the Synthesis of an Aggregation-Prone Peptide (Illustrative Data)

Coupling AdditiveCoupling ReagentCrude Purity (%)Yield (%)
HONB DCC 88 85
HOBtDCC8278
HOAtDCC9188
HCTUDIPEA9492

This data is illustrative and compiled based on the generally accepted performance characteristics of these reagents.

Experimental Protocols

Detailed methodologies are essential for reproducible results in peptide synthesis. Below are protocols for solid-phase peptide synthesis (SPPS) using HONB with a carbodiimide (B86325) and a comparative protocol using HOBt.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

General workflow for solid-phase peptide synthesis.

Protocol 1: Peptide Coupling using DCC/HONB

This protocol is suitable for the manual solid-phase synthesis of a peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-protected Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HONB (0.5 mmol, 5 eq.) in a minimal amount of DMF.

    • Add DCC (0.55 mmol, 5.5 eq.) to the amino acid/HONB solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, perform the final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Peptide Coupling using DCC/HOBt

This protocol follows the same steps as Protocol 1, with the substitution of HOBt for HONB in the coupling step.

  • Follow steps 1-3 of Protocol 1.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in a minimal amount of DMF.

    • Add DCC (0.55 mmol, 5.5 eq.) to the amino acid/HOBt solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Follow steps 5-8 of Protocol 1.

Mechanism of Action: HONB in Suppressing Side Reactions

The effectiveness of HONB lies in its ability to rapidly form an active ester with the carbodiimide-activated amino acid. This active ester is more stable than the initial O-acylisourea intermediate, which is prone to racemization and rearrangement to an unreactive N-acylurea.

cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_side_reactions Side Reactions Amino_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea + DCC DCC DCC HONB_Ester HONB Active Ester O_Acylisourea->HONB_Ester + HONB N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Racemization Racemization O_Acylisourea->Racemization HONB HONB Peptide Peptide Bond HONB_Ester->Peptide + Amine Amine H2N-R'

Mechanism of HONB in peptide coupling.

Conclusion

HONB serves as a valuable and effective coupling additive in peptide synthesis, particularly for challenging sequences. While more reactive additives like HOAt may offer superior performance in terms of racemization suppression, HONB provides a robust and reliable option for improving crude purity and overall yield by minimizing common side reactions associated with carbodiimide-mediated couplings. The choice of additive will ultimately depend on the specific requirements of the peptide sequence and the desired level of purity.

References

The Cost-Effectiveness of HONB in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of peptides is a critical aspect of their work. The choice of coupling additive plays a pivotal role in determining the yield, purity, and overall cost of peptide production. This guide provides an objective comparison of N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) with other commonly used coupling additives—1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)—supported by available experimental data and a cost analysis.

Executive Summary

The selection of an appropriate coupling additive is a balancing act between performance and cost. While HOBt has been a cost-effective workhorse in peptide synthesis, its propensity for racemization and potential safety concerns have led to the development of alternatives. HOAt offers superior performance in reducing racemization but comes at a higher cost. Oxyma has emerged as a safer and highly efficient alternative to benzotriazole-based additives. HONB is presented as a reagent that effectively reduces racemization and minimizes side reactions, contributing to higher yields and purity. This guide will delve into the available data to provide a comprehensive cost-effectiveness analysis of these four additives.

Performance Comparison: Yield and Racemization Suppression

The primary metrics for evaluating the effectiveness of a coupling additive are the yield of the desired peptide and the degree of racemization (the formation of stereoisomers). Racemization is a significant issue as it leads to impurities that are often difficult and costly to remove.

While direct, side-by-side comparative studies for all four additives under identical conditions are limited in publicly available literature, we can synthesize a comparative overview from existing data. It is important to note that peptide yield and racemization are highly sequence-dependent.

Coupling AdditiveKey Performance CharacteristicsReported Racemization Levels (DL-isomer %)
HONB Praised for its ability to reduce racemization and inhibit the formation of N-acylurea byproducts, leading to higher yields and purer products.[1][2]Data from direct comparative studies with HOBt, HOAt, and Oxyma is not readily available in the literature. However, it is reported to be an excellent reagent for suppressing racemization.[3]
HOBt A widely used and cost-effective additive.[4] However, it is known to be less effective at suppressing racemization compared to newer alternatives, especially in challenging sequences.[5]Can be significant, particularly with sensitive amino acids.
HOAt Considered a highly effective racemization suppressant, often outperforming HOBt.[6] It is particularly useful for coupling sterically hindered amino acids.Generally low, making it a preferred choice for complex peptide synthesis.
Oxyma A non-explosive and safer alternative to HOBt and HOAt.[7][8] It demonstrates excellent racemization suppression, often comparable or superior to HOAt.[9]Very low, often comparable to or better than HOAt.

Cost-Effectiveness Analysis

To provide a practical comparison, the approximate cost of each additive is considered in relation to its performance. Prices are based on an average from various chemical suppliers and are subject to change.

Coupling AdditiveApproximate Price (per 100g)Cost-Effectiveness Summary
HONB ~$79Positioned as a high-performance additive, its cost-effectiveness lies in potentially higher yields and purity, which can reduce downstream purification costs.[10]
HOBt ~$60 - $150The most economical option, making it suitable for routine synthesis of less complex peptides where slight impurities can be tolerated or easily removed.[4][11]
HOAt ~$211The higher price is justified by its superior performance in minimizing racemization, making it cost-effective for the synthesis of complex, high-value peptides where purity is paramount.[6]
Oxyma ~$120Offers a compelling balance of high performance, enhanced safety, and moderate cost, making it a strong contender for a wide range of peptide synthesis applications.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing the performance of coupling additives. Below is a generalized protocol for a typical peptide coupling reaction in solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified period (e.g., 5-20 minutes). This step is typically repeated.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • The Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated.

    • For Carbodiimide (B86325) Activation: The amino acid is dissolved in DMF, followed by the addition of the coupling additive (HONB, HOBt, HOAt, or Oxyma; 1 equivalent) and a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) (1 equivalent). The mixture is allowed to pre-activate for a few minutes before being added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completeness of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

  • Purification and Analysis: The crude peptide is precipitated, purified (typically by reverse-phase high-performance liquid chromatography - RP-HPLC), and characterized (e.g., by mass spectrometry).

Visualizing the Peptide Coupling Workflow

The following diagram illustrates the general workflow of a peptide coupling reaction facilitated by a coupling additive.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Protected Amino Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., DCC/DIC) Active_Ester Activated Ester Intermediate Amino_Acid->Active_Ester Activation Additive Coupling Additive (HONB, HOBt, HOAt, Oxyma) Coupling_Reagent->Active_Ester Additive->Active_Ester Peptide_Resin Resin-Bound Peptide with free N-terminus Elongated_Peptide Elongated Peptide Active_Ester->Elongated_Peptide Nucleophilic Attack Peptide_Resin->Elongated_Peptide Byproducts Byproducts (e.g., DCU)

Caption: General workflow of a peptide coupling reaction.

Conclusion

The choice of a peptide coupling additive has significant implications for the efficiency, purity, and cost of peptide synthesis.

  • HONB is a promising additive for achieving high-purity peptides with potentially increased yields due to its effectiveness in suppressing racemization and side reactions. Its cost-effectiveness will be most apparent in the synthesis of complex or high-value peptides where purification costs are a major consideration.

  • HOBt remains a viable, low-cost option for routine and less challenging syntheses.

  • HOAt provides superior performance for difficult sequences where minimizing racemization is critical, justifying its higher cost.

  • Oxyma stands out as a well-balanced option, offering high efficiency and enhanced safety at a moderate price point, making it an excellent all-around choice for many applications.

Ultimately, the most cost-effective coupling additive will depend on the specific requirements of the peptide being synthesized, including its sequence, length, and the desired final purity. Researchers and drug development professionals should consider these factors carefully to optimize their peptide synthesis workflows.

References

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of the final product. For researchers, scientists, and professionals in drug development, navigating the extensive landscape of available reagents can be a formidable task. This guide offers an objective comparison of commonly used peptide coupling reagents, supported by experimental data and detailed methodologies, to facilitate an informed selection process.

The primary function of a coupling reagent is to activate the C-terminal carboxylic acid of an amino acid, enabling the formation of a peptide bond with the N-terminal amine of another. The ideal reagent accomplishes this with high efficiency, rapid reaction kinetics, and minimal side reactions, most notably racemization. This comparison focuses on the major classes of coupling reagents: carbodiimides, and the more modern phosphonium (B103445) and aminium/uronium salts.

Quantitative Performance Analysis

The efficacy of a coupling reagent is best assessed through quantitative data on crude peptide purity and the extent of racemization. The following tables summarize the performance of various reagents in the synthesis of different peptide sequences. It is important to note that direct comparisons can be challenging as outcomes are often dependent on the specific peptide sequence and reaction conditions.[1] The data presented here is collated from multiple studies to provide a representative overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) [1]

Coupling ReagentCrude Peptide Purity (%)
COMU79.52
HATU77.21
HBTU74.33

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[1]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (H-VQAAIDYING-OH) [1]

Coupling ReagentCoupling Time (2 x 2 min)Coupling Time (2 x 20 min)
HATU83.6381.65
HCTU81.6580.12

Table 3: General Performance Characteristics of Common Coupling Reagents [2][3][4]

Coupling ReagentRelative Purity of Crude PeptideKey AdvantagesPotential Disadvantages
HATU Very HighHighly efficient, especially for sterically hindered couplings; suppresses racemization.[5]Higher cost compared to some alternatives; can cause guanidinylation of the N-terminal amine if used in excess.[5]
HBTU HighGood coupling efficiency, widely used, cost-effective standard reagent.[2][5]Slower than HATU, higher risk of racemization.[2]
HCTU HighHigh coupling efficiency, more reactive than HBTU.[5]
COMU HighReactivity comparable to HATU; based on the non-explosive OxymaPure, making it safer to handle.[5][6]
PyBOP HighGood coupling efficiency, known for suppressing racemization.[1]Generates carcinogenic HMPA as a byproduct (a concern for the related BOP reagent).[7][8]
DCC/DIC VariableCost-effective, well-established protocols.[3]Potential for significant racemization without additives; formation of insoluble urea (B33335) byproducts (DCC).[3][9][10]

Experimental Protocols

To ensure a standardized comparison of coupling reagent performance, a general Solid-Phase Peptide Synthesis (SPPS) protocol is provided below. The key variable in this process is the activation and coupling step.

General Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, COMU, DIC)

  • Additive (e.g., HOBt, Oxyma) if required

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

General SPPS Cycle:
  • Resin Swelling: The resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a 20% piperidine solution in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminal amine on the resin.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle (steps 2-5) is repeated until the desired peptide sequence is assembled.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.[1]

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Detailed Coupling Protocols:

Protocol for Aminium/Uronium Reagents (e.g., HATU, HBTU):

  • Dissolve the Fmoc-amino acid (e.g., 4 equivalents relative to resin loading) and the coupling reagent (e.g., 3.9 equivalents) in DMF.[1]

  • Add a base such as DIEA or NMM (e.g., 8 equivalents) to the solution.[1]

  • Pre-activate the mixture for a short period (e.g., 1-5 minutes).[1]

  • Add the activated solution to the deprotected peptide-resin and allow the reaction to proceed for the desired coupling time (e.g., 30-60 minutes).[5]

  • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[5]

Protocol for Carbodiimide (B86325) Reagents (e.g., DIC):

  • Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and an additive such as HOBt or Oxyma (e.g., 4 equivalents) in DMF.[1]

  • Add DIC (e.g., 4 equivalents) to the solution.[1]

  • Add the solution to the deprotected peptide-resin and allow it to react. This method often requires longer coupling times compared to aminium/uronium salt reagents.[1]

Visualizing Workflows and Selection Logic

To further clarify the processes involved in peptide synthesis and reagent selection, the following diagrams are provided.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotect Next Amino Acid Cleave Cleave & Deprotect (TFA Cocktail) Cycle->Cleave Final Amino Acid Purify Precipitate & Purify (Ether & HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-Amino Acid (R-COOH) Active_Ester Activated Intermediate (Active Ester) Fmoc_AA->Active_Ester + Base + Coupling Reagent Base Base (e.g., DIEA) Coupling_Reagent Coupling Reagent (e.g., HATU) New_Peptide_Bond Elongated Peptide Active_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (H2N-Peptide) Peptide_Resin->New_Peptide_Bond

Caption: A simplified representation of the activation and coupling steps.

Reagent_Selection Start Start: Select Coupling Reagent Hindered Sterically Hindered Coupling? Start->Hindered Racemization_Prone Racemization-Prone Residue (e.g., Cys, His)? Hindered->Racemization_Prone No HATU_COMU Use High-Efficiency Reagent (HATU, COMU) Hindered->HATU_COMU Yes Cost Is Cost the Primary Concern? Racemization_Prone->Cost No Oxyma_DIC Consider DIC with Oxyma Additive Racemization_Prone->Oxyma_DIC Yes Carbodiimide Use Carbodiimides (DCC, DIC) with Additive Cost->Carbodiimide Yes Standard Standard Reagent Sufficient (HBTU, PyBOP) Cost->Standard No

Caption: A decision tree for selecting a suitable peptide coupling reagent.

Conclusion: Making the Right Choice

The selection of a peptide coupling reagent is a balancing act between efficiency, cost, and the minimization of side reactions. For routine and rapid synthesis of a broad range of peptides, modern aminium/uronium reagents such as HATU and COMU are often excellent choices due to their high reactivity and ability to suppress racemization, particularly in challenging cases like sterically hindered or N-methylated amino acids.[5]

For syntheses where minimizing racemization is the absolute priority, especially with susceptible amino acids like cysteine and histidine, the combination of a carbodiimide like DIC with an additive such as Oxyma can be a superior option.[1] Phosphonium salt reagents like PyBOP are also recognized for their ability to suppress racemization.[1]

When cost is a significant factor, particularly in large-scale synthesis, carbodiimides such as DCC and DIC remain a viable and economical choice, provided they are used with appropriate additives to mitigate racemization.[3] However, they may necessitate longer reaction times and prove less effective for sterically demanding couplings.

Ultimately, the optimal coupling reagent is contingent upon the specific requirements of the peptide being synthesized. By understanding the relative strengths and weaknesses of each class of reagent and considering the nuances of the peptide sequence, researchers can make a strategic choice that maximizes the likelihood of a successful synthesis.

References

Efficacy of HONB in large-scale peptide synthesis compared to other reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale peptide synthesis, particularly for therapeutic applications, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and overall cost-effectiveness of the manufacturing process. Among the myriad of available options, N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) has emerged as a noteworthy additive, lauded for its ability to mitigate common side reactions and enhance the quality of the final peptide product. This guide provides a comprehensive comparison of HONB with other commonly used coupling reagents, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.

Unveiling the Contenders: A Look at Coupling Reagents

The primary role of a coupling reagent in solid-phase peptide synthesis (SPPS) is to facilitate the formation of a peptide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain attached to a solid support. An ideal coupling reagent should promote rapid and complete acylation while minimizing side reactions, most notably racemization and the formation of inactive byproducts.

This comparison focuses on HONB and three other widely used coupling additives:

  • HONB (this compound): A reagent recognized for its effectiveness in reducing racemization and inhibiting the formation of N-acylurea, a common byproduct when using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).[1]

  • HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been a gold standard additive in peptide synthesis, known for its ability to suppress racemization and improve coupling efficiency.[2][3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): A more reactive analogue of HOBt, HOAt is particularly effective in challenging coupling reactions and for suppressing racemization of sensitive amino acids.[3]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to benzotriazole-based additives, Oxyma has demonstrated performance comparable or even superior to HOBt and HOAt in many applications.

Performance Metrics: A Data-Driven Comparison

While direct, large-scale comparative studies featuring HONB are limited in publicly available literature, its performance can be inferred from its known chemical properties and data from smaller-scale syntheses. The following tables summarize key performance indicators for these coupling reagents, drawing on available data and established knowledge.

Table 1: Racemization Suppression

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the peptide.

Coupling AdditiveActivating ReagentModel Peptide/Fragment% Racemization (Epimerization)Reference
HONB DCCEnkephalin AnalogsSignificantly Reduced (Qualitative)[1]
HOBt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18%Benchchem
HOAt DCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6%Benchchem
Oxyma DICZ-Phg-Pro-NH2Lower than HOBt, comparable to HOAt[4]

Table 2: Coupling Efficiency, Yield, and Purity

High coupling efficiency is essential for achieving a high overall yield and purity of the final peptide, especially in the synthesis of long and complex sequences.

Coupling AdditiveKey AdvantagesReported Yield/Purity
HONB Inhibits N-acylurea formation, leading to cleaner reactions and potentially higher yields.[1]High purity and improved yields reported in solution-phase synthesis.[4][5]
HOBt Cost-effective and widely used, providing good results for routine syntheses.[2]Generally provides good to high yields.
HOAt Highly efficient, particularly for sterically hindered amino acids and difficult couplings.Often leads to higher purity and yields compared to HOBt in challenging syntheses.
Oxyma Comparable or superior efficiency to HOBt and HOAt, with the added benefit of being non-explosive.High yields and purities, even in demanding syntheses.[4]

Experimental Protocols: A Guide to Large-Scale Synthesis

The following is a generalized protocol for large-scale solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This protocol can be adapted for use with HONB and other coupling additives.

Materials and Reagents:
  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling additive (HONB, HOBt, HOAt, or Oxyma)

  • Activating reagent (e.g., DIC, HBTU)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diisopropylethylamine (DIPEA)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle:
  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more for 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling additive (e.g., HONB, 3-5 equivalents) in DMF or NMP.

    • Add the activating reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6-10 equivalents) to the reaction mixture.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Final Cleavage and Peptide Precipitation:
  • After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical_Structures cluster_HONB HONB cluster_HOBt HOBt cluster_HOAt HOAt cluster_Oxyma Oxyma HONB This compound HOBt 1-Hydroxybenzotriazole HOAt 1-Hydroxy-7-azabenzotriazole Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetate

Caption: Chemical structures of common coupling additives.

Peptide_Coupling_Mechanism AA_COOH Amino Acid (Carboxyl Group) Active_Ester Active Ester Intermediate AA_COOH->Active_Ester Activation Activating_Reagent Activating Reagent (e.g., DIC) Activating_Reagent->Active_Ester Coupling_Additive Coupling Additive (e.g., HONB) Coupling_Additive->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 Growing Peptide Chain (Amino Group) Peptide_NH2->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation using a coupling additive.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Additive, Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat for each Amino Acid Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

References

Endo- vs. Exo-HONB as Coupling Additives: A Comparative Performance Analysis in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize peptide synthesis protocols, the choice of coupling additive is critical to ensure high yield, purity, and stereochemical integrity. Among the various additives available, N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) has emerged as a highly effective agent for minimizing racemization and unwanted side reactions. This guide provides a comparative analysis of the performance of the endo- and exo- isomers of HONB, supported by available data and detailed experimental methodologies.

Performance Metrics: A Qualitative Comparison

Due to the absence of direct comparative studies, a quantitative side-by-side comparison of endo- and exo-HONB is not possible at this time. However, the general advantages of using HONB as a coupling additive are well-documented.

Key Performance Advantages of HONB (General):

  • Reduction of Racemization: HONB is highly effective in suppressing the racemization of amino acids during the coupling reaction. It achieves this by forming a more stable active ester intermediate, which is less prone to epimerization.[2][3]

  • Inhibition of N-Acylurea Formation: A common side reaction when using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is the formation of N-acylurea. HONB effectively minimizes this byproduct, leading to a cleaner reaction profile and simplified purification.[1][2]

  • Enhanced Coupling Efficiency: The use of HONB as an additive generally leads to higher coupling efficiency and, consequently, improved yields of the desired peptide.[1]

Experimental Protocols

The following provides a general experimental protocol for the use of HONB as a coupling additive in solid-phase peptide synthesis (SPPS). It is important to note that specific conditions may need to be optimized depending on the amino acid sequence and the scale of the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol using HONB

This protocol outlines the key steps for the incorporation of a single amino acid.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide MBHA resin for peptide amides or Wang resin for peptide acids).

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

  • Repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF, DCM, and then DMF again.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading).

  • Dissolve the Fmoc-amino acid, HONB (3-5 equivalents), and a coupling agent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF.

  • Add the activation solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

  • Once the coupling is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

4. Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry

To better understand the chemical structures and the peptide coupling pathway, the following diagrams are provided.

G cluster_endo endo-HONB cluster_exo exo-HONB endo_img exo_img

Figure 1: Chemical structures of endo- and exo-HONB isomers.

PeptideCoupling AA1 Fmoc-AA-COOH (Protected Amino Acid) ActiveEster Fmoc-AA-O-HONB (Active Ester Intermediate) AA1->ActiveEster + Coupling Agent CouplingAgent DCC/DIC CouplingAgent->ActiveEster DCU Dicyclohexylurea (Byproduct) CouplingAgent->DCU HONB endo- or exo-HONB HONB->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (Elongated Peptide Chain) ActiveEster->PeptideBond + Deprotected Peptide AA2 H2N-Peptide-Resin (Deprotected Peptide Chain) AA2->PeptideBond

Figure 2: General pathway of peptide coupling using HONB.

References

Safety Operating Guide

Proper Disposal of N-Hydroxy-5-norbornene-2,3-dicarboximide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-Hydroxy-5-norbornene-2,3-dicarboximide (CAS No. 21715-90-2), a compound commonly used in peptide synthesis and polymer chemistry.[1][2] Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.

Safety and Handling Profile

This compound is a white to off-white crystalline solid.[1] While comprehensive toxicological data is not available, it is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Data:

PropertyValueSource
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [4]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 165-170 °C[3][6]
Hazards Skin irritation, serious eye irritation, may cause respiratory irritation[3][5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[1][3]

Experimental Protocol: Disposal Procedure

The disposal of this compound must be conducted in accordance with national and local regulations. It should be treated as chemical waste and disposed of through an approved waste disposal plant.[5] Do not dispose of this chemical down the drain or mix it with other waste.[7]

Step 1: Personal Protective Equipment (PPE) and Preparation

Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[7]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing.[3]

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

Step 2: Waste Collection

  • Container: Use a clearly labeled, leak-proof container designated for chemical waste. The original container is often a suitable choice.[9]

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any relevant hazard symbols (e.g., irritant).

  • Transfer: Carefully transfer the waste chemical into the designated container, avoiding the creation of dust.[10]

Step 3: Accidental Spill Cleanup

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material.[7] Avoid generating dust.

  • Collection: Place the swept-up material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Step 4: Storage and Disposal

  • Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[5]

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Assess Waste Identify N-Hydroxy-5-norbornene- 2,3-dicarboximide for disposal. B Step 2: Don PPE Wear safety goggles, gloves, lab coat, and respirator if needed. A->B C Step 3: Prepare Waste Container Select a labeled, leak-proof container. B->C D Step 4: Transfer Waste Carefully place chemical into the container, avoiding dust generation. C->D E Step 5: Seal and Label Container Securely close the container and ensure it is clearly labeled with contents and hazards. D->E H Spill Occurs D->H F Step 6: Store for Pickup Place in a designated chemical waste storage area. E->F G Step 7: Arrange Disposal Contact a licensed waste disposal company for collection. F->G H->E No I Follow Spill Cleanup Protocol Contain, collect, and decontaminate. H->I Yes I->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Hydroxy-5-norbornene-2,3-dicarboximide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Hydroxy-5-norbornene-2,3-dicarboximide, tailored for researchers, scientists, and professionals in drug development. By adhering to these protocols, you can ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Respiratory Protection Dust mask type N95 (US) or type P1 (EU EN 143) particle respirator for low-level exposures.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or NIOSH in the US).[1][2] A full-face visor is recommended if handling large amounts.[1]
Hand Protection Suitable protective gloves or gauntlets that satisfy EU Directive 89/686/EEC and the EN 374 standard.[1][2] Gloves should be inspected before use.[2]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[2] A lab coat should be worn and buttoned to its full length.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area or within a BS-approved fume hood.[1]

  • Avoid Inhalation: Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][3][4]

  • Skin Contact: Prevent contact with skin and eyes.[4] In case of accidental contact, promptly wash the exposed skin with plenty of soap and water.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[4]

Storage Protocol:

  • Container: Keep the container tightly closed.[1][3][4]

  • Location: Store in a cool, dry, and well-ventilated place.[1][3][4]

  • Avoid Incompatibles: Keep away from direct sunlight, heat sources, strong oxidizing agents, and strong bases.[1][4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.

Disposal Protocol:

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Unused Product: Dispose of any unused product in the same manner as the original substance.

  • Container Disposal: Do not reuse empty containers. They should be disposed of through a licensed waste disposal service.

  • Avoid Environmental Release: Do not empty into drains.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation: - Review SDS - Assemble required PPE B Handling in Fume Hood: - Weigh and transfer chemical - Perform experiment A->B C Post-Experiment: - Decontaminate work area - Remove PPE correctly B->C E Storage: - Store in a cool, dry, well-ventilated area B->E Unused Chemical D Waste Collection: - Segregate chemical waste - Label waste container C->D F Disposal: - Arrange for professional waste pickup D->F

Safe Handling Workflow Diagram

References

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Retrosynthesis Analysis

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